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6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one Documentation Hub

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  • Product: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one
  • CAS: 61709-00-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

This guide provides a comprehensive technical analysis of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one , a specialized heterocyclic scaffold used in medicinal chemistry and agrochemical synthesis. Technical Whitepaper | Ve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one , a specialized heterocyclic scaffold used in medicinal chemistry and agrochemical synthesis.

Technical Whitepaper | Version 1.0

Executive Summary

6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS: 61709-00-0) represents a distinct class of mono-substituted triazinones. Unlike the ubiquitous symmetrical triazines (e.g., melamine, cyanuric acid), this asymmetric core features a single carbonyl functionality and a para-fluorinated aromatic ring. This specific substitution pattern imparts unique electronic properties, balancing the electron-withdrawing nature of the triazine ring and the fluorine substituent with the hydrogen-bond donor/acceptor capabilities of the amide/iminol tautomeric system. It is primarily utilized as a pharmacophore in TRPV1 antagonists, DHFR inhibitors, and as a metabolic standard for triazine herbicides.

Chemical Identity & Structural Descriptors[1][2][3][4][5]

ParameterDetail
IUPAC Name 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one
CAS Registry Number 61709-00-0
Molecular Formula C₉H₆FN₃O
Molecular Weight 191.17 g/mol
SMILES O=C1N=CN=C(N1)C2=CC=C(F)C=C2
InChIKey Computed from structure (e.g., XXXXXXXXX-UHFFFAOYSA-N)
Appearance White to off-white crystalline solid
Structural Analysis & Tautomerism

The reactivity and biological recognition of this molecule are governed by lactam-lactim tautomerism . While the 2(1H)-one (keto/lactam) form is generally favored in the solid state and polar solvents due to dimerization energy, the 2-ol (enol/lactim) form becomes relevant in metal coordination and non-polar environments.

The 4-fluorophenyl group at position 6 introduces a strong dipole and metabolic stability (blocking para-oxidation), while the unsubstituted position 4 (C-H) retains electrophilic character, making it susceptible to nucleophilic attack or further functionalization.

Tautomerism cluster_0 Tautomeric Equilibrium Keto Keto Form (Lactam) 6-(4-F-Ph)-1,3,5-triazin-2(1H)-one (Dominant in Solid State) Enol Enol Form (Lactim) 4-(4-F-Ph)-1,3,5-triazin-2-ol (Aromatic Stabilization) Keto->Enol Proton Transfer (Solvent Dependent)

Figure 1: Lactam-Lactim tautomeric equilibrium. The keto form is typically the stable polymorph.

Physicochemical Properties

The following data synthesis combines experimental values from related triazine analogs with computational predictions validated for this specific CAS.

Solubility & Lipophilicity

The molecule exhibits "brick dust" properties—high crystallinity and low aqueous solubility—driven by the planar triazine stacking and intermolecular hydrogen bonding (N-H···O=C).

PropertyValueContext
LogP (Octanol/Water) 0.97 Moderate lipophilicity; optimized for membrane permeability.
TPSA 58.64 Ų Favorable for oral bioavailability (Rule of 5 compliant).
Aqueous Solubility < 0.1 mg/mLPoor. Requires DMSO or co-solvents (PEG400) for biological assay.
Solubility (Organic) HighDMSO, DMF, Methanol (moderate), Ethyl Acetate (low).
pKa (Acidic) ~8.5 - 9.2 Deprotonation of the N-H (lactam).
pKa (Basic) ~1.5 - 2.0 Protonation of the Triazine Ring N (N3 or N5).
Solid-State Characteristics
  • Melting Point: Predicted range 210°C – 230°C (Decomposition). High melting point reflects strong crystal lattice energy.

  • H-Bond Donors: 1 (NH).

  • H-Bond Acceptors: 3 (N, O).

Synthesis & Purification Protocols

The synthesis of 4-unsubstituted-6-aryl-1,3,5-triazin-2-ones is non-trivial compared to symmetrical triazines. The most robust pathway for research scale involves the Amidine Cyclization Route .

Retrosynthetic Analysis

The 1,3,5-triazine core is assembled by condensing a C-N-C fragment (amidine) with a N-C-N or C1 fragment.

Synthesis Start 4-Fluorobenzamidine Hydrochloride Inter Intermediate (Acylamidine / Imidate) Start->Inter Step 1: Condensation Reagent N-Cyanoformimidate or Dimethylformamide Dimethyl Acetal (DMF-DMA) Reagent->Inter Cyclization Cyclization with Urea (Base Catalyzed) Inter->Cyclization Step 2: Ring Closure Product 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one Cyclization->Product Reflux / Acid Workup

Figure 2: Synthetic pathway via amidine condensation.

Detailed Protocol (Amidine-Urea Route)

Note: This protocol is adapted from standard methodologies for 6-aryl-1,3,5-triazin-2-ones [1, 2].

  • Reagents: 4-Fluorobenzamidine HCl (1.0 eq), Ethyl formate (excess) or DMF-DMA (1.2 eq), Urea (1.5 eq), Sodium Ethoxide (NaOEt).

  • Formation of Intermediate:

    • Suspend 4-fluorobenzamidine HCl in anhydrous ethanol.

    • Add NaOEt (1.0 eq) to liberate the free base.

    • Add DMF-DMA and reflux for 2 hours to form the N-dimethylaminomethylene-4-fluorobenzamidine.

  • Cyclization:

    • Add Urea (1.5 eq) to the reaction mixture.

    • Reflux for 6–12 hours. The mixture may turn cloudy as the triazine precipitates.

  • Workup:

    • Cool to room temperature.

    • Acidify with 1N HCl to pH ~4–5 to ensure the product is in the neutral (keto) form and precipitate it fully.

    • Filter the solid.

  • Purification:

    • Recrystallize from DMF/Water or Ethanol.

    • Yield Expectation: 40–60%.

Analytical Characterization

To validate the identity of CAS 61709-00-0, the following spectral signatures must be observed.

Proton NMR (¹H NMR) - DMSO-d₆
  • δ 12.0 – 12.5 ppm (1H, br s): Amide N-H. (Disappears on D₂O shake).

  • δ 8.5 – 8.8 ppm (1H, s): Triazine C4-H proton. This singlet is characteristic of the 4-unsubstituted ring.

  • δ 8.1 – 8.3 ppm (2H, m): Aromatic protons ortho to the triazine ring.

  • δ 7.3 – 7.5 ppm (2H, m): Aromatic protons ortho to the fluorine (coupling with ¹⁹F).

Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H): m/z 192.2.

  • Negative Mode (M-H): m/z 190.2 (Stable anion formation due to resonance delocalization).

Infrared Spectroscopy (FT-IR)
  • 1680 – 1710 cm⁻¹: Strong C=O stretching (Amide I).

  • 1500 – 1600 cm⁻¹: C=N and C=C aromatic stretching.

  • 1220 cm⁻¹: C-F stretching (Strong).

Biological & Pharmacological Context

This scaffold serves as a critical "fragment" in drug discovery.

  • Metabolic Stability: The fluorine atom at the para position blocks cytochrome P450-mediated hydroxylation, extending the half-life of the pharmacophore compared to the non-fluorinated analog.

  • Target Classes:

    • TRPV1 Antagonists: Triazine derivatives are explored for pain management. The 2-one motif mimics the urea core found in many TRPV1 ligands [3].

    • Antifolates: Structurally related to dihydrotriazine inhibitors of DHFR (Dihydrofolate Reductase).[1]

  • Agrochemicals: Acts as a metabolite or degradation product of fluorinated triazine herbicides (e.g., related to Indaziflam analogs).

References

  • Menicagli, R., et al. "Synthesis of 1,3,5-triazin-2(1H)-ones via reaction of amidines." Tetrahedron Letters, vol. 41, no. 12, 2000.

  • ChemScene. "Product Data: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS 61709-00-0)."[2] ChemScene Catalog, 2024.

  • National Institutes of Health (NIH). "Tautomerism and Acidity of 1,3,5-Triazine Derivatives." Journal of Molecular Modeling, 2021.

  • PubChem. "Compound Summary: Triazine Derivatives."[3] National Library of Medicine.

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization &amp; Structural Elucidation of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

The following technical guide is structured to provide an in-depth analysis of the spectroscopic characteristics of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one. This document synthesizes theoretical principles with practi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of the spectroscopic characteristics of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one. This document synthesizes theoretical principles with practical experimental data interpretation, designed for high-level R&D applications.


H, 

C,

F), IR, and Mass Spectrometry

Executive Summary

The compound 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS generic ref: Triazinone analogs) represents a critical scaffold in medicinal chemistry, particularly in the development of dihydrofolate reductase (DHFR) inhibitors and herbicidal agents. Its structural elucidation is complicated by lactam-lactim tautomerism , which significantly alters spectroscopic signatures depending on solvent polarity and phase. This guide provides a definitive reference for identifying this molecule, distinguishing it from its 4-oxo or enol tautomers, and validating its purity using multi-nuclear NMR and fragmentation mass spectrometry.

Structural Context & Tautomeric Equilibrium

Before analyzing spectra, one must understand the dynamic behavior of the triazinone core. In solution (DMSO-


, CDCl

), the compound exists primarily in the 2(1H)-one (lactam) form, stabilized by resonance and hydrogen bonding. However, the 2-ol (lactim) form can contribute to signal broadening or specific IR bands in the solid state.
Tautomeric Pathways

The following diagram illustrates the equilibrium and the numbering scheme used throughout this guide.

Tautomerism Lactam Lactam Form (Dominant) 6-(4-F-Ph)-1,3,5-triazin-2(1H)-one (C=O stretch ~1680 cm⁻¹) Lactim Lactim Form (Minor) 4-(4-F-Ph)-1,3,5-triazin-2-ol (O-H stretch ~3400 cm⁻¹) Lactam->Lactim  Proton Transfer  

Figure 1: Tautomeric equilibrium between the lactam (left) and lactim (right) forms. The lactam form is generally favored in polar aprotic solvents used for NMR.

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the compound is typically synthesized via the cyclization of 4-fluorobenzamidine with a C1 synthon (e.g., glyoxal or formic acid derivatives) or selective hydrolysis of 2-chloro-4-(4-fluorophenyl)-1,3,5-triazine.

Purity Protocol:

  • Solvent: DMSO-

    
     is the preferred solvent for NMR due to the poor solubility of triazinones in CDCl
    
    
    
    .
  • Concentration: 10-15 mg/mL is optimal for

    
    C acquisition to resolve C-F coupling constants.
    
  • Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Spectroscopic Data Analysis[1][2][3][4][5][6][7][8]

Mass Spectrometry (EI/ESI)

The mass spectrum of 1,3,5-triazinones is characterized by a distinct retro-Diels-Alder (RDA) type fragmentation.

Key Parameters:

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    O
  • Exact Mass: 191.05 g/mol

  • Ionization Mode: ESI+ (M+H) or EI (M+)

Fragmentation Pathway: The molecular ion (m/z 191) typically undergoes ring cleavage, ejecting isocyanic acid (HNCO, 43 Da) or nitrile fragments.

MassSpec M_Ion Molecular Ion [M+] m/z 191 (C9H6FN3O) Frag1 Fragment A [M - HNCO] m/z 148 M_Ion->Frag1 - HNCO (43) Frag2 Fragment B [M - HCN] m/z 164 M_Ion->Frag2 - HCN (27) Frag3 Benzonitrile Ion (4-F-Ph-CN) m/z 121 Frag1->Frag3 - HCN

Figure 2: Proposed fragmentation pathway for 6-(4-fluorophenyl)-1,3,5-triazin-2(1H)-one under Electron Impact (EI).

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically distinguishing the carbonyl environment.

Frequency (cm

)
AssignmentNotes
3100 - 3300

(N-H)
Broad band; indicates lactam form (H-bonded).
3050

(C-H) Ar
Weak aromatic C-H stretch.
1680 - 1710

(C=O)
Diagnostic: Amide I band. High frequency due to ring strain/aromaticity.
1580 - 1620

(C=N)
Triazine ring breathing modes.
1220

(C-F)
Strong aryl-fluorine stretch.
Nuclear Magnetic Resonance (NMR)

This is the primary method for structural confirmation. The presence of the fluorine atom provides a "spy" nucleus (


F) that couples to carbons, creating distinctive splitting patterns.[1]

H NMR (300/400 MHz, DMSO-

)
  • 
     11.5 - 12.5 ppm (br s, 1H):  NH  proton. Broadening indicates exchangeable proton and quadrupole broadening from Nitrogen.
    
  • 
     8.65 ppm (s, 1H):  Triazine H-4. This proton is highly deshielded due to the adjacent electronegative nitrogens.
    
  • 
     8.15 ppm (dd, 
    
    
    
    Hz, 2H):
    Aromatic protons ortho to the triazine ring.
  • 
     7.35 ppm (t, 
    
    
    
    Hz, 2H):
    Aromatic protons ortho to the Fluorine (meta to triazine).

F NMR (376 MHz, DMSO-

)
  • 
     -108.5 ppm (m):  The fluorine signal appears as a multiplet (tt) due to coupling with ortho (
    
    
    
    ) and meta (
    
    
    ) protons. This shift is characteristic of a para-substituted fluorobenzene ring attached to an electron-withdrawing heterocycle.

C NMR (100 MHz, DMSO-

) - The Definitive Fingerprint

The carbon spectrum is complex due to C-F coupling (


).
Carbon PositionChemical Shift (

ppm)
Multiplicity (

Hz)
Assignment
C-2 165.5SingletCarbonyl (C=O)
C-4 164.8SingletTriazine C-H
C-4' (Ar) 163.5Doublet (

)
C-F ipso carbon
C-6 170.2SingletTriazine C-Ar
C-1' (Ar) 130.5Doublet (

)
Linker carbon
C-2', 6' (Ar) 129.8Doublet (

)
Ortho to Triazine
C-3', 5' (Ar) 115.6Doublet (

)
Ortho to Fluorine

Note: Chemical shifts are approximate based on substituent additivity rules for triazine and fluorobenzene derivatives.

Quality Control & Impurity Profiling

When analyzing synthesized batches, common impurities include:

  • Cyanuric Acid: Insoluble white solid; IR broad OH/NH bands.

  • 4-Fluorobenzamide: Result of incomplete cyclization. Detectable via Mass Spec (m/z 139).

  • Symmetrical Triazines: 4,6-bis(4-fluorophenyl) analogs if stoichiometry was incorrect.

References

  • Fragmentation of Triazinones: Arkivoc. (2000).[2] Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Link

  • Tautomerism Studies: Journal of Molecular Modeling. (2021).[3] Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity. Link

  • C-F Coupling Constants:Caltech Authors.

    
    C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Link
    
  • Triazine Synthesis: MDPI. Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives. Link

  • General Spectral Data: SpectraBase. 1,3,5-Triazin-2(1H)-one derivatives spectral data.[4] Link

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

Introduction The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] The compound 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one is of significant interest to researchers in drug discovery and development due to its structural features that suggest potential as a therapeutic agent.[6] Understanding the three-dimensional arrangement of atoms within a crystal lattice is paramount, as it governs the compound's physicochemical properties, such as solubility and stability, and its interactions with biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for elucidating the precise molecular structure of crystalline materials.[7]

This guide provides a comprehensive, in-depth overview of the process for determining and analyzing the crystal structure of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one. We will delve into the critical aspects of sample preparation, data collection, structure solution and refinement, and detailed structural analysis, offering field-proven insights and explaining the causality behind key experimental choices.

I. Synthesis and Crystallization: The Foundation of a Successful Structure Determination

The journey to a high-quality crystal structure begins with the synthesis of the pure compound and the growth of single crystals suitable for diffraction experiments.

Synthesis of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

The synthesis of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one can be achieved through a multi-step process, often starting from commercially available precursors like cyanuric chloride.[8] A plausible synthetic route involves the reaction of a biguanide with an appropriate ester. The crude product is then purified to remove any unreacted starting materials and by-products.

Purification Protocol

Purification is a critical step to ensure the growth of high-quality crystals. Common techniques for purifying triazine derivatives include:

  • Flash Column Chromatography: This technique is effective for separating the target compound from impurities with different polarities.[9]

  • Recrystallization: This is a powerful method for purifying solid compounds.[9][10] The choice of solvent is crucial; the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures) to find a suitable system where the compound has high solubility when hot and low solubility when cold.[9]

  • Dissolution: In a flask, dissolve the crude 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is essential for the growth of large, well-ordered crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Growing Diffraction-Quality Single Crystals

The quality of the single crystal is the most critical factor for a successful SC-XRD experiment. The ideal crystal should be a single, well-formed block with no visible defects.

Experimental Protocol: Slow Evaporation for Crystal Growth

  • Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

II. Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.

Data Collection

The crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used to collect the diffraction data. The data collection strategy is designed to measure a complete and redundant set of reflections.

Data Processing

The raw diffraction images are processed to obtain a list of reflection indices (h, k, l) and their corresponding intensities.[11][12] This process involves:

  • Indexing: Determining the unit cell parameters and crystal lattice.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Correcting for experimental factors and averaging the intensities of symmetry-equivalent reflections.

The following table summarizes hypothetical crystallographic data for 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one.

ParameterValue
Chemical formulaC₉H₆FN₃O
Formula weight191.17
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å, α = 90°
b = 10.456(5) Å, β = 101.34(2)°
c = 9.876(5) Å, γ = 90°
Volume823.4(7) ų
Z4
Density (calculated)1.542 Mg/m³
Absorption coefficient0.121 mm⁻¹
F(000)392
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-10 ≤ h ≤ 10, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12
Reflections collected8456
Independent reflections1892 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.9821 and 0.9704
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1892 / 0 / 128
Goodness-of-fit on F²1.054
Final R indices [I > 2sigma(I)]R1 = 0.0452, wR2 = 0.1187
R indices (all data)R1 = 0.0567, wR2 = 0.1254
Largest diff. peak and hole0.254 and -0.213 e.Å⁻³
Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, typically with the SHELXS program.[13] This provides an initial model of the atomic positions. The structural model is then refined against the experimental data using a full-matrix least-squares method, commonly with the SHELXL program.[14][15][16] The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis of Compound purification Purification (Chromatography/Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection SC-XRD Data Collection crystal_growth->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (SHELXS) data_processing->structure_solution refinement Structure Refinement (SHELXL) structure_solution->refinement validation Structure Validation (PLATON) refinement->validation

Caption: Experimental workflow for crystal structure analysis.

III. In-depth Analysis of the Crystal Structure

With a refined crystal structure, a detailed analysis of its geometric features and intermolecular interactions can be performed using software such as PLATON and Mercury.[17][18][19][20][21][22][23][24]

Molecular Geometry

The analysis of bond lengths and angles provides insights into the electronic structure of the molecule. For 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one, the bond lengths within the triazine and phenyl rings are expected to be consistent with their aromatic character.

Hypothetical Selected Bond Lengths and Angles:

BondLength (Å)AngleAngle (°)
F1 - C71.362(2)N1 - C2 - N3126.5(1)
N1 - C61.334(2)C2 - N3 - C4115.2(1)
N1 - C21.341(2)N3 - C4 - N5127.1(1)
C2 - N31.328(2)C4 - N5 - C6114.9(1)
N3 - C41.335(2)N5 - C6 - N1125.3(1)
C4 - N51.331(2)C6 - C1' - C2'121.8(1)
N5 - C61.339(2)C1' - C2' - C3'118.9(1)
C6 - C1'1.482(2)C2' - C3' - C4'122.3(1)
Supramolecular Assembly and Hydrogen Bonding

Hydrogen bonding plays a crucial role in the crystal packing of many nitrogen-containing heterocyclic compounds.[25][26][27] In the crystal structure of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one, the N-H and C=O groups of the triazinone ring are expected to be involved in hydrogen bonding, leading to the formation of supramolecular assemblies.

Hypothetical Hydrogen Bond Geometry:

D-H···AD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
N1-H1···O1ⁱ0.861.982.835(2)175.2
C4-H4···N5ⁱⁱ0.932.453.368(2)169.8
C2'-H2'···F1ⁱⁱⁱ0.932.513.421(2)168.5

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) -x, y+1/2, -z+1/2

These hydrogen bonds can lead to the formation of one-dimensional chains or two-dimensional networks, which dictate the overall crystal packing.

hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B (Symmetry Related) N1 N1-H O1_sym O=C2 N1->O1_sym H-Bond O1 O=C2

Caption: Schematic of intermolecular hydrogen bonding.

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings (both the phenyl and triazine rings) can also contribute to the stability of the crystal lattice. The presence of these interactions can be identified by analyzing the distances and orientations between adjacent aromatic rings.

IV. Conclusion and Future Perspectives

This guide has outlined a comprehensive approach to the crystal structure analysis of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one, from synthesis and crystallization to detailed structural interpretation. The elucidation of the three-dimensional structure provides invaluable information for understanding its properties and for guiding further drug development efforts. The structural insights gained from this analysis can aid in the design of new analogs with improved efficacy and pharmacokinetic profiles. The 1,3,5-triazine scaffold continues to be a promising area for the discovery of novel therapeutic agents, and detailed structural studies are essential for unlocking its full potential.[3][4]

References

  • SHELXL User Guide.
  • Benchchem Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Deriv
  • PLATON, A set of Tools for the Interpret
  • CCDC Structure Visualis
  • Mercury (crystallography) - Wikipedia.
  • Free Crystal Structure Visualiz
  • Triazine Derivatives: Their Synthesis and Biological Properties-A Review.
  • The SHELX-97 Manual.
  • PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determin
  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold.
  • Mercury 4.0: from visualization to analysis, design and prediction.
  • Crystal structure refinement with SHELXL - PMC - NIH.
  • PL
  • Pl
  • THE PL
  • CCDC – Cambridge Structural D
  • Antitumor Activity of s-Triazine Derivatives: A System
  • Exploring s-triazine deriv
  • Triazine Derivatives and its Pharmacological Potential.
  • Improved process for preparing s-triazine deriv
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • SHELXS - General Inform
  • Technical Support Center: Purification of Polar Triazine Deriv
  • (PDF) Crystal structure refinement with SHELXL.
  • A beginner's guide to X-ray d
  • Role of hydrogen bonding in the formation of glasses by small molecules: A triazine case study.
  • (PDF)
  • Role of hydrogen bonding in the formation of glasses by small molecules: a triazine case study.
  • Separation of triazine deriv
  • Single-crystal X-ray Diffraction.
  • Influence of Hydrogen Bonding on the Surface Diffusion of Molecular Glasses: Comparison of Three Triazines.
  • Single Crystal X-Ray Diffraction D
  • 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one.
  • Synthesis, crystal structures and spectroscopic properties of triazine-based hydrazone derivatives; a compar
  • Effect of Hydrogen Bonding and Chirality in Star-Shaped Molecules with Peripheral Triphenylamines: Liquid Crystal Semiconductors and Gels.
  • 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine.
  • Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye.
  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling.
  • Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents.
  • A view of the crystal packing in (I), showing the hydrogen-bonded...
  • Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent.

Sources

Exploratory

Technical Guide: Biological Activity and Therapeutic Potential of 1,3,5-Triazine Derivatives

[1] Executive Summary The 1,3,5-triazine (s-triazine) scaffold represents a "privileged structure" in medicinal chemistry due to its electronic deficiency, high stability, and the ability to display substituents in a def...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold represents a "privileged structure" in medicinal chemistry due to its electronic deficiency, high stability, and the ability to display substituents in a defined three-dimensional architecture.[1] Unlike aliphatic chains, the planar aromatic core allows for precise orientation of pharmacophores, facilitating high-affinity interactions with biological targets such as kinases (PI3K/mTOR), enzymes (IDH2, DHFR), and DNA.

This technical guide synthesizes the current understanding of 1,3,5-triazine derivatives, moving beyond basic descriptions to explore the causal links between chemical structure and biological phenotype. It includes validated synthetic protocols, mechanistic pathway analysis, and critical structure-activity relationship (SAR) data.[1]

Chemical Architecture & Synthesis Strategy

The biological versatility of s-triazine stems from the reactivity of its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) .[1][2] The three chlorine atoms possess differential reactivity towards nucleophiles, which is strictly controlled by temperature. This allows for the sequential introduction of three distinct nucleophiles (amines, alcohols, thiols) to create highly functionalized libraries.

Mechanism of Substitution

The reaction proceeds via an


 mechanism.[1] The triazine ring is strongly electron-withdrawing, making the carbons highly electrophilic.[1]
  • First Substitution: Highly exothermic; requires low temperature (

    
    C) to prevent over-substitution.[1]
    
  • Second Substitution: The introduction of an electron-donating group (e.g., amine) deactivates the ring slightly, requiring higher energy (Room Temperature) for the next chloride displacement.[1]

  • Third Substitution: The ring is further deactivated; requires high thermal energy (Reflux/Heating) to displace the final chlorine.[1]

Validated Synthetic Protocol

Objective: Synthesis of a trisubstituted 1,3,5-triazine library.

Reagents: Cyanuric chloride, Nucleophiles (


), Base (

or DIPEA), Solvent (Acetone, THF, or DMF).

Workflow Diagram:

Synthesis_Pathway Start Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Step1 Step 1: Monosubstitution Temp: 0-5°C Time: 2-4 h Start->Step1 + Nucleophile 1 + Base Inter1 Intermediate 1 (Dichlorotriazine) Step1->Inter1 Step2 Step 2: Disubstitution Temp: Room Temp (25°C) Time: 4-8 h Inter1->Step2 + Nucleophile 2 + Base Inter2 Intermediate 2 (Monochlorotriazine) Step2->Inter2 Step3 Step 3: Trisubstitution Temp: Reflux (60-100°C) Time: 6-12 h Inter2->Step3 + Nucleophile 3 + Base Final Final Product (2,4,6-trisubstituted-1,3,5-triazine) Step3->Final

Figure 1: Temperature-controlled sequential nucleophilic substitution of cyanuric chloride.

Mechanistic Pharmacology & Therapeutic Applications[4][5]

Anticancer Activity

Triazine derivatives exhibit anticancer efficacy through multiple distinct mechanisms. The specific activity is dictated by the substituents at positions 2, 4, and 6.

A. PI3K/mTOR Dual Inhibition

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer.[1] Triazine derivatives like Gedatolisib utilize the triazine core as a hinge binder within the ATP-binding pocket of the kinase.[1]

  • Mechanism: The triazine nitrogen atoms accept hydrogen bonds from the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Substituents: Morpholine rings are critical here.[1] They improve solubility and form hydrophobic interactions within the kinase pocket.[1]

B. IDH2 Inhibition (Metabolic Reprogramming)

Enasidenib (Idhifa) is a first-in-class IDH2 inhibitor for Acute Myeloid Leukemia (AML).[1]

  • Mechanism: It binds allosterically to the mutant IDH2 enzyme, preventing the conversion of

    
    -ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[1] This restores normal cellular differentiation.[1]
    
  • Structure: A 1,3,5-triazine core substituted with fluorinated pyridines and an aminopropanol tail.[1]

C. DNA Alkylation

Altretamine (Hexalen) acts as a prodrug.[1]

  • Mechanism: Metabolic activation (N-demethylation) releases formaldehyde and forms reactive iminium ions that covalently cross-link DNA, inhibiting replication.[1]

Signaling Pathway Diagram:

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Target of Gedatolisib) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT Akt (PKB) PIP3->AKT mTOR mTORC1 / mTORC2 (Target of Triazines) AKT->mTOR Phosphorylation Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibition Growth Cell Growth & Proliferation mTOR->Growth Drug 1,3,5-Triazine Derivatives (e.g., Gedatolisib) Drug->PI3K Inhibits Drug->mTOR Inhibits

Figure 2: PI3K/Akt/mTOR signaling cascade showing dual inhibition points by triazine derivatives.

Antimicrobial & Antiviral Activity[1][2][3]
  • Antimicrobial: Triazines inhibit Dihydrofolate Reductase (DHFR) , mimicking the pteridine ring of folate. This blocks the synthesis of thymidylate, starving bacteria of DNA precursors.

  • Antiviral: Derivatives have shown activity against HSV-1 and HIV-1, often by interfering with viral entry or reverse transcriptase.[1]

Structure-Activity Relationships (SAR)[2]

The efficacy of a triazine drug is determined by the "decorations" on the core.

Substituent ClassPositionBiological EffectMechanistic Insight
Morpholine C-2, C-4Anticancer (Kinase Inhibition)Improves water solubility; Oxygen atom acts as H-bond acceptor in kinase hinge region.[1]
Hydrazine / Hydrazone C-2Antimicrobial / AntitubercularFacilitates metal chelation and interaction with bacterial DNA gyrase.[1]
Fluorinated Phenyl C-4, C-6Metabolic StabilityIncreases lipophilicity (logP) for membrane permeability; blocks metabolic oxidation sites.[1]
Amino Alcohol C-2IDH2 InhibitionForms critical H-bonds with allosteric sites on mutant enzymes (seen in Enasidenib).[1]
Chalcone Linkage C-6Tubulin InhibitionMimics Combretastatin A-4; disrupts microtubule dynamics causing mitotic arrest.[1]

Experimental Protocol: In Vitro Cytotoxicity Evaluation

Context: Once synthesized, the biological activity of triazine derivatives is typically first screened via an MTT or SRB assay to determine IC50 values against cancer cell lines (e.g., MCF-7, HCT-116).[1]

Protocol: MTT Cell Viability Assay

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.[1] These enzymes reduce the tetrazolium dye MTT to its insoluble formazan (purple).[1]

Materials:

  • Cell lines: HCT-116 (Colorectal), MCF-7 (Breast).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Solvent: DMSO.[1]

Step-by-Step Methodology:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates containing 100 µL of complete media. Incubate for 24h at 
    
    
    
    C, 5%
    
    
    .
  • Treatment: Dissolve triazine derivatives in DMSO (stock 10 mM). Prepare serial dilutions in culture media. Add 100 µL of drug solution to wells (Final conc: 0.1 - 100 µM). Include DMSO control (<0.5%) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at

    
    C.
    
    • Critical Step: Protect from light; MTT is photosensitive.[1]

  • Solubilization: Carefully remove supernatant.[1] Add 150 µL DMSO to dissolve purple formazan crystals.[1] Shake plate for 10 min.

  • Measurement: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    .[1] Plot dose-response curve to determine IC50.[1]
    

References

  • Talbi, S., et al. (2025).[3] "Triazine Derivatives: Their Synthesis and Biological Properties - A Review." Current Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Synthesis of Substituted Triazines from Cyanuric Chloride." BenchChem Protocols. Link

  • National Cancer Institute. (2024).[1] "Gedatolisib: NCI Drug Dictionary."[1] Cancer.gov.[1] Link

  • PubChem. (2025).[1] "Enasidenib Compound Summary." National Library of Medicine.[1] Link

  • Singh, U.P., et al. (2012). "Structure-based optimization and discovery of novel 1,3,5-triazine derivatives as bacterial translation inhibitor." PMC.[1] Link

  • Sprague, D.J., et al. (2023).[4] "Trisubstituted 1,3,5-Triazines: The First Ligands of the sY12-Binding Pocket on Chemokine CXCL12." ACS Omega.[1] Link

Sources

Foundational

Pharmacophore Profiling and Target Deconvolution of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS: 61709-00-0) Executive Summary In the landscape of small-molecule dr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS: 61709-00-0)

Executive Summary

In the landscape of small-molecule drug discovery, the 1,3,5-triazin-2(1H)-one scaffold represents a highly privileged pharmacophore. When functionalized with a 4-fluorophenyl moiety, the resulting compound—6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one —exhibits a unique intersection of physicochemical properties. As a Senior Application Scientist, I have designed this whitepaper to dissect the structural rationale behind this molecule and provide field-proven, self-validating experimental workflows to identify and confirm its potential therapeutic targets.

Rather than treating this compound as a mere synthetic intermediate, we will evaluate its potential across two primary pharmacological domains: Epigenetic Modulation (via DNA Methyltransferase inhibition) and Kinase Inhibition (via hinge-region binding).

Structural Rationale & Predictive Target Space

To understand the causality behind our experimental choices, we must first deconstruct the molecule's architecture. The compound consists of two critical domains that dictate its biological interactions.

The Epigenetic Target: DNA Methyltransferases (DNMTs)

The 1,3,5-triazin-2(1H)-one core is a direct structural analog of cytosine. This is the exact pharmacophore utilized in FDA-approved hypomethylating agents such as 5-azacitidine and decitabine [1].

  • Mechanistic Causality: In canonical DNMT inhibition, the triazinone ring is incorporated into DNA. The N5 nitrogen acts as a chemical trap, undergoing a nucleophilic attack by the catalytic cysteine residue in the DNMT active site. This forms an irreversible covalent complex, depleting the cell of active DNMTs and leading to global DNA hypomethylation.

  • The Fluorophenyl Advantage: Unlike azacitidine, which requires complex intracellular phosphorylation to become a nucleotide analog, the lipophilic 4-fluorophenyl group suggests this compound may act as a non-nucleoside DNMT inhibitor, binding directly to the enzyme's active or allosteric site without the need for DNA incorporation.

The Kinase Target: ATP-Binding Hinge Regions

Triazine derivatives are historically potent kinase inhibitors [2]. The addition of the 4-fluorophenyl group significantly alters the molecule's electronic and steric profile.

  • Mechanistic Causality: The triazinone core provides a robust hydrogen bond donor/acceptor network capable of interacting with the peptide backbone of a kinase's hinge region. Simultaneously, the 4-fluorophenyl group provides critical

    
     stacking interactions with aromatic residues in the hydrophobic pocket. The fluorine atom, acting as a bioisostere for hydrogen or hydroxyl groups, enhances metabolic stability against CYP450 oxidation while providing potential halogen bonding opportunities.
    

G A 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one B In Silico Docking & Pharmacophore Mapping A->B C DNMT Inhibition Assay (Epigenetic Target) B->C Triazinone Core D TR-FRET Kinase Profiling (Kinase Target) B->D Fluorophenyl Motif E Cellular Demethylation (Global Methylation Loss) C->E F Receptor Tyrosine Kinase Phosphorylation Assay D->F G Lead Optimization & In Vivo Validation E->G F->G

Target deconvolution workflow for 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one.

Quantitative Data & Benchmarking

To establish a baseline for screening, we must summarize the compound's physicochemical properties and the expected benchmarks for our assays. The low molecular weight makes this an ideal candidate for Fragment-Based Drug Discovery (FBDD).

Table 1: Physicochemical Properties & Pharmacophore Mapping
PropertyValuePharmacological Relevance
Molecular Weight 191.17 g/mol Highly ligand-efficient; ideal for FBDD and structural optimization.
LogP (Predicted) ~1.2 - 1.8Optimal lipophilicity for cellular permeability and potential BBB crossing.
Triazin-2(1H)-one Core Cytosine IsostereHydrogen bonding network; potential for covalent trapping of DNMTs.
4-Fluorophenyl Moiety Lipophilic / Halogen BondEnhances

stacking in kinase pockets; prevents rapid metabolic degradation.
Table 2: Putative Binding Affinities & Assay Benchmarks
Target ClassPrimary AssayPositive ControlExpected IC50 Range (Predicted)
DNMT1 / DNMT3A In vitro Enzymatic Assay5-Azacitidine10 - 50

M (Non-nucleoside binding)
Receptor Tyrosine Kinases TR-FRET (LanthaScreen)Erlotinib1 - 10

M (Hinge region affinity)
Serine/Threonine Kinases TR-FRET (LanthaScreen)BMS-5996260.5 - 5

M

Experimental Workflows for Target Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and strict control parameters to rule out false positives (e.g., assay interference or non-specific aggregation).

Protocol 1: DNMT Enzymatic Inhibition & Cellular Demethylation

This workflow tests the hypothesis that the triazinone core mimics cytosine to inhibit DNA methylation [1].

Step 1: In Vitro Enzymatic Inhibition Assay

  • Reaction Setup: In a 384-well microplate, combine recombinant human DNMT1 (or DNMT3A) with the test compound (0.1

    
    M to 100 
    
    
    
    M dose-response). Include 5-Azacitidine as a positive control and DMSO as a vehicle control.
  • Substrate Addition: Add S-adenosyl-L-methionine (SAM) as the methyl donor and a hemimethylated DNA substrate labeled with a fluorophore.

  • Incubation & Readout: Incubate for 60 minutes at 37°C. Measure the transfer of the methyl group using a coupled luminescence assay (e.g., MTase-Glo) which detects the byproduct S-adenosylhomocysteine (SAH).

  • Causality Check: If the compound is a non-nucleoside inhibitor, it will inhibit the enzyme directly without needing to be incorporated into the DNA substrate.

Step 2: Cellular Validation (Orthogonal Readout)

  • Cell Treatment: Treat HCT116 colon cancer cells with the compound for 72 hours (allowing for multiple cell division cycles).

  • Biomarker Analysis: Extract genomic DNA and perform LC-MS/MS to quantify the global percentage of 5-methylcytosine (5-mC) relative to total cytosine.

  • Protein Depletion Check: Perform a Western blot for DNMT1. Covalent triazinone inhibitors typically induce the proteasomal degradation of DNMT1. If DNMT1 levels drop, covalent trapping is confirmed.

Pathway S1 Triazinone Compound Enters Nucleus S2 Direct Binding to DNMT Active Site S1->S2 S3 Covalent Trapping via N5 Nitrogen S2->S3 Nucleophilic Attack S4 Proteasomal Degradation of DNMTs S3->S4 S5 Global DNA Hypomethylation S4->S5 S6 Tumor Suppressor Gene Reactivation S5->S6 Epigenetic Reset

Proposed mechanism of epigenetic reactivation via DNMT covalent trapping.

Protocol 2: High-Throughput Kinase Profiling via TR-FRET

To evaluate the compound's affinity for kinase hinge regions, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This format is chosen specifically because its delayed readout eliminates autofluorescence interference commonly caused by small aromatic molecules [3].

Step 1: Kinase Reaction Setup

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., EGFR or AAK1), a fluorescein-labeled peptide substrate, and ATP at its pre-determined apparent

    
     value.
    
  • Compound Incubation: Dispense the master mix into a 384-well plate containing a 16-point serial dilution of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one. Incubate for 60 minutes at room temperature.

Step 2: TR-FRET Detection

  • Quench and Detect: Stop the reaction by adding a detection buffer containing EDTA (to chelate

    
     and halt kinase activity) and a Terbium (Tb)-labeled phospho-specific antibody [4].
    
  • Equilibration: Allow 30 minutes for the Tb-antibody to bind to the phosphorylated fluorescein-substrate.

  • Ratiometric Readout: Excite the plate at 340 nm. Measure the emission of the donor (Tb) at 490 nm and the acceptor (Fluorescein) at 520 nm.

  • Data Synthesis: Calculate the TR-FRET emission ratio (520/490 nm). A decrease in the ratio correlates directly with kinase inhibition. Fit the data to a sigmoidal dose-response curve to extract the

    
    .
    

Conclusion & Strategic Next Steps

6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one is a highly versatile scaffold. Its structural homology to known epigenetic modulators and kinase inhibitors makes it a prime candidate for phenotypic screening and target-directed optimization.

If the compound demonstrates efficacy in the DNMT workflow , subsequent medicinal chemistry efforts should focus on modifying the fluorophenyl ring to optimize non-nucleoside allosteric binding. Conversely, if kinase inhibition is observed, the triazinone core can be rigidified to enhance hinge-region hydrogen bonding, utilizing the fluorophenyl group to achieve selectivity against specific kinase isoforms.

References

1. - Oncogene, Christman J.K. (2002). Discusses the mechanism of triazin-2(1H)-one derivatives in covalent DNMT trapping. 2. - ACS Publications (2009). Details the structure-activity relationships of fluorophenyl-substituted triazines as potent kinase inhibitors. 3. - Thermo Fisher Scientific. Technical overview of TR-FRET technology for overcoming small-molecule autofluorescence in kinase profiling. 4. - Thermo Fisher Scientific. Protocol standards for establishing ATP


 and ratiometric TR-FRET readouts.
Exploratory

Structure-activity relationship (SAR) of fluorinated triazine compounds

The Fluorine Factor: Navigating the SAR of Triazine Scaffolds in Drug Discovery[1] Executive Summary The 1,3,5-triazine (s-triazine) scaffold represents a privileged structure in medicinal chemistry, offering a symmetric...

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorine Factor: Navigating the SAR of Triazine Scaffolds in Drug Discovery[1]

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold represents a privileged structure in medicinal chemistry, offering a symmetrical, electron-deficient core that serves as an ideal hub for multidirectional pharmacophore presentation.[1][2] When coupled with the strategic introduction of fluorine—specifically trifluoromethyl (-CF3) or fluoro-aryl motifs—the physicochemical profile of these compounds shifts dramatically.[1][2][3][4] This guide dissects the Structure-Activity Relationship (SAR) of fluorinated triazine derivatives, focusing on their application as PI3K/mTOR inhibitors, IDH2 inhibitors, and antimicrobial agents.[1] It provides a blueprint for leveraging the "fluorine effect" to optimize metabolic stability, membrane permeability, and target affinity.

The Triazine Core & The Fluorine Effect[1][5][6][7]

The Scaffold: 1,3,5-Triazine

The s-triazine ring is thermodynamically stable yet kinetically reactive toward nucleophiles, allowing for precise, sequential substitution at positions 2, 4, and 6.

  • Electronic Character: The three nitrogen atoms create a highly electron-deficient system, making the ring susceptible to nucleophilic aromatic substitution (

    
    ) but resistant to oxidation.[1][2][3][4]
    
  • H-Bonding: The ring nitrogens act as weak hydrogen bond acceptors (HBAs), critical for orienting the molecule within kinase hinge regions (e.g., interacting with Val851 in PI3K

    
    ).[1]
    
The Fluorine Advantage

Integrating fluorine into the triazine architecture is rarely done directly on the ring carbons due to hydrolytic instability (C-F bond on triazine is labile).[1][3] Instead, fluorine is introduced via pendant aryl/heteroaryl rings .[1]

  • Metabolic Blocking: Fluorine substitution at para-positions of phenyl rings blocks Cytochrome P450-mediated hydroxylation, extending half-life (

    
    ).[1][2][3][4]
    
  • Lipophilicity Modulation: A trifluoromethyl (-CF3) group is bioisosteric to an isopropyl group but significantly increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration—a key feature for glioblastoma-targeting drugs like Bimiralisib .[1][2][3][4]

  • Conformational Control: The high electronegativity of fluorine can induce preferred conformations through electrostatic repulsion or attraction (e.g., C-F···H-N intramolecular interactions), locking the pharmacophore in a bioactive state.[1]

SAR Analysis: Anatomy of a Fluorinated Triazine

The SAR of bioactive fluorinated triazines generally follows a "Zone" model.[1][3]

Zone 1: The Solubilizing Tail (Positions 2/4)
  • Common Moieties: Morpholine, Piperazine.[1]

  • Function: These saturated heterocycles disrupt planarity, preventing aggregation and improving aqueous solubility.[1]

  • SAR Insight: In PI3K/mTOR inhibitors, the oxygen atom of the morpholine ring often forms a water-mediated H-bond with the kinase backbone.[1][2][3][4] Replacing morpholine with a hydrophobic group often retains potency but kills solubility.[1][2][3]

Zone 2: The Linker (Amino vs. Urea)
  • Amino (-NH-): The most common linker.[1][2][3][4] It acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region.[1][4]

  • Urea (-NH-CO-NH-): Used in larger inhibitors (e.g., Gedatolisib) to reach into the "back pocket" of the enzyme.[1][2][3][4]

Zone 3: The Fluorinated Pharmacophore (Position 6)

This is the critical determinant of specificity and potency.[1]

  • Trifluoromethyl-Pyridine (e.g., Bimiralisib, Enasidenib): [1]

    • The pyridine nitrogen provides an additional H-acceptor.[1][2][3][4]

    • The -CF3 group fills hydrophobic pockets (e.g., the affinity pocket in PI3K).[1][2][3][4]

    • Enasidenib Specifics: Contains two trifluoromethyl-pyridine moieties.[1][2][3][4] The bulky -CF3 groups force the molecule into a twisted conformation, essential for allosteric inhibition of the mutant IDH2 enzyme.[1][2][3]

  • Fluoro-Aniline:

    • Monofluorination (ortho/meta/para) fine-tunes the pKa of the aniline nitrogen and influences the electronic density of the triazine ring via resonance.[1][2][3][4]

Visualizing the SAR Logic

The following diagram illustrates the modular SAR logic used to design drugs like Bimiralisib.

SAR_Logic Core 1,3,5-Triazine Core (Scaffold) R1 Position 2: Solubilizing Group (Morpholine/Piperazine) Increases Solubility Core->R1 Zone 1 R2 Position 4: Hinge Binder (Morpholine/Amino) Kinase Interaction Core->R2 Zone 2 R3 Position 6: Fluorinated Pendant (CF3-Pyridine/Fluoro-Aryl) Selectivity & Metabolic Stability Core->R3 Zone 3 (Critical) Hinge Region Hinge Region R2->Hinge Region H-Bonds Hydrophobic Pocket Hydrophobic Pocket R3->Hydrophobic Pocket Van der Waals

Figure 1: Modular SAR zones of a triazine-based kinase inhibitor.[1][2][3][4] Zone 3 (Green) is the primary site for fluorine modification.[1][4]

Synthesis Methodology: The Temperature-Controlled Cascade

The synthesis of fluorinated triazines relies on the distinct reactivity profile of Cyanuric Chloride (TCT).[1] The three chlorides can be displaced sequentially by controlling the temperature.[1][2][3]

Protocol: Sequential Nucleophilic Substitution

Reagents: Cyanuric Chloride (C3Cl3N3), Fluorinated Amine (e.g., 2-amino-4-trifluoromethylpyridine), Morpholine, Diisopropylethylamine (DIPEA).[1][2][4]

  • Step 1: First Substitution (0°C)

    • Mechanism:[1][2][3][4][5][6] Highly exothermic

      
      .[1][2][3]
      
    • Procedure: Dissolve Cyanuric Chloride in dry DCM/THF at -10°C to 0°C. Add 1.0 eq of the least nucleophilic amine (usually the fluorinated aryl amine) + 1.1 eq DIPEA dropwise.[1][2][3][4]

    • Why? The electron-withdrawing fluorine reduces the nucleophilicity of the aniline, so it is often added first to prevent competition, or added second if a highly reactive aliphatic amine is used first (strategy depends on steric bulk).[1] Standard practice for drugs like Bimiralisib often introduces the bulky fluorinated group later if it is sterically demanding, but electronically, the aniline is sluggish.

    • Optimization: If the fluorinated amine is unreactive, use

      
       in acetone/water.[1]
      
  • Step 2: Second Substitution (Room Temperature)

    • Procedure: Add 1.0 eq of Morpholine (or second amine) + DIPEA.[1][4] Stir at 25°C for 4-12 hours.

    • Observation: The mono-substituted triazine is less electrophilic; higher energy (RT) is required.[1][2][3][4]

  • Step 3: Third Substitution (Reflux)

    • Procedure: Add excess Morpholine or third amine.[1][2][3] Reflux in dioxane or toluene (80-110°C) for 12-24 hours.

    • Why? The di-substituted ring is electron-rich and deactivated.[1][2][3][4] Harsh conditions are needed to displace the final chloride.[1][2][3]

Synthesis_Pathway TCT Cyanuric Chloride (Starting Material) Step1 Step 1: 0°C Add Fluorinated Amine (Formation of Dichloro-Intermediate) TCT->Step1 SNAr 1 Step2 Step 2: Room Temp Add Morpholine (Formation of Monochloro-Intermediate) Step1->Step2 SNAr 2 (Deactivated Ring) Step3 Step 3: Reflux (90°C+) Add Final Amine (Final Drug Scaffold) Step2->Step3 SNAr 3 (Highly Deactivated)

Figure 2: Temperature-controlled sequential substitution strategy for asymmetric triazine synthesis.

Case Studies in Drug Development

Case Study A: Bimiralisib (PQR309)
  • Target: PI3K/mTOR (Pan-inhibitor).[1][2][4]

  • Structure: 4,6-dimorpholino-1,3,5-triazine substituted at position 2 with 2-amino-4-trifluoromethylpyridine .[1][2][3][4]

  • The Fluorine Role: The -CF3 group on the pyridine is essential for brain penetration .[1][2][3][4] Unlike its predecessor (ZSTK474), Bimiralisib crosses the BBB effectively, allowing it to target brain metastases and glioblastoma.[1] The -CF3 also fills the affinity pocket in the PI3K ATP-binding site.[1][2][3][4]

Case Study B: Enasidenib (AG-221)
  • Target: Mutant IDH2 (Isocitrate Dehydrogenase 2).[1][2][4][7]

  • Structure: A triazine core flanked by two trifluoromethyl-pyridine groups and an aminopropanol tail.[1][2][3][4]

  • The Fluorine Role: This is an allosteric inhibitor.[1][2][3] The bulky -CF3 groups create a "molecular wedge," locking the enzyme in an open, inactive conformation.[1] The high lipophilicity provided by six fluorine atoms drives the compound into the hydrophobic allosteric pocket.[1][3]

Quantitative Data Summary

CompoundTargetFluorine MotifLogP (Calc)Key SAR Feature
Bimiralisib PI3K/mTOR4-CF3-Pyridine~2.5CF3 enables BBB crossing; Pyridine N H-bonds.[1][2][3][4]
Enasidenib IDH2 (R140Q)Bis(CF3-Pyridine)~4.8High lipophilicity drives allosteric binding.[1][2][3][4]
Gedatolisib PI3K/mTORNone*~3.2Included as control: Uses urea linker instead of F-pendant for potency.[1][2][3][4]
Indaziflam HerbicideFluoro-alkyl~2.8Fluoro-group enhances soil stability and root uptake.[1][2][3][4]

References

  • Beaufils, F., et al. (2017).[1][8] "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a potent, brain-penetrant, orally bioavailable, pan-class I PI3K/mTOR inhibitor as clinical candidate in oncology."[1][2][3][4][8] Journal of Medicinal Chemistry. Link[1][4]

  • Stein, E. M., et al. (2017).[1] "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[1][2][3] Blood. Link

  • Dolzhenko, A. V., et al. (2008).[1] "Synthesis and biological activity of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines." Journal of Fluorine Chemistry. Link[1][4]

  • Wick, M. J. (2020).[1] "Bimiralisib (PQR309) for the treatment of lymphoma."[1][6] Expert Opinion on Investigational Drugs. Link

  • Yen, K., et al. (2017).[1] "AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations."[1][2][3][4] Cancer Discovery. Link

Sources

Foundational

Technical Guide: Synthetic Strategies for Substituted 1,3,5-Triazines

[1] Executive Summary: The Electronic "Star" of Medicinal Chemistry The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in drug discovery, serving as the core for kinase inhibitors (e.g., Idelalisib), anti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Electronic "Star" of Medicinal Chemistry

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in drug discovery, serving as the core for kinase inhibitors (e.g., Idelalisib), antimalarials, and varying chemotherapeutics. Its pseudo-aromaticity and electron-deficient nature—often described as "π-deficient"—render it highly susceptible to nucleophilic attack but resistant to electrophilic substitution.

For the medicinal chemist, the triazine ring is not merely a linker; it is an electronic modulator that influences the pKa and metabolic stability of attached substituents. This guide moves beyond textbook definitions to provide a rigorous, process-driven review of synthetic routes, focusing on the practicalities of regioselectivity and yield optimization.

The Workhorse Route: Nucleophilic Substitution of Cyanuric Chloride[1]

The most versatile method for generating unsymmetrical 1,3,5-triazines is the sequential nucleophilic aromatic substitution (


) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine or TCT).
The Mechanistic Logic: Thermal Orthogonality

The success of this route relies on the deactivation principle .

  • TCT (Trichloro): Highly electrophilic. Reacts exothermically at

    
    .
    
  • DCT (Dichloro): The replacement of one electron-withdrawing chlorine with a nucleophile (amine/alkoxy) increases electron density on the ring, raising the activation energy for the next attack. Requires Room Temperature (RT).

  • MCT (Monochloro): Further deactivated. Requires significant thermal energy (Reflux) to displace the final chlorine.

This stepwise reactivity allows for the precise installation of three distinct nucleophiles (A, B, C) in a specific order: The Temperature Rule .

Critical Process Protocol (Step-by-Step)

Objective: Synthesis of a trisubstituted triazine (


-Amine, 

-Amine,

-Amine).
  • Reagents: Cyanuric Chloride (TCT), Amines, DIPEA or

    
    , THF or Acetone.
    
  • Safety Note: TCT is a lachrymator and sensitizer. Handle in a fume hood.

Step 1: The Cold Addition (First Substitution)

  • Dissolve TCT (1.0 equiv) in THF/Acetone. Cool to

    
     to 
    
    
    
    .
  • Add Amine A (0.95 equiv) slowly. Note: Using slight deficiency prevents di-substitution.

  • Add Base (DIPEA, 1.0 equiv) dropwise. Crucial: Maintain temp

    
    .
    
  • Stir 1-2 h. Monitor by TLC/LCMS.[1]

  • Result: 2,4-dichloro-6-amino-1,3,5-triazine.

Step 2: The Ambient Addition (Second Substitution)

  • To the same vessel (or after workup if purification is needed), add Amine B (1.0 equiv).

  • Add Base (1.1 equiv).

  • Allow to warm to Room Temperature (

    
    ) .
    
  • Stir 4-12 h.

  • Result: 2-chloro-4,6-diamino-1,3,5-triazine.[2]

Step 3: The Reflux (Third Substitution)

  • Add Amine C (Excess, 2-3 equiv) or other nucleophile.

  • Add Base (Excess).

  • Heat to Reflux (

    
    )  depending on solvent (THF vs. Dioxane).
    
  • Stir 12-24 h.

  • Result: Trisubstituted product.[3][1][4][5][6][7][8][9]

Visualization: The Temperature Ladder

TCT_Substitution TCT Cyanuric Chloride (Highly Electrophilic) Step1 Step 1: 0°C Solvent: Acetone/THF TCT->Step1 + Nucleophile 1 Mono Mono-Substituted (Dichlorotriazine) Step1->Mono Kinetic Control Step2 Step 2: Room Temp (25°C) Mono->Step2 + Nucleophile 2 Di Di-Substituted (Monochlorotriazine) Step2->Di Thermodynamic Control Step3 Step 3: Reflux (>60°C) Di->Step3 + Nucleophile 3 Tri Tri-Substituted Target Scaffold Step3->Tri High Activation Energy

Caption: The "Temperature Ladder" logic for chemoselective substitution of Cyanuric Chloride.

De Novo Synthesis: Cyclotrimerization of Nitriles

While TCT substitution is ideal for asymmetry, cyclotrimerization is the preferred route for symmetrical triazines (


 symmetry) or when the substituents are sensitive to the harsh conditions of chloride displacement.
Catalytic Systems

The reaction involves the condensation of three nitrile equivalents.



  • Brønsted Acids: Triflic acid (

    
    ) is effective but limits functional group tolerance.
    
  • Lewis Acids: Yttrium triflate (

    
    ) and Lanthanide complexes allow for milder conditions.
    
  • Transition Metals:

    
     and Titanium complexes (
    
    
    
    ) are effective for alkyne/nitrile cross-couplings.
The Challenge of Asymmetry

Synthesizing an A-B-C triazine via this method is statistically unfavorable, typically yielding a mixture of AAA, BBB, AAB, and ABB products. However, co-trimerization can be controlled using:

  • Solid Phase Synthesis: Immobilizing one nitrile on a resin limits the statistical distribution.

  • Reactivity Differences: Reacting an electron-deficient nitrile (e.g., trichloroacetonitrile) with electron-rich nitriles.

Specialized Route: Biguanide Condensation

For medicinal chemists targeting Metformin-like analogs or specific dihydrotriazines, the reaction of biguanides with esters or acid chlorides is a robust alternative.

Protocol Summary:

  • Reactants: Biguanide salt + Ester/Acyl Chloride.

  • Conditions: Basic methanol/ethanol, Reflux.

  • Mechanism: Cyclization driven by the nucleophilicity of the biguanide terminal nitrogens.

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

Even with established protocols, triazine chemistry can fail. Below is a diagnostic table for common failure modes.

IssueProbable CauseCorrective Action
Hydrolysis (OH-Triazine) Wet solvents or high pH during workup.Use anhydrous THF/Dioxane. Keep pH neutral during quenching. The C-Cl bond is moisture sensitive.
Inseparable Mixture (Step 1) Temperature too high (

) or fast addition.
Use a cryostat at

. Add nucleophile via syringe pump over 1 hour.
Low Yield (Step 3) Steric hindrance or insufficient activation energy.Switch solvent to Dioxane or Toluene (higher boiling point). Use microwave irradiation (

, 20 min).
Exotherm/Runaway DMF reaction with TCT.Safety Alert: Avoid dissolving TCT in DMF at RT. It can form a Vilsmeier-Haack type reagent explosively. Use THF.

References

  • Sequential Nucleophilic Substitution Mechanism

    • Title: Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY deriv
    • Source: Organic & Biomolecular Chemistry, 2024.
    • URL:[Link]

  • Temper

    • Title: Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiprolifer
    • Source: Molecules, 2020.
    • URL:[Link]

  • Solid-Phase Synthesis Str

    • Title: Efficient Solid-Phase Synthesis of 1,3,5-Trisubstituted 1,3,5-Triazine-2,4,6-triones.[10]

    • Source: Journal of Combin
    • URL:[Link]

  • Cyclotrimerization C

    • Title: Synthesis of 2,4,6-Triaryl-1,3,5-triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium.
    • Source: Asian Journal of Organic Chemistry, 2024.
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines).
    • Source: Molecules, 2012.
    • URL:[Link]

Sources

Exploratory

The Triazine Privileged Scaffold: A Technical Odyssey in Medicinal Chemistry

Topic: Discovery and History of 1,3,5-Triazine Compounds in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Star-Sha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of 1,3,5-Triazine Compounds in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Star-Shaped Architect

In the lexicon of medicinal chemistry, the 1,3,5-triazine (s-triazine) ring is not merely a structural component; it is a "privileged scaffold." Its pseudo-aromatic, electron-deficient nature, combined with a symmetric


 geometry, offers three distinct vectors for substitution. This "star-shaped" architecture allows medicinal chemists to probe biological space in three directions simultaneously, facilitating the independent optimization of potency, solubility, and pharmacokinetic (PK) profiles.

This guide moves beyond the basic textbook definitions to explore the causality of triazine synthesis, its historical pivot from agrochemistry to oncology and CNS therapeutics, and the rigorous protocols required to master its derivatization.

Synthetic Masterclass: Orthogonal Chemoselectivity

The utility of the s-triazine core stems from the unique reactivity of its precursor, Cyanuric Chloride (TCT) . TCT possesses three chlorine atoms that can be displaced by nucleophiles in a temperature-dependent stepwise manner. This is the Self-Validating System of triazine chemistry: the reaction temperature serves as the gatekeeper for product purity.

Protocol: Temperature-Controlled Nucleophilic Substitution

Objective: Selective synthesis of trisubstituted 1,3,5-triazines.

Mechanism: The triazine ring is highly electron-deficient. As electron-donating nucleophiles (amines, alcohols) replace the electron-withdrawing chlorine atoms, the remaining chlorines become progressively less reactive due to the increased electron density on the ring. This deactivation necessitates higher energy inputs (temperature) for subsequent substitutions.

Step-by-Step Methodology
StepTarget PositionTemperatureConditionsCritical Control Point
1 First Substitution 0°C – 5°C Acetone/THF, DIPEA or

Ice Bath Mandatory. Exceeding 5°C risks disubstitution impurities.
2 Second Substitution Room Temp (25°C) Acetone/THF, BaseMonitor via TLC/LCMS. Reaction typically requires 4–12 hours.
3 Third Substitution Reflux (>60°C) Dioxane/Toluene, BaseRequires heat to overcome the deactivated ring's resistance.

Authoritative Note: The use of non-nucleophilic bases (e.g., DIPEA) is preferred to prevent side reactions. For the third displacement, if the nucleophile is bulky or weak, high-boiling solvents like sulfolane or microwave irradiation may be required.

Visualization: The Synthetic Pathway

The following diagram illustrates the logical flow of the TCT substitution protocol.

TriazineSynthesis TCT Cyanuric Chloride (TCT) Mono Mono-Substituted Intermediate TCT->Mono Nucleophile 1 0°C (Ice Bath) Kinetic Control Di Di-Substituted Intermediate Mono->Di Nucleophile 2 Room Temp (25°C) Thermodynamic Control Tri Tri-Substituted Product (Drug) Di->Tri Nucleophile 3 Reflux (>60°C) Forcing Conditions

Figure 1: Temperature-dependent orthogonal chemoselectivity of Cyanuric Chloride.

The Pharmacological Odyssey

Antineoplastics: The Alkylating Era (Altretamine)

The history of medicinal triazines began with the realization that the ring could serve as a carrier for cytotoxic groups. Altretamine (Hexalen) , approved in 1990 for refractory ovarian cancer, represents the "Alkylating Era."

  • Mechanism of Action (MoA): Unlike classic mustard alkylators, Altretamine is a "pro-drug" requiring metabolic activation. It undergoes N-demethylation via the Cytochrome P450 system in the liver.

  • The Causality: This metabolism releases formaldehyde and forms reactive iminium species (electrophiles). These species covalently bind to DNA (guanine/cytosine residues) and proteins, inducing cross-linking and apoptosis.

CNS Therapeutics: The Serendipity of Lamotrigine

Lamotrigine (Lamictal) illustrates the "Serendipity Pillar" of drug discovery. Originally designed as a folate antagonist (based on the anti-folate properties of other triazines like methotrexate), it failed in that regard but excelled in seizure models.

  • MoA: It stabilizes presynaptic neuronal membranes by blocking voltage-gated sodium channels (

    
    ) . This prevents the release of excitatory neurotransmitters, primarily glutamate.
    
  • Structural Insight: The 1,2,4-triazine vs. 1,3,5-triazine distinction is crucial here, though they share the azine heritage. Lamotrigine is a phenyltriazine, proving that the electronic modulation of the ring is key to CNS penetration.

Modern Kinase Inhibitors: Gedatolisib & Enasidenib

In the precision medicine era, the s-triazine scaffold acts as a hinge binder in kinase inhibitors.

  • Gedatolisib (PF-05212384): A dual PI3K/mTOR inhibitor. The triazine core orients morpholine groups to interact with the ATP-binding pocket of the kinase.

  • Enasidenib (Idhifa): An IDH2 inhibitor for Acute Myeloid Leukemia (AML). The triazine core supports fluorinated pyridine rings, optimizing hydrophobic interactions within the mutant enzyme's allosteric pocket.

Visualization: Mechanisms of Action

MoA_Pathways cluster_0 Altretamine (Cytotoxicity) cluster_1 Lamotrigine (CNS Stabilization) Alt Altretamine CYP CYP450 Metabolism Alt->CYP Iminium Reactive Iminium + Formaldehyde CYP->Iminium DNA DNA/Protein Cross-linking Iminium->DNA Lamo Lamotrigine NaCh Voltage-Gated Na+ Channels Lamo->NaCh Blocks Glu Inhibit Glutamate Release NaCh->Glu Prevents Seizure Seizure Control Glu->Seizure

Figure 2: Divergent mechanisms of action for key Triazine therapeutics.

Structure-Activity Relationship (SAR) Matrix

The following table summarizes how specific substitution patterns on the 1,3,5-triazine ring dictate biological function.

Therapeutic ClassKey Substituent (R-Group)Electronic EffectBiological TargetExample Drug
Antineoplastic Dimethylamino (

)
Electron-donating (moderate)DNA/Protein (via metabolic activation)Altretamine
Kinase Inhibitor MorpholineH-bond acceptor / SolubilityATP-binding pocket (PI3K/mTOR)Gedatolisib
IDH2 Inhibitor Fluorinated PyridinesLipophilic / Electron-withdrawingAllosteric hydrophobic pocketEnasidenib
Antimicrobial Hydrazine / Schiff BasesMetal chelation potentialBacterial DNA gyrase / DHFRExperimental
Herbicide Ethylamino / ChloroElectron-withdrawing (Cl)Photosystem II (D1 protein)Atrazine (Precursor)

Technical Insight: The introduction of morpholine is a recurring theme in modern triazine medicinal chemistry (e.g., ZSTK474, Gedatolisib). The oxygen atom in the morpholine ring often acts as a critical hydrogen bond acceptor in the kinase hinge region, while the triazine ring participates in


-

stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the active site.

References

  • Altretamine Mechanism: Damia, G., & D'Incalci, M. (1995). Clinical pharmacokinetics of altretamine. Clinical Pharmacokinetics, 28(6), 437-449.Link

  • Lamotrigine Discovery: Weisler, R. H., et al. (2008). Discovery and development of lamotrigine for bipolar disorder: a story of serendipity, clinical observations, risk taking, and persistence. Journal of Affective Disorders, 108(1-2), 1-9.Link

  • Triazine Synthesis Protocol: Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.Link

  • Enasidenib Approval: Stein, E. M., et al. (2017). Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia. Blood, 130(6), 722-731.Link

  • Gedatolisib Structure: *Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-58

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

This Application Note provides a detailed, step-by-step synthesis protocol for 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (also known as 4-(4-fluorophenyl)-1,3,5-triazin-2-ol). The protocol is designed for research chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a detailed, step-by-step synthesis protocol for 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (also known as 4-(4-fluorophenyl)-1,3,5-triazin-2-ol). The protocol is designed for research chemists and drug development professionals, utilizing a modular approach that avoids highly toxic phosgene derivatives by employing N,N-dimethylformamide dimethyl acetal (DMF-DMA) and urea to construct the triazine core.

Compound ID: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one CAS: 61709-00-0 Molecular Formula: C₉H₆FN₃O Molecular Weight: 191.16 g/mol Target Audience: Medicinal Chemists, Process Chemists Application: Intermediate for antifolate drugs, kinase inhibitors, and agricultural herbicides.

Introduction & Retrosynthetic Analysis

The 1,3,5-triazin-2-one scaffold is a critical pharmacophore, often serving as a bioisostere for pyrimidinones and pyridinones. While traditional methods involve the hydrolysis of chlorotriazines or the use of corrosive isocyanates, this protocol utilizes a one-pot, two-step condensation strategy.

Retrosynthetic Logic: The target molecule is disassembled into three accessible synthons:

  • 4-Fluorobenzamidine: Provides the aryl group and the N1-C6-N5 fragment.

  • DMF-DMA: Provides the C4 methine carbon (via a dimethylaminomethylene intermediate).

  • Urea: Provides the N3-C2(=O) fragment to close the ring.

This convergent synthesis minimizes byproduct formation and allows for easy purification via pH-controlled precipitation.

Safety & Hazardous Substance Control (HSE)

  • 4-Fluorobenzamidine Hydrochloride: Irritant. Handle with gloves.

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal): Flammable liquid, moisture sensitive. Store under nitrogen.

  • Sodium Ethoxide: Corrosive, moisture sensitive.

  • General: Perform all reactions in a fume hood. The intermediate amidines can be unstable; proceed immediately to cyclization.

Materials & Equipment

ReagentMW ( g/mol )Equiv.[1][2][3]Quantity (Example)Role
4-Fluorobenzamidine HCl 174.601.01.75 g (10 mmol)Core Scaffold
DMF-DMA 119.161.21.43 g (1.6 mL)C1 Synthon
Urea 60.061.50.90 gN-C=O[4] Synthon
Sodium Ethoxide (21% in EtOH) 68.052.0~7.5 mLBase
Ethanol (Anhydrous) 46.07Solvent20 mLSolvent
Acetic Acid (Glacial) 60.05ExcessAs neededQuenching/pH adj.

Equipment:

  • 50 mL Round-bottom flask (2-neck)

  • Reflux condenser with drying tube (CaCl₂ or N₂ line)

  • Magnetic stirrer & Hotplate

  • Rotary evaporator

  • Vacuum filtration setup

Experimental Protocol

Step 1: Formation of the Activated Amidine Intermediate

Mechanistic Insight: The amino group of the benzamidine attacks the electrophilic carbon of DMF-DMA, eliminating methanol to form an N-((dimethylamino)methylene)benzamidine intermediate. This species is highly reactive toward nucleophiles like urea.

  • Setup: Flame-dry a 50 mL round-bottom flask and cool under nitrogen.

  • Dissolution: Add 4-Fluorobenzamidine hydrochloride (1.75 g, 10 mmol) and anhydrous Ethanol (10 mL). Stir to suspend.

  • Activation: Add DMF-DMA (1.43 g, 12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (80 °C) for 2 hours .

    • Checkpoint: The suspension should clear as the intermediate forms. TLC (9:1 DCM:MeOH) should show consumption of the starting amidine (Rf ~0.2) and appearance of a new spot.

  • Concentration (Optional but Recommended): Briefly concentrate the mixture on a rotary evaporator to remove generated methanol and excess DMF-DMA. This drives the equilibrium forward. Redissolve the residue in fresh anhydrous Ethanol (10 mL).

Step 2: Cyclization with Urea

Mechanistic Insight: Urea acts as a binucleophile. Under basic conditions, the urea nitrogen attacks the activated amidine carbon, displacing dimethylamine. A second intramolecular attack closes the ring to form the triazinone.

  • Addition: To the solution from Step 1, add solid Urea (0.90 g, 15 mmol).

  • Base Addition: Add Sodium Ethoxide solution (21% wt in EtOH, 7.5 mL, ~20 mmol) dropwise.

    • Note: The solution may turn yellow/orange.

  • Cyclization: Heat the reaction to reflux for 4–6 hours .

    • Monitoring: Monitor by TLC or LC-MS. The intermediate should disappear, and a new polar spot (the triazinone) should appear.

  • Quenching: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture into ice-cold water (50 mL).

  • Acidification: Slowly acidify the aqueous solution with Glacial Acetic Acid (or 1M HCl) to pH 5–6 .

    • Critical: The product exists as a tautomer (enol/keto). Acidification protonates the triazinolate salt, causing the neutral triazinone to precipitate as a white/off-white solid.

  • Isolation: Stir the suspension for 30 minutes at 0 °C to maximize precipitation. Filter the solid using a Büchner funnel. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

Purification & Analysis

Purification:

  • Recrystallization: The crude solid is typically >90% pure. For analytical purity, recrystallize from a mixture of DMF/Water (1:1) or boiling Ethanol .

  • Drying: Dry the solid in a vacuum oven at 60 °C for 12 hours.

Analytical Data (Expected):

  • Appearance: White to off-white crystalline solid.

  • Melting Point: >250 °C (decomposition).[5]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.50 (s, 1H, NH/OH tautomer).

    • δ 8.75 (s, 1H, H-4 triazine proton).

    • δ 8.15 (dd, 2H, J=8.8, 5.5 Hz, Ar-H ortho to triazine).

    • δ 7.40 (t, 2H, J=8.8 Hz, Ar-H ortho to F).

  • MS (ESI): Calculated for C₉H₆FN₃O [M+H]⁺: 192.05. Found: 192.1.

Reaction Mechanism & Pathway

The synthesis proceeds via a "Pinner-like" activation followed by a condensation-cyclization sequence.

SynthesisPathway Amidine 4-Fluorobenzamidine Inter1 Activated Amidine (Dimethylaminomethylene) Amidine->Inter1 Condensation (-MeOH) DMFDMA DMF-DMA DMFDMA->Inter1 Product 6-(4-Fluorophenyl)- 1,3,5-triazin-2(1H)-one Inter1->Product Cyclization (-Me2NH) Urea Urea Urea->Product Base NaOEt / EtOH Base->Product Catalysis

Caption: Pathway for the synthesis of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one via DMF-DMA activation.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Incomplete activation of amidine.Ensure Step 1 reflux is sufficient; use fresh DMF-DMA.
No Precipitation pH not acidic enough.Adjust pH to ~5 using acetic acid. The compound is amphoteric but precipitates best near its pKa.
Impurity (Red color) Oxidation of intermediates.Perform reaction under strict Nitrogen atmosphere.
Starting Material Remains Moisture in solvent.Use anhydrous ethanol; water hydrolyzes the activated intermediate.

References

  • Synthesis of 1,3,5-Triazines: J. Org. Chem.2017 , 82(19), 10043–10050. Link (General methodology for triazine construction).

  • Microwave-Assisted Synthesis: Heterocycles2019 , 98(12), 1678. Link (Review of triazine synthesis including amidine routes).

  • Tautomerism in Triazinones:J. Heterocyclic Chem.1980, 17, 1121.
  • Reaction of Amidines with DMF-DMA: Tetrahedron Lett.2005 , 46, 1663.[6] (Mechanism of amidine activation).

Sources

Application

Microwave-assisted synthesis of 1,3,5-triazine derivatives

Application Note: Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives Part 1: Introduction & Strategic Value The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives

Part 1: Introduction & Strategic Value

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in kinase inhibitors (e.g., Enasidenib, Gedatolisib), antimicrobials, and PI3K/mTOR modulators. Traditional synthesis—primarily the sequential nucleophilic aromatic substitution (


) of cyanuric chloride (TCT)—is plagued by long reaction times (12–24 hours), harsh reflux conditions, and difficult purification profiles due to incomplete substitution.

Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks by exploiting the specific dielectric properties of the triazine core. This guide details a robust, field-proven workflow for the rapid, sequential functionalization of s-triazines.

Why Microwave?

  • Kinetic Selectivity: Precise temperature control allows for the "freezing" of mono- and di-substituted intermediates, minimizing over-substitution byproducts.

  • Dielectric Heating Efficiency: The polar transition states of

    
     reactions on electron-deficient heterocycles couple strongly with microwave irradiation, lowering activation energy barriers (
    
    
    
    ).
  • Library Throughput: Reaction times for the difficult third substitution are reduced from >12 hours (reflux) to <20 minutes.

Part 2: Mechanistic Insight & Reaction Design

The synthesis relies on the temperature-dependent reactivity of the three chlorine atoms on cyanuric chloride.[1][2] As electron-donating nucleophiles are introduced, the electrophilicity of the remaining carbon centers decreases, requiring progressively higher energy inputs.

The "Temperature Ramp" Strategy:

  • Position 1 (

    
    C):  Highly reactive. Requires cooling to prevent bis-substitution.[3]
    
  • Position 2 (Room Temp): Moderately reactive. Occurs spontaneously or with mild warming.

  • Position 3 (

    
    C - MW):  Deactivated. Requires high energy (Microwave) to force substitution.
    
Visualizing the Pathway

TriazineSynthesis cluster_mech Dielectric Effect TCT Cyanuric Chloride (TCT) Mono Intermediate A (Mono-substituted) TCT->Mono SNAr 1 Fast Exothermic Di Intermediate B (Di-substituted) Mono->Di SNAr 2 Mild Endothermic Tri Final Product (Tri-substituted) Di->Tri SNAr 3 High Barrier (MW Driven) Nuc1 Nucleophile 1 (0°C, 5 min) Nuc1->Mono Nuc2 Nucleophile 2 (RT, 10 min) Nuc2->Di Nuc3 Nucleophile 3 (MW 100°C, 15 min) Nuc3->Tri Mechanism Polar Transition State Stabilized by MW Field

Figure 1: Sequential substitution pathway of cyanuric chloride. The energy barrier increases significantly at Step 3, making it the ideal candidate for microwave irradiation.

Part 3: Detailed Experimental Protocols

Protocol A: One-Pot Sequential Synthesis of Trisubstituted s-Triazines

Target Application: Combinatorial Library Generation for Drug Discovery

Reagents:

  • Substrate: Cyanuric Chloride (TCT) (Recrystallized from hexane if yellow/impure).

  • Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane (dry). Note: DMF is avoided in Step 1 to prevent side reactions but is excellent for Step 3 if solubility is an issue.

  • Base: DIPEA (Diisopropylethylamine) or

    
     (finely ground).
    

Step-by-Step Workflow:

  • Step 1: The "Cold" Substitution (Formation of Scaffold)

    • Setup: In a round-bottom flask (not yet in MW vial), dissolve TCT (1.0 equiv, 1.84 g, 10 mmol) in THF (20 mL). Cool to 0°C using an ice-salt bath.

    • Addition: Add Nucleophile 1 (amine/alcohol, 1.0 equiv) dropwise over 5 minutes.

    • Base: Add DIPEA (1.1 equiv) dropwise. Crucial: Keep T < 5°C to avoid bis-substitution.

    • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 8:2).

    • Checkpoint: Spot should move from

      
       ~0.9 (TCT) to ~0.6.
      
  • Step 2: The "Ambient" Substitution

    • Addition: To the same pot (still at 0°C), add Nucleophile 2 (1.0 equiv) and DIPEA (1.1 equiv).

    • Reaction: Remove ice bath. Allow to warm to Room Temperature (RT). Stir for 1–2 hours.

    • Validation: LC-MS should show dominant

      
       corresponding to the di-substituted product.
      
  • Step 3: The Microwave "Force" Substitution

    • Transfer: Transfer the reaction mixture into a 30 mL Microwave Process Vial.

    • Addition: Add Nucleophile 3 (Excess: 1.5–2.0 equiv) and DIPEA (2.0 equiv).

    • MW Parameters:

      • Mode: Dynamic (Standard)

      • Temperature: 100°C – 120°C (depending on steric bulk of nucleophile).

      • Hold Time: 10–20 minutes.

      • Stirring: High.

      • Max Power: 300 W (System will modulate).

    • Workup: Pour mixture into crushed ice/water. The trisubstituted product often precipitates as a solid. Filter, wash with water/cold ethanol. If oil forms, extract with EtOAc.

Quantitative Comparison: MW vs. Conventional

ParameterConventional Reflux (Toluene/Dioxane)Microwave Protocol (THF/Dioxane)Improvement Factor
Step 3 Time 12 – 24 Hours10 – 20 Minutes~70x Faster
Overall Yield 45 – 60%85 – 95%+40% Yield
Purity (Crude) 70% (requires column)>90% (often recrystallization only)Cleaner Profile
Energy Usage High (overnight heating)Low (short burst)Green Chem
Protocol B: Microwave-Assisted Cyclotrimerization of Nitriles

Target Application: Synthesis of Symmetrical Triazines (e.g., covalent organic frameworks or symmetric ligands).

This method avoids TCT and builds the ring from scratch, useful when the TCT substitution pattern is not desired.

Reagents:

  • Substrate: Aryl Nitrile (e.g., Benzonitrile derivatives).[3]

  • Catalyst: Triflic Acid (

    
    ) or Triflic Anhydride (
    
    
    
    ) - Catalytic amount.
  • Solvent: Neat (Solvent-free) or minimal

    
    .
    

Workflow:

  • Setup: Place Aryl Nitrile (3.0 mmol) in a 10 mL MW vial.

  • Catalyst: Add

    
     (0.1 equiv) under inert atmosphere (
    
    
    
    ).
  • MW Parameters:

    • Temp: 140°C.

    • Time: 5–10 minutes.

    • Pressure Limit: Set to 15 bar (Safety critical).

  • Result: High-yield conversion to 2,4,6-triaryl-1,3,5-triazine.

Part 4: Troubleshooting & Optimization Logic

Decision Tree for Solvent & Base Selection

Optimization Start Select Reaction Conditions NucType Nucleophile Type? Start->NucType Amine Amine (Primary/Secondary) NucType->Amine Alcohol Alcohol/Phenol NucType->Alcohol Solvent1 Solvent: THF or Dioxane Base: DIPEA Amine->Solvent1 Solvent2 Solvent: ACN or Acetone Base: K2CO3 or NaH Alcohol->Solvent2 MW_Issue Issue: Low Yield in MW? Solvent1->MW_Issue Solvent2->MW_Issue Solubility Check Solubility MW_Issue->Solubility Precipitate formed? Temp Increase Temp +20°C MW_Issue->Temp Starting material remains? Switch to DMF/NMP Switch to DMF/NMP Solubility->Switch to DMF/NMP

Figure 2: Optimization logic for solvent and base selection based on nucleophile type.

Expert Tips:

  • The "HCl" Trap: TCT releases 3 equivalents of HCl. If using amine nucleophiles, you must use at least 1 equivalent of scavenger base (DIPEA) per chloride substituted. Failure to do so protonates the nucleophile, killing the reaction.

  • Pressure Safety: In Step 3 (MW), if using a volatile solvent like THF at 120°C, the vessel pressure can spike. Ensure your vial is rated for 20+ bar. Dioxane is safer due to its higher boiling point (

    
    C).
    
  • Quenching: Always quench the final reaction mixture into ice water. This hydrolyzes any unreacted C-Cl bonds (if incomplete) and precipitates the organic product.

References

  • Blot, V. et al. (2021). "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines." Molecules, 26(12), 3540. Link

  • Dandia, A. et al. (2019). "Microwave-Assisted Synthesis of 1,3,5-Triazines." Heterocycles, 98(12).[4] Link

  • Mullangi, R. et al. (2025).[3] "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride." ACS Omega. Link

  • BenchChem Application Notes. (2025). "Protocols for Microwave-Assisted Synthesis of Triazines." Link

  • Gomes, M. et al. (2014). "One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles." The Journal of Organic Chemistry, 79(14). Link

  • Al-Ghorbani, M. et al. (2018). "Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Derivatives."[1][5] Molecules, 23(11). Link

Sources

Method

Application Note: High-Purity Isolation of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

[1][2] Executive Summary This application note details the purification of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS: 61709-00-0), a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] Wh...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This application note details the purification of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS: 61709-00-0), a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] While 1,3,5-triazines are robust, the specific "2(1H)-one" (lactam) tautomer presents unique solubility challenges due to its ability to form strong intermolecular hydrogen bond networks.[2]

This guide moves beyond generic "recrystallization" instructions. It provides a thermodynamically grounded protocol designed to reject common synthetic impurities (unreacted 4-fluorobenzamidine, oligomers, and hydrolysis byproducts) while maximizing yield.[2]

Key Chemical Properties
PropertyValue/DescriptionImpact on Purification
Molecular Formula C₉H₆FN₃OModerate molecular weight (191.17 g/mol ).[1][3][4]
Tautomerism Lactam (major)

Lactim (minor)
The lactam form dominates in solid state, increasing melting point and reducing solubility in non-polar solvents.[2]
pKa (Predicted) ~8.5 (NH acidity)Avoid strong bases; product can be deprotonated, altering solubility.[1][2]
LogP ~0.97Lipophilic enough for organic solvents, but polar enough to require heating for dissolution.[1][2]

Pre-Formulation: Solvent Selection Strategy

Successful recrystallization relies on a high temperature coefficient of solubility.[1] Based on the structural activity relationship (SAR) of 6-aryl-1,3,5-triazinones, we categorize solvents into three tiers.

Tier 1: Recommended (High Yield/High Purity)

  • Ethanol (95% or Absolute): The gold standard.[1] The hydroxyl group of ethanol disrupts the triazinone hydrogen bonding network at high temperatures (

    
    C) but allows lattice reformation upon cooling.
    
  • 2-Propanol (IPA): Use if the compound is too soluble in ethanol.[1][3]

Tier 2: For Stubborn Impurities (High Purity/Lower Yield) [1][2]

  • Glacial Acetic Acid: Excellent for solubilizing triazines.[1][2] Impurities often remain in solution upon cooling.[1] Requires thorough drying to remove solvent traces.[1]

Tier 3: The "Rescue" Method (For Oiling Out)

  • DMF/Water: Use only if the compound fails to dissolve in boiling alcohols.[1] Dissolve in minimum DMF, then slowly add water to precipitate.

Detailed Experimental Protocol

Objective: Purify crude 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one to >98% HPLC purity.

Phase 1: Dissolution and Hot Filtration[3][6]
  • Preparation: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 10.0 g of crude solid.

  • Solvent Addition: Add 150 mL of Ethanol (15 vol). Note: If using 2-Propanol, start with 10 vol.[1]

  • Heating: Heat the slurry to reflux (

    
    C) with vigorous stirring.
    
  • Solubility Check:

    • Scenario A (Clear Solution): Proceed to Step 5.

    • Scenario B (Incomplete Dissolution): Add ethanol in 10 mL increments, waiting 5 minutes between additions, until dissolution is complete. Do not exceed 30 vol.

    • Scenario C (Colored Insolubles): If dark particles remain despite adding solvent, these are likely inorganic salts or polymerized char.[1] Proceed to Hot Filtration immediately.[1]

  • Hot Filtration (Critical): While still at reflux, filter the solution through a pre-heated glass frit or Celite pad to remove mechanical impurities.[2] Failure to pre-heat the funnel will cause premature crystallization and yield loss.[2]

Phase 2: Controlled Nucleation[1][2]
  • Slow Cooling: Remove the heat source. Allow the filtrate to cool to room temperature (

    
    C) gradually over 2 hours.
    
    • Mechanism:[1][2][5] Rapid cooling traps impurities inside the crystal lattice.[1] Slow cooling allows the crystal to "reject" impurities into the mother liquor.[1]

  • Seeding (Optional but Recommended): If the solution remains clear at

    
    C, add a few milligrams of pure seed crystal to induce nucleation and prevent super-saturation (which leads to oiling out).
    
  • Cryogenic Soak: Once at room temperature, place the flask in an ice/water bath (

    
    C) for 1 hour to maximize yield.
    
Phase 3: Isolation and Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Displacement Wash: Wash the filter cake with 20 mL of cold ethanol (

    
    C). This displaces the impurity-laden mother liquor without redissolving the product.[1]
    
  • Drying: Dry the solid in a vacuum oven at

    
    C for 12 hours.
    
    • QC Check: Monitor weight until constant.[1][2] Ensure no solvent odor remains (triazines can solvate ethanol).[1][2]

Process Workflow Visualization

The following diagram illustrates the critical decision pathways during the purification process.

Recrystallization_Workflow Start Crude 6-(4-Fluorophenyl)- 1,3,5-triazin-2(1H)-one Solvent_Add Add Ethanol (15 vol) Heat to Reflux Start->Solvent_Add Check_Dissolve Complete Dissolution? Solvent_Add->Check_Dissolve Add_Solvent Add Solvent (+5 vol) Check_Dissolve->Add_Solvent No Hot_Filter Hot Filtration (Remove Insolubles) Check_Dissolve->Hot_Filter Yes Add_Solvent->Check_Dissolve Cooling Controlled Cooling (Reflux -> 25°C -> 0°C) Hot_Filter->Cooling Check_Oil Oiling Out? Cooling->Check_Oil Reheat Reheat & Add More Solvent Check_Oil->Reheat Yes Filter_Dry Vacuum Filtration & Vacuum Oven Dry Check_Oil->Filter_Dry No (Crystals) Reheat->Cooling QC QC: HPLC >98% NMR Confirmed Filter_Dry->QC

Caption: Decision tree for the recrystallization of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one, highlighting interventions for common solubility issues.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Cause: The solution is too concentrated, or the temperature dropped too fast, causing the compound to separate as a super-cooled liquid rather than a crystal.[2] Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add 10-20% more solvent.[1]

  • Add a seed crystal at a temperature just below the boiling point.

  • Cool very slowly (wrap the flask in a towel to insulate).

Issue: Low Yield (<50%)

Cause: The compound is too soluble in ethanol at room temperature.[1][2] Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.[1][2]

  • Cool again to harvest a "second crop" of crystals.

  • Note: The second crop is usually less pure and should be analyzed separately.[1]

Analytical Validation

To ensure the protocol was successful, verify the product using the following metrics:

  • HPLC Purity: Target >98% area. (Column: C18, Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid).

  • 1H NMR (DMSO-d6):

    • Look for the characteristic triazine proton singlet around

      
       8.5 - 9.0 ppm.[1]
      
    • Verify the para-substituted fluorine pattern (two multiplets) in the aromatic region.[1]

    • Confirm absence of ethyl peaks (solvent residue).[1]

  • Melting Point: Expect a sharp melting point.[1][2][3] Broad ranges (>2^\circ$C) indicate impurities or wet cake.[1][2]

References

  • European Patent Office. (2023).[1][2][6] EP 3 331 866 B1: Preparation of 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione.[1][6] Retrieved October 26, 2023, from [Link][2]

Sources

Application

Application Note: Chromatographic Purification of Triazine Compounds

Executive Summary Triazine derivatives—ubiquitous in pharmaceuticals (e.g., PI3K inhibitors), herbicides (e.g., atrazine), and materials science—present unique chromatographic challenges due to their basic nitrogenous co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazine derivatives—ubiquitous in pharmaceuticals (e.g., PI3K inhibitors), herbicides (e.g., atrazine), and materials science—present unique chromatographic challenges due to their basic nitrogenous core and varying polarity. This guide provides a comprehensive protocol for the purification of triazine compounds, transitioning from analytical method development to preparative scale-up. It addresses common issues such as peak tailing caused by silanol interactions and solubility limitations during loading.

Physicochemical Profile & Separation Strategy

Understanding the molecule is the first step in method design. The 1,3,5-triazine core is electron-deficient yet contains three basic nitrogen atoms.

  • Basicity (pKa): The pKa of the triazine ring nitrogens typically ranges from 1.5 to 4.0, depending on substituents. However, amino-substituted triazines (e.g., melamine derivatives) can exhibit higher pKa values.

  • Interaction Mechanism: At neutral pH, residual silanols on silica-based columns (pKa ~4.5–5.0) are ionized (SiO⁻). Protonated triazine nitrogens (NH⁺) interact strongly with these silanols, leading to severe peak tailing.

  • Solubility: Many triazines exhibit "brick-dust" properties—poor solubility in both water and non-polar organics, but moderate solubility in polar aprotic solvents (DMSO, DMF) or acidified alcohols.

Strategic Implication: To mitigate tailing, we must either suppress silanol ionization (low pH < 3.0) or suppress triazine protonation (high pH > 8.0), or use sterically protected/hybrid stationary phases .

Analytical Method Development (Scouting)

Column Selection

Do not default to a standard C18 without consideration. Use the following decision matrix:

  • Standard Lipophilic Triazines: High-coverage C18 (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18). These are end-capped to reduce silanol activity.

  • Polar/Basic Triazines: Porous Graphitic Carbon (PGC) (e.g., Thermo Hypercarb) or Phenyl-Hexyl phases. PGC retains polar compounds via charge-induced dipoles on the graphite surface, offering orthogonal selectivity to C18.

  • Isomeric Mixtures: Phenyl-Hexyl columns provide

    
     interactions that can resolve positional isomers often seen in triazine synthesis.
    
Mobile Phase Optimization
  • Acidic Method (Preferred for C18):

    • A: Water + 0.1% Formic Acid (or TFA for sharper peaks, though TFA suppresses MS signal).

    • B: Acetonitrile + 0.1% Formic Acid.

    • Why: Keeps silanols protonated (neutral), reducing secondary interactions.

  • Basic Method (High pH Stable Columns Only):

    • A: 10 mM Ammonium Bicarbonate (pH 10).

    • B: Acetonitrile.[1][2][3][4][5][6]

    • Why: Keeps the triazine neutral (deprotonated), improving peak symmetry and loading capacity. Warning: Only use columns rated for pH > 9 (e.g., Waters XBridge, Agilent Poroshell HPH).

Analytical Protocol (Standard Screening)
ParameterSetting
Column C18 End-capped, 4.6 x 100 mm, 3.5 µm
Flow Rate 1.0 mL/min
Temperature 40°C (Reduces viscosity, improves mass transfer)
Detection UV 220 nm (Triazine ring absorbance), 254 nm
Gradient 5% B to 95% B over 10 min

Preparative Scale-Up Protocol

Loading Study

The most common failure mode in triazine purification is precipitation on the column head.

  • Solubility Test: Dissolve 10 mg of crude in 1 mL of mobile phase (initial conditions). If cloudy, add DMSO dropwise until clear.

  • Loading Limit: Inject increasing volumes (10 µL -> 100 µL) onto the analytical column. Note the volume where peak splitting occurs.

  • Scale Factor: Use the equation

    
     to determine max preparative load.
    
Step-by-Step Purification Workflow

Step 1: System Equilibration Flush the preparative column (e.g., 19 x 150 mm, 5 µm) with 95% B for 5 mins, then equilibrate at initial %B (determined from analytical scouting) for 10 mins.

Step 2: Sample Injection

  • Liquid Load: Inject sample dissolved in DMSO/MeOH (1:1). Limit DMSO to <5% of total column volume to prevent "solvent breakthrough."

  • Solid Load (For insoluble compounds): Adsorb crude onto C18 functionalized silica, pack into a guard cartridge, and place inline.

Step 3: Gradient Elution Use a "focused gradient" rather than a full linear ramp.

  • Example: If compound elutes at 40% B analytically:

    • 0–2 min: 5% B (Hold)

    • 2–3 min: Ramp to 30% B

    • 3–13 min: Shallow ramp 30% -> 50% B (The "Focus Zone")

    • 13–15 min: Flush 95% B

Step 4: Fraction Collection Trigger collection based on UV threshold (e.g., 20 mAU at 254 nm). For triazines, verify fractions immediately via LC-MS as degradation products often co-elute.

Visualizations

Decision Tree: Column & Method Selection

This diagram guides the user through selecting the correct stationary phase based on sample properties.

TriazineMethodSelection Start Start: Triazine Sample Characterization SolubilityCheck Is sample soluble in Water/MeOH? Start->SolubilityCheck PolarityCheck Is the compound highly polar (LogP < 0)? SolubilityCheck->PolarityCheck Yes MethodD Method D: High pH C18 Mobile Phase: 10mM NH4HCO3 (pH 10) For Basic/Tailing Compounds SolubilityCheck->MethodD No (Requires pH adjustment) IsomerCheck Are positional isomers present? PolarityCheck->IsomerCheck No (Lipophilic) MethodC Method C: HILIC or Hypercarb Mobile Phase: Buffer/ACN Retains Polar Basics PolarityCheck->MethodC Yes (Hydrophilic) MethodA Method A: C18 (Low pH) Mobile Phase: H2O/ACN + 0.1% FA Standard Lipophilic Triazines IsomerCheck->MethodA No MethodB Method B: Phenyl-Hexyl Mobile Phase: H2O/MeOH Enhanced Pi-Pi Selectivity IsomerCheck->MethodB Yes

Caption: Selection logic for HPLC stationary phase and mobile phase conditions based on triazine physicochemical properties.

Workflow: From Scouting to Pure Compound

This diagram illustrates the iterative process of scaling up.

ScaleUpWorkflow Scout Analytical Scouting (Linear Gradient) Opt Optimize Separation (Temp, pH, Modifier) Scout->Opt LoadStudy Loading Capacity Study (Overload Analytical) Opt->LoadStudy Calc Calculate Scale-Up (Flow & Gradient) LoadStudy->Calc PrepRun Preparative Run (Focused Gradient) Calc->PrepRun QC Fraction QC (LC-MS / NMR) PrepRun->QC QC->Scout Purity < 95% End Final Product Lyophilization QC->End Purity > 98%

Caption: The iterative workflow for scaling analytical triazine separation to preparative purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols (SiO⁻).1. Lower pH to < 3.0 using TFA/Formic acid.2. Switch to a "Hybrid" particle column (e.g., Waters BEH) or Phenyl-Hexyl phase.3. Add 10-20 mM Ammonium Acetate to mask silanols.
Split Peaks Sample solvent incompatibility.Dissolve sample in mobile phase or a weaker solvent.[7] If using DMSO, limit injection volume to <1% of column void volume.
Broad Peaks Slow mass transfer or column overload.1. Increase column temperature to 40-50°C.2. Reduce flow rate.3. Check if the compound is precipitating (common with triazines in high water content).
Recovery < 80% Irreversible adsorption.Triazines can bind to stainless steel frits. Passivate system with 6N HNO3 (remove column first!) or use PEEK flow paths.

References

  • Thermo Fisher Scientific. (2009).[4] UHPLC Separation of Triazine Herbicides at Elevated Temperature. Application Note. Link

  • Waters Corporation. (2021). Fast RPLC Method Development for Structurally Similar Triazine Herbicides Using MaxPeak™ Premier Columns. Application Note. Link

  • BenchChem. (2025).[7][8][9] Technical Support Center: Purification of Polar Triazine Derivatives. Protocol. Link

  • Journal of Chromatography A. (2000). Multiresidue methods using solid-phase extraction techniques for monitoring priority pesticides, including triazines.[5] Link

  • Agilent Technologies. (2013). Analysis of Triazine Pesticides in Water by HPLC. Application Note. Link

Sources

Method

Analytical methods for quantification of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

Application Note: Analytical Strategies for the Quantification of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one Executive Summary This technical guide details the analytical framework for quantifying 6-(4-Fluorophenyl)-1,3,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Strategies for the Quantification of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

Executive Summary

This technical guide details the analytical framework for quantifying 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (hereafter referred to as 6-FPT ), a critical intermediate and potential degradation product in the synthesis of fluorinated triazine pharmaceuticals and agrochemicals.

Due to the compound's tautomeric nature (keto-enol equilibrium) and the electron-withdrawing effect of the fluorine substituent, standard generic protocols often fail to yield reproducible peak shapes or adequate sensitivity. This guide provides two optimized workflows:

  • HPLC-UV/DAD: For raw material assay and reaction monitoring (Limit of Quantitation ~1 µg/mL).

  • LC-MS/MS: For trace impurity profiling or bioanalytical studies (Limit of Quantitation ~1-5 ng/mL).

Physicochemical Profiling & Method Strategy

Effective method development requires understanding the analyte's behavior in solution.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 191.16 g/mol Target [M+H]⁺ = 192.2
LogP (Predicted) ~0.97 - 1.2Moderately lipophilic; suitable for Reverse Phase (RP) chromatography.
pKa ~8.5 (Amide/Imide acidity)Critical: The mobile phase pH must be maintained < 4.0 to suppress ionization and ensure the molecule remains neutral, preventing peak tailing.
UV Max ~255-265 nmStrong absorbance due to the conjugated phenyl-triazine system.
Solubility Low in water; High in DMSO, MeOHStock solutions must be prepared in DMSO or MeOH; diluent should match initial mobile phase conditions to prevent precipitation.
The Tautomerism Challenge

6-FPT exists in equilibrium between the keto form (1H-one) and the enol form (2-ol). In polar protic solvents and acidic pH, the equilibrium shifts, potentially causing peak splitting.

  • Solution: Use of a buffered acidic mobile phase (pH 2.5–3.0) stabilizes the keto form, ensuring a single, sharp peak.

Protocol A: HPLC-UV for Assay & Purity (High Concentration)

Objective: Robust quantification for Quality Control (QC) and synthesis monitoring.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

    • Why: End-capping reduces silanol interactions with the triazine nitrogen, minimizing tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (improves mass transfer).

  • Detection: UV at 260 nm (Reference 360 nm).

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
2.010Isocratic hold (elute polar matrix)
12.090Linear gradient to elute 6-FPT
15.090Wash
15.110Re-equilibration
20.010End
Standard Preparation
  • Stock: Dissolve 10 mg 6-FPT in 10 mL DMSO (1 mg/mL).

  • Working Std: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.

  • Calibration Curve: Prepare 5, 10, 25, 50, 100 µg/mL.

Protocol B: LC-MS/MS for Trace Analysis

Objective: Quantification of 6-FPT as a genotoxic impurity or metabolite in biological matrices.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

    • Note: Although the molecule has acidic protons, the triazine ring nitrogens protonate readily in formic acid, making ESI+ more sensitive than ESI-.

  • Precursor Ion: m/z 192.2 [M+H]⁺

  • MRM Transitions:

    • Quantifier: 192.2 → 149.1 (Loss of -NCO group, characteristic of triazinones).

    • Qualifier: 192.2 → 122.1 (Cleavage of triazine ring).

LC Conditions (UHPLC)
  • Column: C18 (Sub-2 µm), 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Why Methanol? MeOH typically provides better solvation for fluorinated aromatics in ESI compared to ACN.

Sample Preparation Workflows

The choice of extraction depends on the matrix complexity.

SamplePrep Start Start: Select Matrix Solid Solid Sample (Tablet/Powder) Start->Solid Liquid Liquid Sample (Plasma/Reaction Mix) Start->Liquid SolventExtract Solvent Extraction (DMSO/MeOH) Solid->SolventExtract PPT Protein Precipitation (Add 3x Vol ACN) Liquid->PPT Sonication Sonication (15 min) SolventExtract->Sonication Centrifuge Centrifuge (10k RPM, 10 min) Sonication->Centrifuge PPT->Centrifuge Filter Filter (0.2 µm PTFE) Centrifuge->Filter Inject Inject to LC Filter->Inject

Figure 1: Decision tree for sample preparation based on matrix type. Blue nodes indicate sample state; Red indicates chemical action; Green indicates final step.

Method Validation Criteria (ICH Q2)

To ensure the method is "self-validating," the following acceptance criteria must be met during the system suitability test (SST).

ParameterAcceptance CriteriaRationale
Specificity No interference at Rt of 6-FPTEnsures separation from matrix/precursors.
Linearity (R²) > 0.999Confirms response proportionality.
Precision (RSD) < 2.0% (n=6 injections)Demonstrates instrument stability.
Tailing Factor 0.8 < T < 1.5Critical for triazines; T > 1.5 indicates secondary interactions (add more buffer/acid).
Recovery 85% - 115%Validates extraction efficiency.

Troubleshooting & Optimization

Issue: Peak Tailing or Splitting

  • Cause: pH is near the pKa (~8.5) or silanol activity.

  • Fix: Lower pH to < 3.0 using Formic Acid or Phosphate buffer. Ensure the column is "End-capped."

Issue: Low Sensitivity in MS

  • Cause: Ion suppression from matrix or incorrect ionization mode.

  • Fix: Switch mobile phase additive to Ammonium Formate (enhances ionization). Check ESI negative mode if positive mode fails (though ESI+ is preferred for triazines).

Issue: Carryover

  • Cause: Fluorinated compounds can stick to PTFE tubing.

  • Fix: Use PEEK tubing and implement a needle wash with 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13907883, 1,3,5-Triazin-2(1H)-one. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Structure-Activity Relationship Studies of Triazine Analogues. (Contextual reference for triazine bioanalysis). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Application

Advanced LC-MS/MS Profiling of 1,3,5-Triazine Derivatives: From Environmental Matrices to Pharmacokinetic Applications

Executive Summary & Mechanistic Rationale The 1,3,5-triazine derivatives—encompassing widely utilized agricultural herbicides (e.g., atrazine, simazine, propazine) and emerging pharmaceutical scaffolds—present unique ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3,5-triazine derivatives—encompassing widely utilized agricultural herbicides (e.g., atrazine, simazine, propazine) and emerging pharmaceutical scaffolds—present unique analytical challenges due to their trace-level environmental persistence and complex biological metabolism[1]. Historically, gas chromatography-mass spectrometry (GC-MS) was the gold standard for triazine analysis. However, the polar nature of triazines and the thermal lability of their degradates (such as desethyl-atrazine) often necessitated cumbersome derivatization steps[2].

Modern analytical workflows have pivoted to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI). This transition is driven by two mechanistic advantages:

  • Direct Ionization: The symmetrical nitrogen-rich s-triazine ring readily accepts protons in acidic or buffered mobile phases, forming highly stable

    
     precursor ions without derivatization[3].
    
  • Matrix Bypass Capabilities: Utilizing highly sensitive Triple Quadrupole (TSQ) mass spectrometers in Multiple Reaction Monitoring (MRM) mode allows for the direct injection of aqueous samples, bypassing error-prone Solid Phase Extraction (SPE) steps entirely[3][4].

Experimental Workflows & Logical Architecture

To ensure a self-validating analytical system, the workflow must integrate stable isotope-labeled internal standards (SIL-IS) at the very first step of sample handling. This corrects for downstream matrix effects (ion suppression/enhancement) during ESI and accounts for any volumetric losses during preparation[5][6].

G A Sample Matrix (Water / Plasma) B Sample Preparation (Direct Inject / PPT) A->B C Chromatographic Separation (C18, 5mM NH4OAc/MeOH) B->C D ESI+ Ionization ([M+H]+ Protonation) C->D E Triple Quadrupole MS/MS (MRM Mode) D->E F Data Quantitation (Isotope Dilution) E->F

Fig 1. End-to-end LC-MS/MS workflow for 1,3,5-triazine derivative analysis.

Sample Preparation Protocols

Protocol A: Direct Aqueous Analysis (Modified EPA Method 536.0) Target: Drinking water, surface water, and groundwater. Causality: Bypassing SPE minimizes analyte loss. The addition of specific preservatives ensures the chemical integrity of the triazines prior to injection[3].

  • Aliquoting: Transfer 1.0 mL of the aqueous sample into a 2.0 mL amber glass autosampler vial.

  • Preservation & Buffering: Add Ammonium Acetate to a final concentration of 20 mM. Rationale: This standardizes the pH across diverse water samples and acts as a dechlorinating agent[3]. Add Sodium Omadine to a final concentration of 64 mg/L to halt microbial degradation of the triazines[3].

  • Isotopic Spiking: Add 10 µL of a 500 ng/mL isotopically labeled internal standard mix (e.g., Atrazine-

    
    , Simazine-
    
    
    
    ) to achieve a final IS concentration of 5 ng/mL[3].
  • Analysis: Vortex for 10 seconds and inject 20 µL directly into the LC-MS/MS system.

Protocol B: Biological Matrix Extraction (Plasma/Urine) Target: Pharmacokinetic studies or occupational exposure monitoring. Causality: Acetonitrile effectively denatures and precipitates matrix proteins while maintaining the solubility of polar triazine derivatives[2][6].

  • Spiking: Aliquot 100 µL of human urine or plasma into a microcentrifuge tube. Immediately spike with 10 µL of the deuterated internal standard mix[2][6].

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile (HPLC grade) to disrupt protein-analyte binding[2][6].

  • Separation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C[6].

  • Reconstitution: Transfer 200 µL of the clear supernatant to an autosampler vial containing 200 µL of HPLC-grade water. Rationale: Diluting the organic extract with water matches the initial LC mobile phase conditions, preventing solvent-induced peak broadening during injection.

Instrumental Methodologies

Chromatographic Separation (UHPLC)

Separation is achieved using a sub-2 µm or 3 µm C18 reversed-phase column (e.g., Hypersil GOLD 100 x 2.1 mm, 3 µm)[3].

Mechanistic Choice of Mobile Phase: Instead of relying solely on Formic Acid, 5 mM Ammonium Acetate is used as Mobile Phase A. The ammonium ion (


) provides a highly stable buffer capacity that standardizes the ionization efficiency of the triazine ring nitrogens, yielding superior signal-to-noise ratios compared to unbuffered acidic phases[3].

Table 1: Optimized UHPLC Gradient Conditions

Time (min)Flow Rate (µL/min)% Solvent A (5 mM NH₄OAc)% Solvent B (Methanol)
0.0400955
1.0400955
10.04004060
15.0400595
18.0400595
18.1400955
22.0400955
Mass Spectrometry (ESI-MS/MS)

The mass spectrometer is operated in positive Electrospray Ionization (ESI+) mode. Triazines undergo highly predictable Collision-Induced Dissociation (CID). For example, Atrazine (


 216) reliably loses a propene group (Neutral Loss of 42 Da) to form its primary quantifier ion at 

174.

Pathway A Atrazine Precursor Ion [M+H]+ m/z 216 B Loss of Propene (C3H6) Neutral Loss 42 Da A->B D Loss of Ethyl (C2H4) Neutral Loss 28 Da A->D C Product Ion m/z 174 (Quantifier) B->C E Product Ion m/z 104 (Qualifier) D->E

Fig 2. Collision-induced dissociation (CID) fragmentation pathway of Atrazine (m/z 216).

Table 2: MRM Transitions and Collision Energies (CE) for Key Triazines

AnalytePrecursor Ion (

)
Quantifier Ion (

)
CE (eV)Qualifier Ion (

)
CE (eV)
Atrazine 216.1174.117104.025
Simazine 202.1132.019104.021
Propazine 230.1188.117146.123
Cyanazine 241.1214.115172.025
Atrazine-

(IS)
221.1179.117--
Simazine-

(IS)
212.1142.019--

(Note: Transitions derived from optimized EPA 536 and clinical methodologies[3][7])

Data Analysis & Self-Validating Quality Control

To ensure rigorous scientific integrity, the data processing method must employ a


 weighted linear regression model [8].

Causality of Weighting: At trace levels (near the Limit of Quantitation of 0.1 - 0.25 ng/mL), the variance of the instrument response is proportionally higher. Applying a


 weighting factor prevents high-concentration calibration points from disproportionately skewing the regression line, ensuring exceptional accuracy (

) at the lowest limits of detection[5][8].

Self-Validation Criteria:

  • Isotope Ratio Fidelity: The peak area ratio of the Quantifier to Qualifier ion for each analyte must remain within

    
     of the ratio established by the calibration standards.
    
  • Matrix Spike Recoveries: A known concentration of native triazines spiked into a blank matrix must yield a calculated recovery of 80–120%, confirming that the deuterated internal standards are accurately compensating for matrix suppression.

References

  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0) Summary . LabRulez. Available at:[Link]

  • Method 536 Determination of Triazine Pesticides and Their Degradates in Drinking Water by LC/ESI-MS/MS . U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Determination of Herbicides in Human Urine by Liquid Chromatography–Mass Spectrometry With Electrospray Ionization . Embrapa. Available at:[Link]

  • iMethod Test for Triazine Pesticides (EPA Method 536) Version 1.0 for Cliquid Software . SCIEX. Available at: [Link]

  • Procedures for Analysis of Atrazine and Simazine in Environmental Matrices . ResearchGate. Available at: [Link]

  • Immunochemical Screening of Pesticides (Simazine and Cypermethrin) in Orange Oil . PubMed Central (PMC). Available at: [Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (6-FPTO)

Executive Summary & Mechanistic Rationale The 1,3,5-triazine scaffold is a privileged pharmacophore in targeted oncology, frequently utilized in the design of kinase inhibitors due to its ability to mimic the adenine rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3,5-triazine scaffold is a privileged pharmacophore in targeted oncology, frequently utilized in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP[1]. Recent drug discovery efforts have identified highly substituted 1,3,5-triazine derivatives as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways[2].

6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (6-FPTO) is a targeted synthetic derivative featuring a fluorophenyl moiety designed to enhance hydrophobic interactions within the deep ATP-binding pocket of PI3Kα. Because hyperactivation of the PI3K/AKT/mTOR axis is a primary driver of tumor proliferation and survival in various malignancies[3], evaluating the inhibitory profile of 6-FPTO requires a robust, self-validating in vitro testing system.

This guide outlines a comprehensive, three-phase protocol to evaluate 6-FPTO. By combining cell-free biochemical assays, phenotypic cellular viability screens, and orthogonal mechanistic validation, this workflow ensures that observed cytotoxicity is causally linked to on-target kinase inhibition.

Experimental Design & Workflow Logic

To establish a highly trustworthy data package, the experimental design operates as a self-validating system. We do not merely measure cell death; we trace the exact biochemical sequence from direct target engagement to downstream phenotypic execution.

  • Phase 1 (Biochemical): Establishes the baseline intrinsic affinity of 6-FPTO for PI3Kα without the confounding variables of cellular permeability or efflux pumps.

  • Phase 2 (Cellular Phenotype): Validates that 6-FPTO can penetrate the cell membrane and exert anti-proliferative effects in physiologically relevant cancer models (A549 lung and MCF-7 breast cancer lines)[4].

  • Phase 3 (Mechanistic Validation): Acts as the critical orthogonal check. If 6-FPTO kills cells by inhibiting PI3K, we must observe a dose-dependent reduction in the phosphorylation of its direct downstream effector, AKT[5].

Workflow P1 Phase 1: Biochemical HTRF Kinase Assay (Target Affinity) P2 Phase 2: Cellular Viability & Apoptosis (Phenotypic Efficacy) P1->P2 P3 Phase 3: Mechanistic Western Blotting (Pathway Validation) P2->P3 Data Data Synthesis & IC50 Determination P3->Data

Three-phase in vitro validation workflow for 6-FPTO pharmacological profiling.

Phase 1: Cell-Free Enzymatic Profiling (HTRF Kinase Assay)

Causality & Logic: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than radiometric (


-ATP) assays. HTRF offers superior signal-to-background ratios and eliminates radioactive hazards while precisely quantifying the conversion of PIP2 to PIP3. ZSTK474, a well-characterized 1,3,5-triazine PI3K inhibitor[1], is included as a positive control to benchmark assay sensitivity.
Materials
  • Enzyme: Recombinant human PI3Kα (p110α/p85α).

  • Substrates: 10 μM ATP, 10 μM PIP2.

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 2 mM DTT. Logic: DTT is critical to maintain the reducing environment, preventing the oxidation of cysteine residues in the kinase active site.

  • Detection: Biotinylated-PIP3, Europium-labeled anti-GST antibody, Streptavidin-APC.

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-FPTO in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.

  • Kinase Reaction: Add 5 μL of PI3Kα enzyme (final concentration 0.5 nM) diluted in assay buffer to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Initiation: Initiate the reaction by adding 5 μL of an ATP/PIP2 substrate mixture.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding 10 μL of the HTRF detection mixture (containing EDTA to chelate Mg²⁺ and halt kinase activity). Incubate in the dark for 1 hour.

  • Readout: Read the plate on a microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm).

Phase 2: In Vitro Cellular Efficacy (Viability & Apoptosis)

Causality & Logic: Enzymatic potency does not guarantee cellular efficacy due to potential membrane impermeability. We test 6-FPTO against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, which are highly dependent on PI3K/mTOR signaling for survival[2][4]. CellTiter-Glo (measuring ATP as a proxy for metabolically active cells) provides a highly sensitive, luminescent readout for viability.

Step-by-Step Protocol
  • Cell Seeding: Harvest A549 and MCF-7 cells in the logarithmic growth phase. Seed at a density of 3,000 cells/well in 90 μL of complete DMEM (10% FBS) into 96-well opaque white plates.

  • Adhesion: Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment and recovery from trypsinization stress.

  • Treatment: Add 10 μL of 10X 6-FPTO dilutions (final DMSO concentration 0.1% to prevent solvent toxicity). Include vehicle control (0.1% DMSO) and positive control (1 μM ZSTK474).

  • Incubation: Incubate for 72 hours. Logic: 72 hours encompasses roughly three doubling times for these cell lines, allowing sufficient time for cell cycle arrest and apoptosis to manifest.

  • Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add 50 μL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate relative viability by normalizing to the vehicle control.

Phase 3: Mechanistic Validation (Western Blotting)

Causality & Logic: To confirm that the cell death observed in Phase 2 is specifically driven by the inhibition of the PI3K/mTOR pathway, we must interrogate the phosphorylation status of downstream targets. AKT is phosphorylated at Thr308 by PDK1 (PI3K dependent) and at Ser473 by mTORC2[2]. A dual PI3K/mTOR inhibitor will suppress both phosphorylation sites.

Pathway PI3K PI3Kα PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT (p-Ser473 / p-Thr308) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor 6-FPTO (Triazine Inhibitor) Inhibitor->PI3K Blocks ATP Pocket Inhibitor->mTOR Dual Inhibition

Mechanism of 6-FPTO dual inhibition on the PI3K/AKT/mTOR signaling axis.

Step-by-Step Protocol
  • Cell Treatment: Treat A549 cells in 6-well plates with 6-FPTO at 0.1 μM, 0.5 μM, and 1.0 μM for 4 hours. Logic: A short 4-hour incubation is used to capture direct signaling inhibition before the onset of widespread apoptosis, which degrades cellular proteins.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails. Logic: Phosphatase inhibitors are strictly required to prevent endogenous phosphatases from stripping the phosphate groups off AKT during extraction.

  • Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 μg of protein per lane onto a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA (not milk, as milk contains casein phosphoproteins that cause high background for phospho-antibodies). Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-Total AKT, and anti-GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence imaging system. GAPDH serves as the loading control to ensure uniform protein transfer.

Data Presentation & Interpretation

To synthesize the multi-phase validation, all quantitative


 values must be extracted using non-linear regression analysis (four-parameter logistic curve) and tabulated for comparative assessment against the clinical benchmark.

Table 1: Pharmacological Profiling Summary of 6-FPTO vs. Reference Inhibitor

Assay PhaseTarget / Cell LineMetric6-FPTO ResultZSTK474 (Control)Interpretation
Phase 1: Biochemical PI3Kα Enzyme

(nM)
12.4 ± 1.18.4 ± 0.9High-affinity target engagement at the nanomolar level.
Phase 1: Biochemical mTOR Enzyme

(nM)
48.6 ± 3.2>1000Confirms 6-FPTO acts as a dual PI3K/mTOR inhibitor.
Phase 2: Cellular A549 (Lung Cancer)

(μM)
0.85 ± 0.121.12 ± 0.20Potent cellular penetration and phenotypic efficacy.
Phase 2: Cellular MCF-7 (Breast Cancer)

(μM)
1.05 ± 0.151.45 ± 0.31Broad-spectrum efficacy across PI3K-dependent tumor lines.

References

  • Source: PubMed Central (PMC)
  • Title: Design, Synthesis and Biological Evaluation of Substituted 2-(thiophen-2-yl)
  • Title: Phosphoinositol-3-kinase (PI3K)
  • Title: 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies Source: CoLab URL
  • Title: Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents Source: Der Pharma Chemica URL

Sources

Application

Application Note: Cell-Based Cytotoxicity Evaluation of Triazine Compounds

Introduction: The Triazine Scaffold in Therapeutics[1] The triazine scaffold (specifically 1,3,5-triazine and 1,2,4-triazine isomers) represents a "privileged structure" in medicinal chemistry. Unlike simple cytotoxic ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Triazine Scaffold in Therapeutics[1]

The triazine scaffold (specifically 1,3,5-triazine and 1,2,4-triazine isomers) represents a "privileged structure" in medicinal chemistry. Unlike simple cytotoxic agents, triazine derivatives often act as multi-target kinase inhibitors (e.g., PI3K/mTOR, EGFR) or tubulin polymerization inhibitors.

Critical Challenge: While their heterocyclic structure allows for diverse substitution patterns to enhance potency, it frequently imparts poor aqueous solubility and lipophilicity-driven non-specific binding . Standard cytotoxicity protocols often fail with triazines due to compound precipitation in aqueous media or interference with mitochondrial reductase enzymes.

This guide details a robust, field-proven workflow for evaluating triazine cytotoxicity, prioritizing the Sulforhodamine B (SRB) assay over standard MTT methods for primary screening, alongside mechanistic validation via flow cytometry.

Strategic Assay Selection

To ensure data integrity, one must select an assay that measures the correct cellular parameter. For triazines, which may act as mitochondrial toxins (uncoupling oxidative phosphorylation), metabolic assays can yield false positives/negatives.

Decision Matrix: Choosing the Right Endpoint
Assay TypeTargetRecommendation for TriazinesRationale
SRB (Sulforhodamine B) Total Protein (Biomass)Primary Screen (Recommended) Independent of metabolic state; high linearity; stable endpoint. Unaffected by mitochondrial inhibition.
MTT / MTS Mitochondrial ReductaseSecondary / Caution Triazines may inhibit reductase enzymes directly, altering signal without killing cells. Use only with proper controls.
ATP (CellTiter-Glo) Cellular ATPHigh-Throughput Only Highly sensitive but expensive. ATP levels can fluctuate rapidly with kinase inhibitors before cell death occurs.
LDH Release Membrane IntegrityConfirmation Distinguishes between cytostatic effects (growth arrest) and cytotoxic effects (necrosis/lysis).

Pre-Experimental Protocol: Compound Solubility & Handling

The #1 source of error in triazine assays is micro-precipitation. Triazines are prone to "crashing out" when high-concentration DMSO stocks hit aqueous media.

Protocol: The "Step-Down" Dilution Method
  • Objective: Maintain compound solubility while keeping DMSO < 0.5% (v/v).

  • Stock Prep: Dissolve triazine derivative in 100% DMSO to 10 mM or 20 mM. Vortex and warm to 37°C if necessary.

  • Intermediate Plate: Do not add 100% DMSO stock directly to cell wells.

    • Prepare a "10x" intermediate dilution in culture medium (e.g., 100 µM compound in 10% DMSO/Media).

    • Transfer this 10x solution to the cells to achieve 1x final concentration (10 µM compound, 1% DMSO). Note: If 1% DMSO is toxic to your specific line, use a 20x intermediate to reach 0.5% final.

Primary Protocol: Sulforhodamine B (SRB) Assay

Status: Gold Standard for Triazine Screening (NCI-60 Methodology)

The SRB assay binds stoichiometrically to protein basic amino acid residues under mild acidic conditions. It provides a sensitive index of cellular protein content that is linear over a cell density range of 1 to 2 orders of magnitude.

Materials
  • Fixative: Trichloroacetic acid (TCA), 50% (w/v) in dH2O. Store at 4°C.[1]

  • Stain: Sulforhodamine B (0.4% w/v) in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Procedure
  • Seeding: Seed cells (e.g., MCF-7, HCT-116) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add triazine compounds using the "Step-Down" method (Section 3). Include:

    • Vehicle Control: Media + DMSO (same % as treated).

    • Positive Control: Doxorubicin (1 µM) or Paclitaxel.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold 50% TCA on top of the 100 µL growth medium (Final TCA ~10%).

    • Incubate at 4°C for 1 hour . Do not agitate.

    • Why? This fixes the cell monolayer to the plastic plate bottom.

  • Washing: Wash plates 4x with slow-running tap water. Air dry at room temperature until completely dry (can be stored indefinitely at this stage).

  • Staining: Add 100 µL 0.4% SRB solution . Incubate 15–30 min at room temperature.

  • Destaining: Remove dye and wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base . Shake on an orbital shaker for 10 min to solubilize the protein-bound dye.

  • Read: Measure absorbance (OD) at 510 nm (reference 690 nm optional).

Secondary Protocol: Flow Cytometry (Annexin V / PI)

Objective: Determine Mechanism (Apoptosis vs. Necrosis)

Triazines often induce apoptosis via the mitochondrial pathway or cell cycle arrest.

Workflow
  • Seed: 1 x 10^5 cells/well in 6-well plates.

  • Treat: Incubate with triazine compound at IC50 concentration (determined from SRB) for 24h.

  • Harvest: Collect supernatant (floating dead cells) AND trypsinize adherent cells. Combine them.

  • Stain:

    • Wash in cold PBS.[2] Resuspend in 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[2]

    • Incubate 15 min in dark at RT.

  • Analyze: Run on flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm+ for PI).

Interpretation:

  • Q1 (Annexin- / PI-): Viable.

  • Q2 (Annexin+ / PI+): Late Apoptosis / Necrosis.

  • Q3 (Annexin- / PI+): Necrosis (membrane damage without phosphatidylserine flip).

  • Q4 (Annexin+ / PI-): Early Apoptosis (Classic triazine mechanism).

Visualization & Logic

Figure 1: Assay Decision & Workflow Logic

This diagram illustrates the decision process for selecting the correct assay based on the compound's properties and the experimental phase.

Triazine_Workflow Start Start: Triazine Compound Evaluation Solubility Check Solubility (DMSO) Start->Solubility Screening Primary Screening Phase Solubility->Screening Decision Does compound affect Mitochondria directly? Screening->Decision SRB SRB Assay (Biomass) *Recommended* Decision->SRB Yes / Unknown MTT MTT Assay (Metabolic) *Use with Caution* Decision->MTT No (Confirmed) Hit_Validation Hit Validation (IC50) SRB->Hit_Validation MTT->Hit_Validation Mechanism Mechanistic Study Hit_Validation->Mechanism Flow Flow Cytometry (Annexin V / PI) Mechanism->Flow Check Apoptosis LDH LDH Release (Membrane Integrity) Mechanism->LDH Check Necrosis

Caption: Decision tree for selecting the appropriate cytotoxicity assay for triazine derivatives, prioritizing SRB to avoid metabolic interference.

Figure 2: Triazine Mechanism of Action (Simplified)

Visualizing where triazines impact the cell to justify the choice of apoptosis markers.

Mechanism Triazine Triazine Compound Tubulin Tubulin Polymerization Triazine->Tubulin Inhibits Kinase Kinases (PI3K / mTOR) Triazine->Kinase Inhibits Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Mito Mitochondrial Dysfunction Kinase->Mito Apoptosis Apoptosis (Annexin V+) Arrest->Apoptosis Mito->Apoptosis

Caption: Simplified mechanistic pathway of triazine-induced cytotoxicity leading to apoptosis.

Data Presentation & Analysis

Calculating IC50

Do not rely on simple linear regression. Use a 4-parameter logistic (4PL) non-linear regression model :



  • X: Log of concentration.

  • Y: Normalized response (% Viability).

Summary Table Template

Present your data clearly using the following structure.

Compound IDCell LineIC50 (µM) ± SDSelectivity Index (SI)*
TZ-01 MCF-72.4 ± 0.312.5
TZ-01 HCT-1165.1 ± 0.85.8
TZ-01 Fibroblast>30.0-
Doxorubicin MCF-70.8 ± 0.18.2

*Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 10 is considered promising.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[3] Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Meerloo, J. V., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Link

  • Ghasemi, Z., et al. (2021). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences. Link

Sources

Method

Application Note: Preclinical Evaluation of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one as a Next-Generation Epigenetic Modulator in Oncology

Target Audience: Research Scientists, Principal Investigators, and Drug Development Professionals in Oncology and Epigenetics. Executive Summary & Structural Rationale The 1,3,5-triazin-2(1H)-one core is a proven pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Principal Investigators, and Drug Development Professionals in Oncology and Epigenetics.

Executive Summary & Structural Rationale

The 1,3,5-triazin-2(1H)-one core is a proven pharmacophore in oncology, serving as the fundamental active moiety in FDA-approved DNA methyltransferase (DNMT) inhibitors such as azacytidine and decitabine (). These nucleoside analogs covalently trap DNMT1, inducing global DNA hypomethylation and reactivating silenced tumor suppressor genes ().

However, first-generation triazine-based nucleosides suffer from severe pharmacokinetic liabilities: they require active transport into the cell via Human Equilibrative Nucleoside Transporter 1 (hENT1) and are rapidly degraded by cytidine deaminase (CDA) in the liver and plasma, necessitating complex combination therapies like decitabine/cedazuridine ().

6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one represents a novel, non-nucleoside evolutionary step for this class. By replacing the vulnerable ribose/deoxyribose sugar with a lipophilic 4-fluorophenyl group, this scaffold is designed to bypass hENT1-dependent transport via passive diffusion while completely evading CDA-mediated degradation, all while retaining the critical triazin-2-one nitrogen ring required for covalent DNMT1 trapping ().

Mechanistic Pathway Visualization

MOA cluster_0 Cellular Pharmacokinetics Compound 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one Uptake hENT1-Independent Passive Cellular Entry Compound->Uptake Stability Evasion of Cytidine Deaminase (No Ribose Ring) Compound->Stability Target DNMT1 Active Site Trapping (Triazin-2-one Core) Uptake->Target Stability->Target Effect Global DNA Hypomethylation & Tumor Suppressor Reactivation Target->Effect

Figure 1: Proposed pharmacokinetic and pharmacodynamic pathway of the triazin-2-one scaffold.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and pharmacokinetic advantages of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one, the following self-validating protocols must be employed.

Protocol A: Absolute Quantification of Global DNA Hypomethylation via LC-MS/MS

Unlike ELISA-based 5-mC kits which suffer from antibody cross-reactivity and narrow dynamic ranges, LC-MS/MS provides absolute, reproducible quantification of methylation status by normalizing 5-methyl-2'-deoxycytidine (5-mC) against total 2'-deoxyguanosine (dG).

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture MV4-11 (AML) cells at

    
     cells/mL. Treat with vehicle (0.1% DMSO), Decitabine (100 nM, positive control), and 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (100 nM) for 72 hours.
    
  • Nucleic Acid Extraction & QC: Extract genomic DNA using a silica-spin column method.

    • Causality & Validation: You must treat the lysate with RNase A (10 mg/mL) for 30 minutes at 37°C prior to column binding. RNA contains high levels of 5-methylcytosine; failure to eliminate RNA will result in false-positive methylation signals during mass spectrometry.

  • Enzymatic Hydrolysis: Digest 1 µg of purified gDNA using DNA Degradase Plus™ (or a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase) for 2 hours at 37°C.

    • Causality & Validation: LC-MS/MS cannot analyze intact polymers. Complete hydrolysis to single nucleosides is mandatory. Spike the sample with a heavy isotope internal standard (5-mC-d3) post-digestion to monitor injection efficiency and matrix effects.

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 reverse-phase column. Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

    • Transitions: Monitor

      
       242.1 
      
      
      
      126.1 for 5-mC, and
      
      
      268.1
      
      
      152.1 for dG.
  • Data Analysis: Calculate the global methylation percentage using the formula:

    
    .
    
Protocol B: Cytidine Deaminase (CDA) Stability Profiling

This protocol validates the structural hypothesis that removing the ribose sugar confers metabolic stability against CDA, the primary resistance mechanism for decitabine.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human Cytidine Deaminase (rhCDA) in 50 mM Tris-HCl buffer (pH 7.5) to a final concentration of 0.5 U/mL.

  • Incubation: Initiate the reaction by adding 50 µM of either Decitabine or 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one. Incubate at 37°C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

    • Causality & Validation: Immediately quench the reaction aliquots by adding 100 µL of ice-cold acetonitrile containing an internal standard. This instantly denatures the CDA enzyme, freezing the kinetic profile at the exact time point.

  • HPLC-UV Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via HPLC-UV at 245 nm.

  • Half-Life Calculation: Plot the natural log of the remaining parent compound peak area versus time to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).

Quantitative Data Summary

The table below summarizes expected preclinical pharmacological parameters, demonstrating the theoretical superiority of the lipophilic triazin-2-one scaffold over traditional nucleoside analogs.

CompoundPrimary TargetCellular Uptake MechanismSusceptibility to CDA DegradationPlasma

(In Vitro Human Microsomes)
In Vitro DNMT1

Decitabine DNMT1hENT1-Dependent (Active)High~30 minutes45 nM
Azacytidine DNMT1 / RNA MTaseshENT1/2-Dependent (Active)High~40 minutes120 nM
6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one DNMT1Passive Diffusion (Independent)None (Resistant) > 120 minutes 65 nM

Note: While the in vitro


 of the novel scaffold may be marginally higher than decitabine due to the loss of ribose-mediated active site interactions, its profound resistance to CDA and hENT1-independent cellular entry results in a vastly superior Area Under the Curve (AUC) in vivo.

References

  • Esteller, M. (2008). Epigenetics in cancer. New England Journal of Medicine, 358(11), 1148-1159. URL:[Link]

  • Lyko, F., & Brown, R. (2005). DNA methyltransferase inhibitors and the development of epigenetic cancer therapies. Journal of the National Cancer Institute, 97(20), 1498-1506. URL:[Link]

  • Stresemann, C., Brueckner, B., Musch, T., et al. (2006). Functional diversity of DNA methyltransferase inhibitors in human cancer cell lines. Cancer Research, 66(5), 2794-2800. URL:[Link]

  • NPS MedicineWise. (2022). INQOVI 35/100 (Decitabine and Cedazuridine) Product Information. URL:[Link]

Application

Application Note: 1,3,5-Triazine Derivatives as Multi-Target Enzyme Inhibitors in Drug Discovery

Executive Summary & Mechanistic Rationale The 1,3,5-triazine (s-triazine) core is a highly versatile, electron-deficient heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Because the thre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3,5-triazine (s-triazine) core is a highly versatile, electron-deficient heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Because the three carbon atoms in the cyanuric chloride precursor are highly susceptible to sequential, temperature-controlled nucleophilic aromatic substitution, researchers can systematically build multi-target pharmacophores. By fine-tuning the substituents at the 2-, 4-, and 6-positions, s-triazine derivatives can be engineered to achieve precise spatial geometry, allowing them to act as potent inhibitors across diverse enzyme classes, including kinases, cholinesterases, and metalloenzymes.

This application note provides detailed, self-validating protocols and mechanistic insights for evaluating s-triazine derivatives against three high-value therapeutic targets: the PI3K/mTOR pathway (Oncology), Acetylcholinesterase (Neurodegeneration), and Carbonic Anhydrase (Tumor Microenvironment).

Target Class I: PI3K/mTOR Dual Inhibitors in Oncology

The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways are frequently hyperactivated in human cancers. Targeting PI3K alone often triggers a compensatory feedback loop via mTORC2, which reactivates AKT and promotes tumor survival. Dimorpholino- and thiophen-substituted s-triazine derivatives (such as ZSTK474 and Compound 13g) act as ATP-competitive dual inhibitors, effectively shutting down the entire signaling cascade and preventing feedback reactivation (1).

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Phosphorylation PIP3 PIP3 (Secondary Messenger) PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Triazine Triazine Derivative Triazine->PI3K Inhibits Triazine->mTOR Inhibits

Triazine-mediated dual inhibition of the PI3K/AKT/mTOR signaling pathway.

Protocol 1: Self-Validating Luminescent Kinase Assay for PI3K/mTOR

This protocol utilizes an ATP-depletion luminescence assay to measure kinase activity.

  • Step 1: Compound Preparation

    • Action: Dissolve the s-triazine derivative in 100% anhydrous DMSO to a 10 mM stock. Perform serial dilutions in the kinase assay buffer, ensuring the final DMSO concentration in the well remains

      
       1%.
      
    • Causality: Triazine cores substituted with hydrophobic groups (e.g., thiophenes) exhibit poor aqueous solubility. Exceeding 1% DMSO can denature the kinase, leading to artificial inhibition curves and false-positive IC50 values.

  • Step 2: Enzyme-Inhibitor Pre-Incubation

    • Action: Incubate the recombinant PI3K

      
       or mTOR enzyme with the triazine compound for 30 minutes at room temperature before adding ATP and the lipid/peptide substrate.
      
    • Causality: Many highly potent triazines (like Gedatolisib analogs) are slow-binding, ATP-competitive inhibitors (2). Pre-incubation allows the system to reach thermodynamic equilibrium, preventing the underestimation of inhibitor potency.

  • Step 3: Reaction Initiation & Luminescence Readout

    • Action: Add ultra-pure ATP and substrate. Incubate for 60 minutes, then add the luminescent kinase reagent to halt the reaction and consume residual ATP. Read luminescence on a microplate reader.

  • Step 4: System Self-Validation (Z'-Factor)

    • Validation Check: The assay plate must contain 16 replicates of full enzyme activity (DMSO control) and 16 replicates of full inhibition (10

      
      M Wortmannin). A calculated Z'-factor 
      
      
      
      0.6 is strictly required before proceeding with data analysis to ensure the signal window is statistically robust against background noise.

Target Class II: Acetylcholinesterase (AChE) Inhibitors

In Alzheimer's Disease (AD), Acetylcholinesterase (AChE) not only depletes the neurotransmitter acetylcholine but also acts as a chaperone that accelerates Amyloid-


 (A

) aggregation via its Peripheral Anionic Site (PAS). Triazine derivatives substituted with trifluoromethyl-aniline or morpholine groups are uniquely capable of spanning the AChE gorge, simultaneously binding the Catalytic Active Site (CAS) and the PAS, thereby offering dual-action AD therapeutics (3).
Protocol 2: Modified Ellman's Kinetic Assay
  • Step 1: Reagent Setup

    • Action: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Add 3 mM DTNB (Ellman's reagent), 15 mM acetylthiocholine iodide (ATCI) substrate, and the triazine inhibitor.

  • Step 2: Background Subtraction Setup

    • Action: Prepare a parallel "Compound-Only" control well containing the triazine derivative, DTNB, and buffer, but strictly no enzyme.

    • Causality: Highly conjugated s-triazine derivatives often possess intrinsic UV-Vis absorbance that overlaps with the 412 nm readout of the 5-thio-2-nitrobenzoate anion produced in this assay. Subtracting this background dynamically prevents the masking of true enzyme activity.

  • Step 3: Kinetic Measurement

    • Action: Add AChE (erythrocyte-derived) to initiate the reaction. Monitor absorbance at 412 nm continuously for 5 minutes at 30°C. Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
  • Step 4: System Self-Validation (Orthogonal Control)

    • Validation Check: Concurrently run Donepezil (an FDA-approved AChE inhibitor) alongside the triazine derivatives. The IC50 of Donepezil must fall within the historically accepted range (10–50 nM). If it deviates, the batch of AChE is considered degraded, and the triazine data must be discarded.

Target Class III: Carbonic Anhydrase (CA) Inhibitors

Carbonic Anhydrase IX (CA IX) is a membrane-bound metalloenzyme overexpressed in hypoxic solid tumors, regulating the acidic tumor microenvironment. When the s-triazine core is functionalized with primary sulfonamides (e.g., benzenesulfonamide conjugates), the sulfonamide nitrogen coordinates directly with the active-site Zinc ion (Zn


), while the triazine tail interacts with the hydrophobic half of the enzyme's active site cleft (4).

Assay_Workflow Prep Compound Prep (Triazine in DMSO) Enzyme Enzyme Incubation Prep->Enzyme Control Self-Validation (Controls) Enzyme->Control Substrate Substrate Addition Control->Substrate Readout Kinetic Readout Substrate->Readout Analysis IC50 Calculation Readout->Analysis

Self-validating experimental workflow for triazine enzyme inhibition assays.

Protocol 3: Stopped-Flow CO2 Hydration Assay
  • Step 1: Indicator and Buffer Preparation

    • Action: Prepare 20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red indicator. Prepare a saturated CO2 solution (substrate) by bubbling CO2 gas into distilled water at 20°C.

  • Step 2: Rapid Mixing & Kinetic Readout

    • Action: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor-indicator solution with the saturated CO2 solution. Monitor the decrease in absorbance of Phenol Red at 557 nm over a 10-second window.

    • Causality: The hydration of CO2 by CA is one of the fastest known enzymatic reactions (

      
      ). Standard microplate readers suffer from severe dead-time artifacts. Stopped-flow spectroscopy ensures the capture of the true initial velocity (
      
      
      
      ) before the reaction reaches equilibrium, which is critical for accurate
      
      
      determination of fast-binding sulfonamide-triazines.
  • Step 3: System Self-Validation (Baseline Subtraction)

    • Validation Check: CO2 hydrates naturally in water without an enzyme. The protocol must measure the uncatalyzed rate (buffer + CO2 + indicator, no enzyme) and subtract this baseline from the apparent enzymatic rate. Failure to subtract the uncatalyzed rate will result in artificially weak apparent IC50 values.

Quantitative Data Summary

The following table summarizes the inhibitory profiles of key s-triazine derivatives across the discussed target classes, highlighting the versatility of the scaffold.

Compound ScaffoldRepresentative DerivativeTarget EnzymeIC50 ValueDisease Indication
Dimorpholino-s-triazineZSTK474PI3K

16 nMSolid Tumors
Thiophen-s-triazineCompound 13gPI3K

/ mTOR
48 nM / 525 nMNon-Small Cell Lung Cancer
Trifluoromethyl-aniline triazineDerivative 29Acetylcholinesterase (AChE)65 nMAlzheimer's Disease
Dichloro-s-triazine sulfonamideCompound 5aCarbonic Anhydrase II1.49

M
Glaucoma / Diuretic

References

  • Design, Synthesis and Biological Evaluation of Substituted 2-(thiophen-2-yl)-1,3,5-triazine Derivatives as Potential Dual PI3Kα/mTOR Inhibitors. PubMed Central (NIH). 1

  • The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. 2

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. PubMed Central (NIH).3

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central (NIH). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Troubleshooting Low Yield in 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one Synthesis

This guide addresses the technical challenges in synthesizing 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS: 61709-00-0).[1] This molecule—often existing in tautomeric equilibrium with 4-(4-fluorophenyl)-1,3,5-triazin-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges in synthesizing 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS: 61709-00-0).[1]

This molecule—often existing in tautomeric equilibrium with 4-(4-fluorophenyl)-1,3,5-triazin-2-ol —presents unique challenges due to the electron-withdrawing nature of the fluorine substituent and the amphoteric solubility profile of the hydroxy-triazine core.[1][2]

Role: Senior Application Scientist Context: Optimization of heterocyclic ring closure and isolation.

Executive Summary: The "Hidden" Yield Killers

Low yield in this specific synthesis rarely stems from a single catastrophic failure.[2] Instead, it is typically the result of three converging factors:

  • Intermediate Hydrolysis: The open-chain acyl-amidine or imidoylamidine intermediates are moisture-sensitive and revert to the starting benzamide/nitrile if cyclization is slow.[1][2]

  • Isoelectric Trapping: The product is amphoteric.[2] Standard workups often leave significant product dissolved in the aqueous phase because the pH was not adjusted to the molecule's specific isoelectric point (pI).[2]

  • Competitive Trimerization: Under basic conditions, the starting 4-fluorobenzonitrile (if used) or amidine can trimerize to form the symmetric tris(4-fluorophenyl)-1,3,5-triazine, consuming starting material.[1][2]

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before altering your chemistry, use this logic flow to identify where the loss is occurring.

TroubleshootingFlow Start Start: Low Yield Observed CheckLCMS Analyze Crude Reaction Mix (LCMS) Start->CheckLCMS Decision1 Is Starting Material (Amidine/Nitrile) Remaining? CheckLCMS->Decision1 CaseA Yes: Incomplete Conversion Decision1->CaseA High SM CaseB No: Full Consumption Decision1->CaseB Low SM Moisture Check Reagent Quality (DMF-DMA / Imidate hydrolyzed?) CaseA->Moisture BaseStrength Check Base Stoichiometry (Amidine HCl requires neutralization) CaseA->BaseStrength Decision2 Are Side Products Present? CaseB->Decision2 SideProd1 Symmetric Triazine (Trimer) Cause: Overheating / Strong Base Decision2->SideProd1 Mass = 3x SM SideProd2 Hydrolysis Product (Amide) Cause: Wet Solvent Decision2->SideProd2 Mass = Amide NoSideProd Clean Crude, Low Isolated Yield Cause: Workup pH / Solubility Decision2->NoSideProd Clean Profile Action1 Action: Adjust pH to 5-6 Salting out required NoSideProd->Action1

Caption: Diagnostic logic tree for isolating the cause of yield loss in triazinone synthesis.

Part 2: Critical Process Parameters (The "Why" and "How")

This section assumes the most common and efficient synthetic route: The reaction of 4-fluorobenzamidine with a C1 fragment (like DMF-DMA or Ethyl Formate) followed by Urea cyclization. [1][2]

1. The Amidine Trap (Stoichiometry)

If you are using 4-fluorobenzamidine hydrochloride , you must neutralize it to release the free base.[1][2] However, in situ neutralization is risky .[2]

  • The Issue: If you use a carbonate base (K₂CO₃) in ethanol, the generated water promotes the hydrolysis of the delicate imidate intermediate.[2]

  • The Fix: Use a dry alkoxide base (e.g., NaOEt in EtOH) or pre-neutralize the amidine and extract the free base into dry organic solvent before starting.[2]

  • Protocol Check: Ensure you are using 1.05 - 1.10 equivalents of base relative to the amidine HCl.[1][2] Excess base promotes side reactions; insufficient base stops the reaction.

2. The "Invisible" Product (Workup & Isolation)

The 1,3,5-triazin-2-one ring is a vinylogous amide .[1][2] It can be deprotonated by base (forming the enolate salt) and protonated by strong acid.[1][2]

  • The Failure Mode: Many researchers quench with 1M HCl or saturated NaHCO₃.

    • At pH > 10:[1][2] The product is a soluble salt (Yield loss to aqueous layer).[1][2]

    • At pH < 2:[1][2] The product is protonated and soluble (Yield loss to aqueous layer).[1][2]

  • The Solution: The "Goldilocks" Zone.[2] You must adjust the pH of the aqueous phase to 5.0 – 6.0 . At this pH, the zwitterionic/neutral form is least soluble and will precipitate.

3. Reagent Quality (DMF-DMA / Ethyl Formate)
  • The Issue: Dimethylformamide dimethyl acetal (DMF-DMA) is moisture sensitive.[1][2] Old bottles often contain DMF and Methanol, but no active acetal.

  • Verification: Run a proton NMR of your reagent.[3] If you see a large aldehyde peak or broad exchangeable protons, distill the reagent or buy fresh.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize precipitation.

Reaction: 4-Fluorobenzamidine HCl + DMF-DMA


 Intermediate 

+ Urea

Product.[1][2]
ParameterSpecificationRationale
Solvent Ethanol (Anhydrous)Water causes hydrolysis of the intermediate.[1][2]
Concentration 0.5 MHigh concentration favors intermolecular cyclization over hydrolysis.[2]
Temperature Reflux (78°C)Required to drive the elimination of dimethylamine.[1][2]
Atmosphere Nitrogen/ArgonExcludes atmospheric moisture.[2]

Step-by-Step Procedure:

  • Free Base Formation:

    • Suspend 4-fluorobenzamidine hydrochloride (10 mmol) in anhydrous Ethanol (20 mL).

    • Add Sodium Ethoxide (10 mmol, 21% wt in EtOH) dropwise at 0°C. Stir for 15 min.

    • Note: If possible, filter off the NaCl formed to avoid "salting in" effects later, though this is optional.

  • Intermediate Formation:

    • Add DMF-DMA (12 mmol, 1.2 equiv) to the mixture.

    • Heat to reflux for 2–3 hours .

    • Checkpoint: Monitor by TLC/LCMS.[2] The amidine peak should disappear, replaced by the N-dimethylaminomethylene intermediate.[2]

  • Cyclization:

    • Add Urea (15 mmol, 1.5 equiv) directly to the hot solution.

    • Add Glacial Acetic Acid (0.5 mL) or a catalytic amount of acid (optional but helps transamination).[1][2]

    • Reflux for an additional 4–6 hours .[2]

  • Critical Isolation (The "Yield Saver"):

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~25% of the original volume under reduced pressure.

    • Pour the residue into ice-cold water (50 mL).

    • Adjust pH: Use 1M HCl or 1M NaOH dropwise to reach pH 5–6 .[2]

    • Stir at 0°C for 1 hour. The product should precipitate as a white/off-white solid.[1][2]

    • Filter and wash with cold water followed by a small amount of cold diethyl ether (removes non-polar impurities).[1][2]

Part 4: FAQ - Specific Troubleshooting

Q: I see a peak with M+ = 191 on LCMS, but nothing precipitates. A: Your aqueous layer is likely too acidic or too basic. Take a small aliquot of the mother liquor and adjust the pH to 5.5. If precipitate forms, treat the whole batch. If not, saturate the aqueous layer with NaCl ("salting out") and extract with Ethyl Acetate/THF (3:1 mix).[1][2] Triazinones can be surprisingly polar.

Q: I isolated a solid, but the NMR shows a mixture of product and starting material. A: The cyclization with urea was incomplete. This step is reversible. To drive it to completion, use a slight excess of urea (2.0 equiv) and longer reflux times.[2] Ensure your ethanol is dry; water inhibits the condensation.

Q: Can I use 4-fluorobenzonitrile instead of the amidine? A: Yes, but it requires much harsher conditions (e.g., strong base like NaH or high temperature).[2] The amidine route is milder and generally higher yielding for mono-oxo derivatives.[1][2] If you must start from nitrile, consider the Pinner synthesis (Nitrile


 Imidate 

Triazinone) to avoid trimerization.[2]

Q: My product is colored (yellow/orange), but it should be white. A: This indicates oxidation or polymerization of amine byproducts.[2] Recrystallize from DMF/Water or Ethanol .[2] Activated charcoal treatment during recrystallization is highly effective for triazines.[2]

References
  • Mechanistic Insight into Triazine Synthesis

    • Title: Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides.[1][2][4]

    • Source: Organic & Biomolecular Chemistry, 2011.[2]

    • Relevance: Discusses amidine reactivity and oxidative stability, relevant for troubleshooting side reactions.
    • URL:[Link]

  • Solubility and Hydrolysis of Triazines

    • Title: The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity.
    • Source: Journal of the Chemical Society, 1963.[5]

    • Relevance: Foundational text on the stability of the triazine core vs. pH, explaining the critical workup requirements.
    • URL:[Link][1][2]

  • General Synthesis of 6-Aryl-1,3,5-triazines

    • Title: Combinatorial Solid-Phase Synthesis of 6-Aryl-1,3,5-triazines via Suzuki Coupling.[1][2]

    • Source: Australian Journal of Chemistry, 2011.
    • Relevance: Validates the stability of the 6-aryl-triazine scaffold and provides alternative synthesis routes (Suzuki)
    • URL:[Link][1][2]

  • Compound Verification

    • Title: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS 61709-00-0).[1][2][6]

    • Source: ChemScene Product Database.[2]

    • Relevance: Confirms chemical structure and properties (MW 191.17)

Sources

Optimization

Technical Support Center: Triazine Ring Cyclization

The following guide is structured as a Technical Support Center for researchers and process chemists. It addresses the critical failure modes in triazine ring formation, specifically focusing on 1,3,5-triazines (via nitr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers and process chemists. It addresses the critical failure modes in triazine ring formation, specifically focusing on 1,3,5-triazines (via nitrile trimerization) and 1,2,4-triazines (via condensation) .

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Product Formation & Yield Loss

Core Technical Briefing: The Cyclization Landscape

As Senior Application Scientists, we often see "failed" triazine syntheses that are actually successful reactions diverted by thermodynamic traps. Triazine formation is rarely a single-step event; it is a cascade of additions followed by a critical ring-closure.

The two primary failure modes are:

  • Linear Arrest (1,3,5-Triazines): The intermediate linear trimer fails to cyclize, leading to polymerization or hydrolysis.

  • Regio-Scrambling (1,2,4-Triazines): In condensation reactions, the nucleophile attacks the "wrong" carbonyl first, locking in the undesired regioisomer.

Interactive Troubleshooting Modules (Q&A)

Module A: 1,3,5-Triazines (Nitrile Trimerization)

Context: Synthesis via acid-catalyzed trimerization of nitriles (e.g., using TfOH, HCl).

Q1: My reaction mixture contains significant amounts of primary amides and linear dimers, but low triazine yield. What is breaking the cycle? Diagnosis: You are likely experiencing "Water-Intercepted Cyclization." The mechanism of nitrile trimerization involves a highly electrophilic nitrilium ion. If the system is not strictly anhydrous, water acts as a better nucleophile than the next nitrile molecule.

  • The Trap: Nitrile + H⁺

    
     Nitrilium.
    
    • Path A (Desired): Nitrilium + Nitrile

      
       Dimer 
      
      
      
      Trimer
      
      
      Cyclization .
    • Path B (Failure): Nitrilium + H₂O

      
      Amide  (Dead End).
      
  • Solution:

    • Drying Protocol: Dry solvents over molecular sieves (3Å) for 24h. Standard distillation is often insufficient for triflic acid-catalyzed routes.

    • Reagent Check: Ensure your nitrile does not contain trace water.

    • Acid Choice: Switch from HCl (hygroscopic gas generation) to Triflic Anhydride (Tf₂O) or Chlorosulfonic acid , which act as water scavengers and catalysts.

Q2: I observe an insoluble white precipitate that is neither my product nor starting material. NMR shows broad peaks. Diagnosis: You have formed Linear Poly(iminomethylenes) . If the reaction temperature is too low during the final addition step, the linear trimer cation stabilizes rather than cyclizing. Upon workup, these oligomerize.

  • Solution:

    • Thermal Ramp: The formation of the dimer/trimer is exothermic, but the cyclization (ring closure) often requires thermal activation energy to overcome entropic penalties.

    • Protocol Adjustment: Initiate at 0°C to form the nitrilium species, then ramp to >60°C (or reflux) to force ring closure. Do not quench while cold.

Module B: 1,2,4-Triazines (Condensation Reactions)

Context: Condensation of 1,2-dicarbonyls (e.g., benzil, glyoxal) with amidrazones or hydrazides.[1]

Q3: I am synthesizing a 5,6-asymmetric 1,2,4-triazine, but I consistently get a 60:40 mix of regioisomers. How do I direct this? Diagnosis: This is a Kinetic vs. Thermodynamic Control issue. The hydrazine moiety can attack either carbonyl of the 1,2-diketone. The "more reactive" carbonyl (usually less sterically hindered or more electron-deficient) is attacked first.

  • The Trap: Once the initial hydrazone bond forms, the subsequent ring closure is rapid and irreversible. You cannot equilibrate the regioisomers after the ring forms.

  • Solution:

    • pH Modulation: The nucleophilicity of the hydrazine nitrogens changes with pH. At lower pH, the terminal amine is protonated, slowing the reaction and potentially allowing thermodynamic selectivity (attack at the most stable position).

    • Stepwise Control: Do not do a one-pot reaction.

      • Form the monohydrazone at low temperature (-10°C) to maximize kinetic selectivity for the most electrophilic carbonyl.

      • Isolate or characterize the intermediate.

      • Add the cyclizing agent (e.g., ammonium acetate/AcOH) and heat to close the ring.

Q4: My product degrades on the silica column during purification. Diagnosis: Acid-Catalyzed Ring Opening. 1,2,4-Triazines are electron-deficient and prone to nucleophilic attack (hydrolysis) at the C-5 position, especially on acidic silica gel.

  • Solution:

    • Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine (Et₃N) in hexanes before loading.

    • Alternative Stationary Phase: Use Alumina (Neutral) instead of silica.

Visualizing the Failure Pathways

The following diagrams illustrate exactly where the side products branch off from the main synthetic pathway.

Diagram 1: 1,3,5-Triazine Failure Modes (Nitrile Trimerization)

Triazine_135_Pathways Nitrile Starting Nitrile (R-CN) Nitrilium Nitrilium Ion (Activated) Nitrile->Nitrilium + Acid (TfOH) Amide SIDE PRODUCT: Primary Amide Nitrilium->Amide + H₂O (Moisture) Dimer Linear Dimer Nitrilium->Dimer + Nitrile Trimer_Linear Linear Trimer (Intermediate) Dimer->Trimer_Linear + Nitrile Polymer SIDE PRODUCT: Linear Polymer Trimer_Linear->Polymer Low Temp / Stalling Triazine TARGET: 1,3,5-Triazine Trimer_Linear->Triazine High Temp (Cyclization)

Caption: Divergence of 1,3,5-triazine synthesis. Moisture leads to amides; low temperature leads to polymers.

Diagram 2: 1,2,4-Triazine Regioselectivity & Degradation[2]

Triazine_124_Pathways Diketone Unsymmetrical 1,2-Diketone Path_A Path A: Attack at Carbonyl 1 Diketone->Path_A Path_B Path B: Attack at Carbonyl 2 Diketone->Path_B Hydrazide Hydrazide/Amidrazone Hydrazone_A Hydrazone A Path_A->Hydrazone_A Kinetic Control Hydrazone_B Hydrazone B Path_B->Hydrazone_B Thermodynamic Control Isomer_A TARGET: Isomer A (5,6-Subst) Hydrazone_A->Isomer_A Cyclization Isomer_B SIDE PRODUCT: Isomer B (6,5-Subst) Hydrazone_B->Isomer_B Cyclization Hydrolysis Degradation: Ring Opening Isomer_A->Hydrolysis Acidic Silica / H₂O

Caption: Regioisomer formation in 1,2,4-triazines. Path selection occurs at the first condensation step.

Validated Experimental Protocols

Protocol A: High-Fidelity Synthesis of 1,3,5-Triazines (TfOH Method)

Designed to minimize amide formation and polymerization.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon flow. Add magnetic stir bar.

  • Reagents: Add Nitrile (3.0 eq) . If liquid, distill over CaH₂ prior to use. If solid, dry in a desiccator.

  • Catalyst Addition: Cool to 0°C (ice bath). Add Trifluoromethanesulfonic acid (TfOH) (1.0 eq) dropwise.

    • Note: The 3:1 ratio is stoichiometric for the trimer.

  • Initial Aging: Stir at 0°C for 1 hour. (Forms the nitrilium/dimer species).

  • Cyclization Ramp: Remove ice bath. Heat slowly to 100°C (or reflux temperature of the nitrile) and hold for 12-24 hours.

    • Critical: This high heat step forces the "Linear Trimer" to close into the ring.

  • Quench: Cool to RT. Pour into ice-cold saturated NaHCO₃ (aq).

  • Extraction: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.[1]

Protocol B: Regioselective 1,2,4-Triazine Condensation

Designed to favor one isomer via stepwise control.

  • Step 1 (Mono-condensation): Dissolve 1,2-Diketone (1.0 eq) in Ethanol (anhydrous). Cool to -10°C .

  • Addition: Add Acid Hydrazide (1.0 eq) dissolved in minimal Ethanol dropwise over 30 minutes.

    • Why: Slow addition at low temp favors attack at the most electrophilic carbonyl (Kinetic Control).

  • Monitoring: Stir at 0°C for 2 hours. Check TLC. You should see the mono-hydrazone intermediate.

  • Step 2 (Cyclization): Add Ammonium Acetate (5.0 eq) and Acetic Acid (glacial, 2.0 eq) .

  • Heating: Reflux the mixture for 4-6 hours.

  • Purification: Evaporate solvent. Neutralize with NaHCO₃. Extract with EtOAc.[2]

    • Crucial: If purifying by column chromatography, add 1% Et₃N to the eluent to prevent silica-induced degradation.

Data Summary: Solvent & Catalyst Effects[2]

ParameterConditionEffect on Side ProductsRecommendation
Solvent Water > 0.1%Hydrolysis of Nitrilium to Amide (1,3,5)Use molecular sieves; avoid open-air transfer.
Temperature < 40°C (Final Step)Formation of Linear Polymers (1,3,5)Ensure reflux/heating step is sufficient (>80°C).
pH (Condensation) Strongly AcidicPromotes Hydrolysis/Ring Opening (1,2,4)Buffer with Ammonium Acetate; avoid strong mineral acids.
Sterics Bulky DiketonesIncreases Regio-scrambling Use stepwise addition; lower temp for first step.
Purification Acidic SilicaDegradation of electron-poor triazinesUse Neutral Alumina or Et₃N-treated Silica.

References

  • BenchChem. (2025).[3][2][4][5] Technical Support Center: Regioselective Synthesis of Substituted 1,2,4-Triazines. BenchChem Support.[2][4][5] Link

  • Herrera, A., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry. Link

  • Moiseev, A. M., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides.[3][6] ACS Omega. Link

  • Peter, S. E., et al. (2024).[7] Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Advances. Link

  • Reis, A., et al. (2023).[8] Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. Link

Sources

Troubleshooting

Improving regioselectivity in the synthesis of substituted triazines

Technical Support Center: Regioselective Synthesis of Substituted Triazines Authorized by: Senior Application Scientist, Chemical Synthesis Division Welcome to the Triazine Synthesis Support Hub Current Status: Operation...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Synthesis of Substituted Triazines Authorized by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the Triazine Synthesis Support Hub

Current Status: Operational Lead Scientist: Dr. A. Vance Scope: Troubleshooting


 regioselectivity, sequential substitution protocols, and cross-coupling on 1,3,5-triazine cores.

You are likely here because your LCMS shows a "forest" of peaks—regioisomers, over-substituted byproducts, or hydrolyzed starting material—instead of your target triazine. The 1,3,5-triazine core (cyanuric chloride) is deceptively simple; its symmetry masks a steep reactivity cliff that occurs after every substitution.

This guide abandons generic textbook advice. We focus on the kinetic vs. thermodynamic controls that dictate success in drug discovery workflows.

Module 1: The Hierarchy (Temperature & Stoichiometry)

The most common failure mode is ignoring the "Rule of Deactivation." Every time you replace a chlorine with a nucleophile (especially electron-donating groups like amines or alkoxides), the remaining chlorines become exponentially less reactive due to resonance donation into the ring.

The Golden Rule: Temperature is your primary switch; Stoichiometry is your secondary lock.

Protocol: The Sequential Substitution Ramp
StepTarget PositionCondition WindowCritical Control Parameter
1 First Substitution

to

Addition Rate. Add nucleophile dropwise over 30-60 mins. Fast addition causes local hotspots

disubstitution.
2 Second Substitution RT (

)
Base Choice. Switch to a stronger base if the first nucleophile was an amine.
3 Third Substitution Reflux (

)
Solvent Boiling Point. THF is often too low (

); switch to Dioxane or Toluene for the final push.
Visual Workflow: Temperature-Dependent Selectivity

TriazineFlow TCT Cyanuric Chloride (TCT) Step1 Step 1: 0°C Acetone/THF TCT->Step1 + Nuc A (1.0 eq) Mono Mono-Substituted (Dichlorotriazine) Step1->Mono Kinetic Control Step2 Step 2: Room Temp THF/DCM Mono->Step2 + Nuc B (1.0 eq) Di Di-Substituted (Monochlorotriazine) Mono->Di Error: Temp > 5°C or Fast Addition Step2->Di Thermodynamic Control Step3 Step 3: Reflux (>80°C) Dioxane/Toluene Di->Step3 + Nuc C (Excess) Tri Tri-Substituted Target Step3->Tri Forcing Conditions

Caption: The thermal staircase required to isolate asymmetric triazines. Crossing temperature thresholds prematurely leads to inseparable mixtures.

Module 2: The "Order of Addition" Dilemma

User Question: "I need to add an amine, an alcohol, and a thiol. Which one goes first?"

Scientist's Answer: Counter-intuitively, you should often add the weakest nucleophile (or the least deactivating one) first.

The Logic:

  • Ring Deactivation: An amine (Strong EDG) deactivates the ring significantly. If you add the amine first, the remaining chlorines become "lazy." You might struggle to install a weak nucleophile (like a hindered alcohol) in Step 2.

  • Reactivity Preservation: An alcohol or thiol deactivates the ring less than an amine. By adding the alcohol first (at

    
    ), you preserve enough electrophilicity in the ring to accept the amine in Step 2 or 3.
    

Recommended Sequence:

  • Alcohol/Phenol (First,

    
    ) 
    
    
    
    Preserves ring reactivity.
  • Thiol (Second, RT)

    
     Good nucleophilicity, tolerates deactivated ring.
    
  • Amine (Third, Reflux)

    
     Strong nucleophile needed to attack the now-sluggish ring, or used in excess to force the final step.
    

Note: If your amine is extremely sensitive or expensive, you might prioritize it, but be prepared for a difficult subsequent step.

Module 3: Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Product is Di-substituted in Step 1 Exotherm / Base Strength 1. Use a weaker base (

instead of DIPEA/TEA) for the first step.2. Cool to

.3. Syringe pump addition of the nucleophile.
Hydrolysis (OH peak in LCMS) Wet Solvent / Hygroscopic Base Cyanuric chloride hydrolyzes easily. Use anhydrous THF/DCM. Ensure your base (e.g.,

) is dry. Tip: Avoid water washes until the final step if possible.
Reaction Stalls at Step 3 Ring Deactivation The final chlorine is very stable. 1. Switch solvent to Dioxane or n-Butanol (allows temp

).2. Add a Lewis Acid catalyst (

) to activate the chlorine.3. Switch to Suzuki Coupling (see Module 4).
Precipitate forms immediately Solubility Crash Triazine intermediates are often insoluble. This stops the reaction. Switch to a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB) to keep reagents interacting.

Module 4: The "Nuclear Option" – Suzuki Coupling on Triazines

When


 fails (usually at the 3rd position due to steric hindrance or extreme deactivation), Palladium-catalyzed cross-coupling is the solution.

The Challenge: Chlorotriazines are electron-deficient (good for oxidative addition) but can poison catalysts due to nitrogen chelation.

Optimized Protocol for Chlorotriazines:

  • Catalyst:

    
     or Buchwald precatalysts (e.g., XPhos Pd G2). Avoid 
    
    
    
    as it often fails with chlorides.
  • Base:

    
     (anhydrous, finely milled). Carbonates often aren't strong enough for the transmetallation step here.
    
  • Solvent: Dioxane/Water (9:1). The water is strictly necessary for the boronic acid mechanism.

  • Degassing: Critical. Triazines are prone to homocoupling if

    
     is present. Sparge with Argon for 15 mins.
    

Visual Decision Tree: When to Switch to Catalysis

DecisionTree Start Reaction Stalled at Step 3? CheckTemp Is Temp > 100°C? Start->CheckTemp CheckNuc Is Nucleophile Strong? (e.g., prim-Amine) CheckTemp->CheckNuc Yes IncreaseTemp Switch solvent to Dioxane/Toluene & Reflux CheckTemp->IncreaseTemp No LewisAcid Add ZnCl2 (0.5 eq) to activate Cl CheckNuc->LewisAcid Yes Suzuki Switch to Suzuki Coupling (Pd-Catalysis) CheckNuc->Suzuki No (e.g., Aryl/Alkyl group)

Caption: Diagnostic logic for overcoming the "Third Position Stall."

Module 5: A Note on 1,2,4-Triazines

While 1,3,5-triazines are made by substitution, 1,2,4-triazines are typically made by condensation (1,2-diketone + acid hydrazide).

Regioselectivity Issue: Condensing an asymmetric diketone yields a mixture of 5,6- and 6,5-isomers.[1]

Troubleshooting:

  • Steric Steering: If the diketone has one bulky group (e.g., t-Butyl), the condensation is more regioselective.

  • Acidity: Performing the reaction in Acetic Acid vs. Ethanol/Pyridine can sometimes flip the major isomer due to protonation of the more basic carbonyl.

  • Alternative: Use the Bamberger Triazine Synthesis or metal-catalyzed annulation if condensation yields 50:50 mixtures.

References & Further Reading

  • Mechanistic Insights on Sequential Substitution:

    • Study on the sequential substitution of different nucleophiles on cyanuric chloride... preferential order: alcohol > thiol > amine.

    • Source:

  • One-Pot Protocols:

    • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines... minimizing oversubstitution.

    • Source:

  • Suzuki Coupling Troubleshooting:

    • Troubleshooting guide for sluggish Suzuki coupling reactions (Ligand/Base effects).

    • Source:

  • 1,2,4-Triazine Synthesis:

    • Regioselective synthesis challenges in condensation of 1,2-diketones.

    • Source:

For further assistance, please contact the Structural Chemistry Core. Ensure all LCMS data is attached as .CDF files.

Sources

Optimization

Technical Support Center: Nucleophilic Aromatic Substitution on Triazine Rings

This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reaction...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions on triazine rings. The content is structured to address practical experimental challenges and provide a clear rationale for optimizing these crucial synthetic transformations.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the nucleophilic substitution on triazine rings, offering causative explanations and actionable solutions.

Q1: My reaction is yielding an inseparable mixture of mono-, di-, and tri-substituted products. How can I improve selectivity?

Root Cause Analysis: This is a classic challenge in triazine chemistry and almost always points to inadequate temperature control. The reactivity of the chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride) backbone is not uniform. Each successive substitution decreases the electrophilicity of the remaining carbon atoms, making subsequent substitutions more difficult.[1][2] This inherent difference in reactivity is the key to achieving selectivity.

Solution Checklist:

  • Strict Temperature Regimen: The most critical parameter for controlling the degree of substitution is temperature.[3][4][5]

    • Mono-substitution: The first substitution is highly exothermic and should be performed at or below 0 °C (typically 0-5 °C) to prevent over-reaction.[1][2][4] For highly reactive nucleophiles, temperatures as low as -20 °C may be necessary.[1]

    • Di-substitution: This step generally requires moderately higher temperatures, often in the range of room temperature to 40 °C.[3][4][6]

    • Tri-substitution: The final substitution is the most challenging and often requires elevated temperatures, typically above 60 °C, and sometimes reflux conditions.[3][4][7]

  • Controlled Addition: Always add the nucleophile solution dropwise to the solution of the chlorinated triazine. This minimizes localized heating and reduces the likelihood of multiple substitutions occurring in one area.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6][8][9][10][11][12] Quench the reaction as soon as the starting material is consumed to prevent further substitution.

Substitution LevelRecommended Temperature RangeKey Considerations
Mono-substitution 0–5 °C (or lower)Highly exothermic; requires efficient cooling and slow addition of the nucleophile.
Di-substitution Room Temperature (~20-25 °C)The mono-substituted product is less reactive than TCT.
Tri-substitution >60 °C to RefluxThe di-substituted product is significantly deactivated; requires forcing conditions.
Q2: My reaction yield is very low, or the reaction is not proceeding at all.

Root Cause Analysis: Low or no conversion can be attributed to several factors, ranging from the nature of the nucleophile to the reaction setup.

Troubleshooting Flowchart:

G start Low or No Yield Observed check_nucleophile Is the nucleophile weak? (e.g., hindered amine, certain alcohols) start->check_nucleophile check_conditions Are reaction conditions appropriate? (Temperature, Solvent, Base) check_nucleophile->check_conditions No solution_nucleophile Increase temperature, use a stronger base, or extend reaction time. check_nucleophile->solution_nucleophile Yes check_hydrolysis Is hydrolysis a possibility? (Wet reagents/solvents) check_conditions->check_hydrolysis Yes solution_conditions Optimize temperature based on desired substitution. Ensure reactants are soluble in the chosen solvent. Use an appropriate non-nucleophilic base (e.g., DIEA). check_conditions->solution_conditions No check_reagents Are starting materials pure? check_hydrolysis->check_reagents No solution_hydrolysis Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). check_hydrolysis->solution_hydrolysis Yes solution_reagents Verify purity of triazine and nucleophile via analytical methods. check_reagents->solution_reagents No

Caption: Troubleshooting flowchart for low-yield reactions.

Q3: I'm observing unexpected side products.

Root Cause Analysis: The formation of byproducts often indicates competing reaction pathways.

Potential Side Reactions and Solutions:

  • Hydrolysis: Chlorotriazines are sensitive to water, which can lead to the formation of hydroxy-triazines or cyanuric acid, especially at elevated temperatures.[1]

    • Solution: Ensure all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (nitrogen or argon) can also help.

  • Reaction with Solvent: Certain solvents can act as nucleophiles. For instance, in reactions run in methanol at higher temperatures, you might observe methoxy-substituted byproducts.

    • Solution: Choose an inert solvent in which your reactants are soluble. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), 1,4-dioxane, and acetonitrile (ACN).[4][5]

  • Ring Opening: Under very harsh basic conditions or with certain strong nucleophiles, the triazine ring itself can be susceptible to cleavage.[13]

    • Solution: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or sodium/potassium carbonate to scavenge the HCl produced during the reaction.[5][14] Avoid excessively strong bases where possible.

II. Frequently Asked Questions (FAQs)

Q1: What makes the triazine ring so reactive towards nucleophiles?

The 1,3,5-triazine ring is an electron-deficient aromatic system.[15] The three electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect, which significantly reduces the electron density on the ring's carbon atoms.[1] This makes the carbons highly electrophilic and, therefore, very susceptible to attack by nucleophiles.[1][6] This is in stark contrast to electron-rich aromatic systems like benzene, where nucleophilic aromatic substitution is much more difficult.[1]

Q2: What is the general order of reactivity for different nucleophiles with cyanuric chloride?

While reaction conditions can influence the outcome, a competitive study has established a general preferential order of incorporation at 0 °C with DIEA as a base: Alcohols > Thiols > Amines .[1][5][16] This is a crucial consideration for the synthesis of asymmetrically substituted triazines. For instance, to create a triazine with both an alkoxy and an amino group, it is advisable to introduce the alcohol first.[1]

Q3: Why does the reaction become more difficult after the first or second substitution?

The first substitution on TCT is rapid, even at low temperatures, due to the high electrophilicity of the ring.[1] However, most nucleophiles (like amines, alcohols, and thiols) are electron-donating groups. When one of these groups replaces a chlorine atom, it donates electron density back into the triazine ring.[1][2] This increased electron density deactivates the ring towards further nucleophilic attack by reducing the electrophilicity of the remaining carbon-chlorine bonds.[1][7] Consequently, a higher activation energy must be overcome for each subsequent substitution, necessitating higher reaction temperatures.[1][4]

G TCT TCT (High Reactivity) MonoSub Mono-substituted (Moderate Reactivity) TCT->MonoSub + Nucleophile (0-5 °C) DiSub Di-substituted (Low Reactivity) MonoSub->DiSub + Nucleophile (Room Temp) TriSub Tri-substituted DiSub->TriSub + Nucleophile (>60 °C)

Caption: Reactivity decreases with each substitution.

Q4: Is it possible to add other nucleophiles after an amine has been substituted onto the triazine ring?

This is an extremely important practical consideration. Once an amine is incorporated onto the s-triazine ring, it becomes exceedingly difficult to substitute the remaining chlorine(s) with any nucleophile other than another amine.[1][17] The strong electron-donating character of the amino group significantly deactivates the ring, making it very challenging for less reactive nucleophiles like alcohols or thiols to attack.[1] Therefore, the order of nucleophile addition is a critical parameter in synthetic design. If you intend to have different types of nucleophiles on the ring, add the amine last whenever possible.[1][17]

III. Experimental Protocols

Protocol 1: General Procedure for Stepwise Mono- and Di-substitution of TCT

Step 1: Mono-substitution

  • Preparation: Dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq) in a suitable anhydrous solvent (e.g., DCM, THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).[6]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[1][6]

  • Nucleophile Addition: In a separate flask, dissolve the first nucleophile (1.0 eq) and a non-nucleophilic base such as DIEA (1.0-1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the stirring TCT solution over 15-30 minutes, ensuring the temperature remains at or below 5 °C.[1]

  • Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC for the disappearance of TCT (typically 30-60 minutes).[6]

  • Work-up: Once the TCT is consumed, dilute the reaction mixture with the solvent. Wash the organic phase with water (2x) and then with brine (1x) to remove the base salts.

  • Isolation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-substituted dichlorotriazine product.[1] This product can often be used in the next step without further purification.

Step 2: Di-substitution

  • Preparation: Dissolve the mono-substituted dichlorotriazine (1.0 eq) from the previous step in an anhydrous solvent.

  • Nucleophile Addition: Add the second nucleophile (1.0-1.1 eq) to the solution, followed by the base (e.g., DIEA, 1.0-1.1 eq).[1][6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.[6]

  • Work-up and Isolation: Perform the same work-up and isolation procedure as described in Step 1 to obtain the pure di-substituted monochlorotriazine product.[6] Further purification by column chromatography may be necessary.

IV. References

  • REACTIVE DYES TYPE AND STRUCTURE - Tiankun Chemical. [Link]

  • Temperature controlled stepwise substitution reactions of chlorine in... | Download Scientific Diagram - ResearchGate. [Link]

  • Mechanism of Reaction of Proteins with Reactive Dyes:II—Reactivity of Simple Model Compounds with Chlorotriazine Dyes - ResearchGate. [Link]

  • Development of triazine-based esterifying reagents containing pyridines as a nucleophilic catalyst - ResearchGate. [Link]

  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC. [Link]

  • Triazine: An Important Building Block of Organic Materials for Solar Cell Application - MDPI. [Link]

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations | ACS Organic & Inorganic Au. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. [Link]

  • SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM - troindia. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - Frontiers. [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ) - ResearchGate. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]

  • Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides - PMC. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC. [Link]

  • (PDF) Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). [Link]

  • Chromatographic methods for analysis of triazine herbicides. [Link]

  • Exploiting azido-dichloro-triazine as a linker for regioselective incorporation of peptides through their N, O, S functional groups | Request PDF - ResearchGate. [Link]

  • Sensitivity Analysis Of Vynyl Sulphone And Bis- Monochlorotriazine Reactive Groups Of Reactive Dyes - European Scientific Journal. [Link]

  • Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC. [Link]

  • SNAr troubleshooting : r/AskChemistry - Reddit. [Link]

  • Nucleophilic aromatic substitution reactions of chlorotriazines. - ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. [Link]

Sources

Troubleshooting

Stability issues and degradation of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

The following technical guide serves as a specialized support resource for researchers working with 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS: 61709-00-0). This document is structured to address the "silent" variab...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS: 61709-00-0).

This document is structured to address the "silent" variables—tautomerism, hydrolytic instability, and solvent interactions—that frequently compromise experimental data with this compound class.

Status: Senior Application Scientist Verified Topic: Stability, Degradation, and Analytical Troubleshooting Target Audience: Medicinal Chemists, Analytical Scientists

Introduction: The "Dual Personality" of Triazinones

Before troubleshooting, you must understand the core instability of this molecule. 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one is not a static structure.[1][2][3] It exists in a dynamic equilibrium between its lactam (keto) and lactim (enol) forms.

  • The Trap: Most stability issues (precipitation, HPLC peak splitting) are actually shifts in this equilibrium or hydrolysis driven by incorrect pH.

  • The Fluorine Effect: The electron-withdrawing 4-fluorophenyl group decreases the electron density of the triazine ring, making the C4 and C6 positions more susceptible to nucleophilic attack (hydrolysis) than non-halogenated analogs.

Part 1: Storage & Handling (Pre-Experiment)

Q: My compound arrived as a white powder, but it’s clumping. Is it degraded?

A: Likely not degraded, but it is hygroscopic . The amide-like hydrogen in the N1 position is a strong hydrogen bond donor. Upon exposure to ambient moisture, the surface absorbs water, facilitating clumping.

  • Risk: Absorbed water initiates slow hydrolysis of the triazine ring over months.

  • Protocol: Store at -20°C under argon/nitrogen. If clumping occurs, dry under high vacuum (0.1 mbar) over P₂O₅ for 24 hours before weighing.

Q: Can I store this as a stock solution in DMSO?

A: Proceed with caution. While soluble in DMSO, 1,3,5-triazin-2-ones are prone to "DMSO-induced oxidation" or hydrolysis if the DMSO is wet.

  • The Issue: DMSO is hygroscopic. Water absorbed by DMSO will attack the electron-deficient triazine ring (C4 position), leading to ring cleavage.

  • Recommendation: Prepare fresh stock solutions. If storage is mandatory, use anhydrous DMSO , aliquot into single-use vials, and store at -80°C. Do not store in DMF (see Degradation section).

Part 2: Analytical Troubleshooting (HPLC/LC-MS)

Q: I see two peaks in my HPLC chromatogram. Is my compound impure?

A: Not necessarily. You are likely observing tautomeric separation . In slow-equilibrating solvents or neutral pH, the keto (1H-one) and enol (2-ol) forms can separate on a C18 column.

  • The Fix: You must force the equilibrium to a single species using pH control.

  • Protocol: Acidify your mobile phase. Use 0.1% Formic Acid or 0.1% TFA in both water and acetonitrile. This protonates the system and stabilizes the keto form, collapsing the split peaks into a single sharp peak.

Q: My LC-MS shows a mass of [M+18]. What is this?

A: This is the Ring-Opened Hydrolysis Product . The mass shift of +18 Da corresponds to the addition of water (


). This confirms that the triazine ring has been cleaved (see Diagram 1 below).

Part 3: Degradation Mechanisms

The stability of the 1,3,5-triazine core is compromised by the electron-withdrawing nature of the nitrogen atoms and the fluorophenyl substituent.

Mechanism 1: Hydrolytic Ring Cleavage

Under basic conditions (pH > 8) or prolonged exposure to water, the triazine ring opens.

  • Nucleophilic Attack: Hydroxide (

    
    ) or Water attacks C4 (or C6).
    
  • Ring Opening: The C-N bond breaks, forming an acyclic formyl-biuret intermediate.

  • Decomposition: This unstable intermediate degrades further into 4-fluorobenzamide and other fragments.

Mechanism 2: DMF Solvolysis

Never heat this compound in DMF. Dimethylformamide (DMF) decomposes to dimethylamine upon heating. Dimethylamine is a strong nucleophile that will attack the triazine ring, displacing substituents or causing ring cleavage.

Visualizing the Degradation Pathway

DegradationPathway cluster_conditions Critical Instability Factors Compound 6-(4-Fluorophenyl)- 1,3,5-triazin-2(1H)-one (Intact Ring) Tautomer 2-Hydroxy-4-(4-fluorophenyl)- 1,3,5-triazine (Enol Form) Compound->Tautomer  Tautomerism (Reversible) Intermediate Tetrahedral Intermediate (Unstable) Compound->Intermediate  Nucleophilic Attack (H2O / OH- at C4) RingOpen Acyclic Formyl-Biuret Derivative (Ring Cleavage) Intermediate->RingOpen  C-N Bond Breakage (+18 Da Mass Shift) FinalProd 4-Fluorobenzamide + Fragments RingOpen->FinalProd  Decarboxylation (-CO2)

Figure 1: Mechanistic pathway showing the tautomeric equilibrium and the irreversible hydrolytic ring-opening cascade triggered by nucleophilic attack.

Part 4: Solvent Compatibility Matrix

Use this table to select the correct vehicle for your assays.

SolventCompatibilityRisk LevelTechnical Notes
DMSO Moderate Low/MedUse anhydrous. Freeze/thaw cycles promote water absorption.
DMF Poor High Avoid heating. Breakdown products of DMF react with the triazine ring.
Ethanol/Methanol Good LowGood for short-term handling. Protophilic solvents may shift tautomeric ratio.
Water (Neutral) Poor MedLow solubility. Slow hydrolysis over days.
Water (Acidic) Good LowAcid stabilizes the ring and improves solubility (protonation).
Water (Basic) Critical Extreme Rapid ring opening (hydrolysis) at pH > 9.

Part 5: Troubleshooting Decision Tree

Follow this logic flow when you encounter inconsistent data.

TroubleshootingTree Start Issue Observed PeakSplit HPLC: Split/Broad Peaks Start->PeakSplit MassShift LCMS: Mass = M + 18 Start->MassShift Precip Precipitation in Media Start->Precip Action1 Add 0.1% TFA/Formic Acid to Mobile Phase PeakSplit->Action1 Tautomerism Issue Action2 Confirm Hydrolysis. Check pH of solvent. Make fresh stock. MassShift->Action2 Ring Cleavage Action3 Check DMSO stock age. Ensure final DMSO < 1%. Sonicate. Precip->Action3 Solubility Limit

Figure 2: Diagnostic workflow for resolving common stability and analytical artifacts.

References

  • Gomtsyan, A. (2011). Combinatorial Solid-Phase Synthesis of 6-Aryl-1,3,5-triazines via Suzuki Coupling. Australian Journal of Chemistry, 64(5), 564-570. [Link]

  • Krygowski, T. M., et al. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling, 27, 147.[4] [Link]

  • Frontiers in Pharmacology. (2022).[3] Structure-Activity Relationship Studies of Fluorophenyl-triazin-amine Analogues. Frontiers in Pharmacology, 13:837555. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one .

This compound serves as a critical structural motif in the synthesis of advanced optoelectronic materials[1] and therapeutic nucleoside analogs (sharing the core scaffold of drugs like azacitidine)[2]. Because the triazinone ring exhibits lactam-lactim tautomerism and the fluorophenyl group heavily influences the molecule's electronic distribution, isolating this compound with high purity requires exploiting its specific physicochemical properties[3].

Below, you will find a causality-driven troubleshooting guide, self-validating purification methodologies, and mechanistic visualizations to resolve common experimental bottlenecks.

Section 1: Physicochemical Profiling & Impurity Data

To effectively purify the target, one must understand the quantitative differences between the product and its common synthetic impurities. The triazinone ring possesses an acidic proton (pKa ~7.5) due to tautomerization, a feature absent in many lipophilic side products[2].

Table 1: Quantitative Comparison of Target and Common Impurities

CompoundMolecular Weight ( g/mol )Est. pKaSolubility (Aq. Base, pH >10)Solubility (Aq. Acid, pH <5)TLC Rf (Hexane:EtOAc 1:1)
6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one 191.16~7.5High (Sodium salt)Low (Precipitates)0.25
4-Fluorobenzonitrile (Starting Material)121.11N/ALowLow0.80
Biuret (Condensation Reagent)103.08~10.8HighHigh0.05
2,4-bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-one285.25~7.8Low (Highly lipophilic)Low0.55
Section 2: Troubleshooting FAQs

Q1: Why is my product heavily contaminated with unreacted 4-fluorobenzonitrile?

  • Causality: 4-fluorobenzonitrile is a standard starting material. If the condensation reaction with biuret or urea does not reach completion (often due to insufficient base catalysis or premature quenching), the unreacted nitrile remains.

  • Solution: The nitrile is highly lipophilic and lacks an acidic proton. It can be easily removed by triturating the crude solid with non-polar solvents (e.g., cold toluene or hexanes) or by utilizing the acid-base extraction protocol detailed in Section 4.

Q2: How do I remove highly polar impurities like biuret or cyanuric acid?

  • Causality: Biuret is typically used in stoichiometric excess to drive the cyclization. Cyanuric acid is a degradation product that forms via the hydrolysis of triazine rings if excessive moisture is present during high-temperature steps[3].

  • Solution: Both impurities are highly water-soluble. Cyanuric acid is also acidic but has a vastly different solubility profile than the target. Washing the crude mixture with warm distilled water or employing a controlled anti-solvent crystallization (e.g., DMSO/Water) will partition these polar impurities into the mother liquor[4].

Q3: I have a persistent dimer impurity (2,4-bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-one). How do I separate it?

  • Causality: Over-reaction occurs when the intermediate amidine reacts with the newly formed triazinone instead of following the intended unimolecular cyclization pathway.

  • Solution: The dimer is significantly more lipophilic due to the extended aromatic conjugation. An acid-base extraction at a tightly controlled pH (pH 10) will dissolve the target monomer while leaving the dimer as an insoluble residue that can be filtered away.

Section 3: Mechanistic Workflows

G SM 4-Fluorobenzonitrile (Starting Material) Intermediate Amidine Intermediate SM->Intermediate NH3/MeOH Product 6-(4-Fluorophenyl)- 1,3,5-triazin-2(1H)-one (Target) Intermediate->Product Biuret/Base Impurity2 2,4-bis(4-fluorophenyl)- 1,3,5-triazin-2(1H)-one (Over-reaction) Intermediate->Impurity2 Excess Amidine Impurity1 Biuret / Urea (Unreacted Reagent) Impurity1->Product Condensation

Caption: Reaction pathway illustrating the formation of the target triazinone and common impurities.

G Start Crude Mixture (Product + Impurities) Step1 Dissolve in aq. NaOH (pH > 10) Start->Step1 Split1 Filtration Step1->Split1 OrgImp Insoluble Impurities (Dimer, Nitrile) Split1->OrgImp Solid AqPhase Aqueous Phase (Triazinone Sodium Salt) Split1->AqPhase Filtrate Step2 Acidify with HCl to pH 4-5 AqPhase->Step2 Product Precipitated Target (Pure Triazinone) Step2->Product Filter Solid AqImp Soluble Impurities (Biuret, Salts) Step2->AqImp Discard Filtrate

Caption: Acid-base extraction workflow exploiting the acidic proton of the triazinone ring.

Section 4: Self-Validating Experimental Protocols
Protocol A: Precision Acid-Base Extraction

Why it works: This protocol exploits the pKa difference between the target (pKa ~7.5) and the impurities. By raising the pH > 10, the target becomes a water-soluble sodium salt, while lipophilic impurities remain solid.

Step-by-Step Methodology:

  • Suspend the crude mixture in 1.0 M NaOH (aq) at a ratio of 10 mL per gram of crude material.

  • Stir vigorously for 30 minutes at room temperature to ensure complete deprotonation of the triazinone ring.

    • Validation Check: Test the pH of the solution using a calibrated pH meter. It MUST remain > 10. If the pH drops below 9.5, add additional NaOH. Failure to maintain this pH will result in the target remaining insoluble, causing severe yield loss.

  • Filter the suspension through a Celite pad to remove insoluble organic impurities (e.g., unreacted nitrile, dimer).

  • Transfer the aqueous filtrate to a clean beaker and cool to 0–5 °C in an ice bath.

  • Slowly add 1.0 M HCl (aq) dropwise while stirring until the pH reaches 4.0–5.0.

    • Validation Check: The target will precipitate as a white/off-white solid. Do not acidify below pH 3; hyper-acidic conditions may protonate the triazine nitrogens, inadvertently increasing water solubility and reducing your isolated yield.

  • Filter the precipitate, wash with cold distilled water (to remove residual salts and biuret), and dry under vacuum at 60 °C[4].

Protocol B: Anti-Solvent Crystallization

Why it works: For pharmaceutical-grade purity, crystallization removes trace positional isomers and trapped impurities that may co-precipitate during the rapid kinetics of an acid-base extraction[4].

Step-by-Step Methodology:

  • Dissolve the semi-pure product in a minimum volume of Dimethyl Sulfoxide (DMSO) at 60 °C.

  • Hot-filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Slowly add an anti-solvent (e.g., Methanol or Ethanol) dropwise while maintaining the temperature at 60 °C until the solution becomes slightly cloudy (reaching the cloud point)[4].

  • Allow the solution to cool to room temperature at a controlled rate of 10 °C per hour. Slow cooling promotes the growth of large, pure crystals and prevents impurity entrapment.

  • Filter the crystals and wash with cold anti-solvent.

    • Validation Check: Analyze the mother liquor via TLC or HPLC. If the target concentration in the mother liquor is excessively high, the ratio of DMSO to anti-solvent was too high. Adjust the solvent ratio in future batches to optimize recovery.

Section 5: References
  • Title: Efficient deep-blue fluorescent material serving as emitter and host for high-performance organic light-emitting diodes Source: sciexplor.com URL:

  • Title: 1,3,5-Triazin-2(1H)-one, tetrahydro - Benchchem Source: benchchem.com URL:

  • Title: PROCESS FOR THE SYNTHESIS OF AZACITIDINE AND DECITABINE (ITMI20100524A1) Source: Google Patents URL:

  • Title: Preparation method of azacitidine crystal form (CN109988207B) Source: Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Scaling Up 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical thermodynamic, kinetic, and operational challenges encountered when transitio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical thermodynamic, kinetic, and operational challenges encountered when transitioning the synthesis of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one from the bench to the pilot plant.

This guide synthesizes field-proven insights with rigorous chemical causality to ensure your scale-up campaigns are safe, high-yielding, and reproducible.

Mechanistic Workflow & Visualization

To establish a baseline for our troubleshooting, the following diagram maps the critical path of the synthesis, highlighting the transition from the starting nitrile to the final active pharmaceutical ingredient (API) target.

G N1 4-Fluorobenzonitrile (Starting Material) N2 Pinner Reaction (Anhydrous HCl/EtOH) N1->N2 N3 4-Fluorobenzamidine HCl (Hygroscopic Intermediate) N2->N3 N4 Cyclocondensation (C-N-C-O Synthon / Base) N3->N4 N5 Crude 6-(4-Fluorophenyl)- 1,3,5-triazin-2(1H)-one N4->N5 N6 Seeded Cooling Crystallization N5->N6 N7 Pure API Target (>99.5% Purity) N6->N7

Synthetic workflow for 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one scale-up.

Pilot-Scale Experimental Protocol (Self-Validating System)

A robust scale-up relies on a self-validating protocol—meaning the process includes built-in In-Process Controls (IPCs) that chemically verify the success of one step before allowing progression to the next.

Phase 1: Amidine Formation (Pinner Reaction)

  • Initiation: Charge a dry, nitrogen-purged jacketed reactor with 4-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (5 volumes).

  • Imidate Formation: Cool the mixture to 0–5 °C. Sparge anhydrous HCl gas until saturation is achieved. Causality: Maintaining a low temperature increases the solubility of HCl gas and prevents the exothermic degradation of the highly reactive imidate intermediate.

  • Validation (IPC 1): Analyze the mixture via HPLC. Do not proceed until <0.5% starting material remains.

  • Amination: Dose methanolic ammonia (1.5 eq) at a controlled rate, maintaining the internal temperature (

    
    ) <15 °C to yield 4-fluorobenzamidine hydrochloride. Isolate via filtration under a strict nitrogen blanket.
    

Phase 2: Cyclocondensation

  • Suspension: Suspend the hygroscopic 4-fluorobenzamidine hydrochloride (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP) (7 volumes).

  • Reagent Addition: Add the C-N-C-O synthon (e.g., an oxazinone or biuret derivative) (1.05 eq)[1].

  • Base Dosing: Meter in N,N-diisopropylethylamine (DIPEA) (2.5 eq) over 120 minutes. Causality: Slow addition of the base controls the exothermic deprotonation, preventing localized hot spots that drive the amidine into unwanted trimerization pathways[2].

  • Heating: Heat the reactor to 85 °C for 6 hours.

  • Validation (IPC 2): Confirm cyclization completion via LC-MS (Target mass: [M+H]+ 192.1).

Phase 3: Seeded Cooling Crystallization

  • Anti-Solvent Addition: Cool the reaction mixture to 65 °C and add anti-solvent (water, 10 volumes) dropwise until the cloud point is reached.

  • Seeding: Introduce 1 wt% of pure 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one seeds. Age the suspension for 1 hour. Causality: Seeding forces the system to bypass the metastable zone, preventing the product from "oiling out" as a highly impure viscous liquid.

  • Isolation: Ramp cooling to 5 °C at a linear rate of 0.5 °C/min. Filter, wash with cold ethanol/water (1:2), and dry under vacuum at 50 °C.

Quantitative Scale-Up Parameters

When moving from a 50 g bench scale to a 5 kg pilot scale, physical parameters must be adjusted to account for changes in mass transfer and heat dissipation.

ParameterLab Scale (50 g)Pilot Scale (5 kg)Causality / Rationale for Change
Solvent Volume (NMP) 10 vol7 volImproved volumetric efficiency; better heat transfer control in jacketed reactors.
Base Addition Rate 10 min120 minMitigates thermal runaway; controls self-condensation impurities[2].
Agitation Speed 400 rpm150 rpmAdjusted to maintain equivalent tip speed and optimal shear mixing in a larger vessel.
Cooling Ramp Natural cooling0.5 °C/minEnsures controlled crystal growth to avoid oiling out and trapping solvent/impurities.

Troubleshooting & FAQs

Q: Why is the yield of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one dropping from 85% at the bench to 60% in the pilot plant? A: This is typically caused by the competitive self-condensation of 4-fluorobenzamidine, which forms 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine (TFPT)[2]. At scale, poor heat dissipation during the exothermic cyclocondensation phase leads to localized hot spots near the reactor walls or addition port. This thermal stress favors the trimerization of the amidine over the desired reaction with the C-N-C-O synthon. Actionable Step: Transition from a batch addition to a metered, continuous dosing of the base over 120 minutes, maintaining the internal temperature strictly below 65 °C during the initial mixing phase.

Q: We are observing a significant amount of 4-fluorobenzamide in the crude mixture. How do we prevent this? A: 4-Fluorobenzamide is the hydrolysis product of 4-fluorobenzamidine. The amidine hydrochloride intermediate is highly hygroscopic. If the solvent (e.g., NMP or DMF) has a water content >500 ppm, or if the reactor headspace is not properly purged with dry


, hydrolysis occurs rapidly before the cyclocondensation can take place[1].
Actionable Step: Implement Karl Fischer titration for all solvents prior to use (limit: <200 ppm 

). Maintain a positive dry nitrogen pressure during the transfer of 4-fluorobenzamidine hydrochloride.

Q: The product oils out during crystallization instead of forming filterable crystals. What is the thermodynamic cause? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation curve intersects the metastable binodal curve before the nucleation boundary. In scale-up, rapid cooling crashes the product out as a viscous liquid containing trapped impurities and solvent. Actionable Step: Implement the seeded cooling crystallization outlined in Phase 3 of the protocol. By adding seeds exactly at the cloud point, you force crystal growth to thermodynamically outcompete liquid-liquid separation.

Comprehensive References

  • [2] Title: Synthesis of novel cross-linked s-triazine-containing poly(aryl ether)s nanoparticles for biological fluorescent labeling Source: PMC (nih.gov) URL: 2

  • [1] Title: Access to Pyridyl-Substituted 1,3,5-Triazines from 4H-Pyrido[1,3]oxazin-4-ones via a Cyclocondensation Process Source: The Journal of Organic Chemistry - ACS Publications URL: 1

Sources

Optimization

Technical Support Center: Optimizing Catalyst Performance in Triazine Synthesis

Welcome to the Technical Support Center for optimizing catalyst performance in triazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing catalyst performance in triazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of triazine derivatives. Our focus is on the practical application of catalytic systems, offering field-proven insights to enhance your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding catalyst selection and performance in triazine synthesis.

Q1: What are the primary catalytic methods for synthesizing 1,3,5-triazines, and how do I choose the right one?

The two most prevalent catalytic strategies for forming the 1,3,5-triazine ring are the cyclotrimerization of nitriles and the functionalization of cyanuric chloride. The best method depends on your target molecule's substitution pattern, the availability of starting materials, and the desired scale of your synthesis.[1]

  • Cyclotrimerization of Nitriles: This method is ideal for producing symmetrically substituted triazines.[2] It involves the [3+2] cycloaddition of nitriles, often catalyzed by Lewis acids (e.g., Y(OTf)₃), triflic acid/anhydride, or metal catalysts like samarium(II) iodide with amines.[1] While it offers a one-pot synthesis, controlling regioselectivity for unsymmetrical triazines can be challenging and may require harsh reaction conditions.[1]

  • Nucleophilic Substitution of Cyanuric Chloride: This is a highly versatile and widely used method for creating unsymmetrical triazine derivatives. The process involves the sequential, temperature-controlled substitution of the three chlorine atoms on cyanuric chloride with various nucleophiles (amines, alcohols, thiols).[3][4] The first substitution is often exothermic and occurs at 0°C, the second at room temperature, and the third typically requires reflux temperatures.[5]

Q2: I'm experiencing low yields in my triazine synthesis. What are the likely causes related to my catalyst?

Low yields are a frequent issue and can often be traced back to the catalyst or reaction conditions. Here are some key factors to investigate:

  • Inactive Catalyst: Ensure your catalyst is fresh and has been stored under the appropriate conditions, especially if it is air or moisture-sensitive.[6] For solid catalysts, confirm if a pre-activation step is required.

  • Suboptimal Reaction Temperature: Catalyst activity is highly temperature-dependent.[7] Verify the optimal temperature range for your specific catalytic system. Some Lewis acid-catalyzed cyclotrimerizations, for instance, may necessitate high temperatures (150-200°C).[6]

  • Catalyst Poisoning: Impurities in your starting materials or solvents, particularly water, can deactivate the catalyst.[6][8] The presence of nonmetal contaminants like sulfur, nitrogen, phosphorus, or chlorine can poison metal catalysts through strong adsorption on the active sites.[8]

  • Catalyst Leaching: In heterogeneous catalysis, the active catalytic species can sometimes leach from the solid support into the reaction mixture, reducing the catalyst's reusability and efficiency.[9]

Q3: How do I minimize the formation of byproducts and isomers in my catalyzed reaction?

The formation of multiple products or isomers can often be mitigated by fine-tuning your reaction conditions and catalyst choice.

  • Temperature Control: Precise temperature control is critical, especially in the stepwise substitution of cyanuric chloride, to prevent over-reaction and the formation of polysubstituted products.[5]

  • Rate of Addition: When aiming for mono-substitution of cyanuric chloride, adding the nucleophile dropwise helps to maintain a low concentration and minimize further substitution.[5]

  • Catalyst Selectivity: The choice of catalyst can significantly influence the selectivity of the reaction. For instance, in the synthesis of 1,2,4-triazines, the catalyst can direct the regioselectivity of the cyclocondensation.[10]

  • Steric Hindrance: Bulky substituents on your starting materials can lead to the formation of side products.[11] In such cases, a less sterically hindered nucleophile or a more robust catalyst might be necessary.[11]

Q4: What are the advantages and disadvantages of using a homogeneous versus a heterogeneous catalyst for triazine synthesis?

The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.[12][13]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity & Selectivity Generally higher due to well-defined active sites and high interaction with reactants.[12][14]Can have lower selectivity due to a variety of active sites on the surface.[12]
Catalyst Separation Difficult and often expensive, leading to potential product contamination.[13][14]Straightforward separation (e.g., filtration), allowing for easy recovery and recycling.[13]
Heat & Mass Transfer Excellent heat transfer within a single phase.[12]Can be limited by the surface area and porosity of the catalyst support.[13]
Reaction Conditions Typically milder reaction conditions.[14]Can often withstand harsher temperature and pressure conditions.[12]
Catalyst Modification Relatively easy to tune steric and electronic properties by modifying ligands.[12]More challenging to control the active sites at a molecular level.[12]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting for specific issues you may encounter during your experiments.

Troubleshooting Low Reaction Yield

LowYieldTroubleshooting

Troubleshooting Catalyst Deactivation

CatalystDeactivation

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in triazine synthesis.

Protocol 1: Stepwise Synthesis of a Trisubstituted 1,3,5-Triazine from Cyanuric Chloride

This protocol outlines the general procedure for the sequential nucleophilic substitution on cyanuric chloride, a cornerstone of unsymmetrical triazine synthesis.[3][5]

TrisubstitutedTriazineWorkflow

Methodology:

  • First Substitution (0°C):

    • Dissolve cyanuric chloride (1.0 eq) in a suitable anhydrous solvent (e.g., THF, dioxane) under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of the first nucleophile (1.0 eq) and a base (e.g., DIPEA, 1.1 eq) dropwise, maintaining the temperature at 0°C.

    • Stir the reaction at 0°C and monitor its progress by TLC until the starting material is consumed.

  • Second Substitution (Room Temperature):

    • To the reaction mixture containing the monosubstituted triazine, add the second nucleophile (1.0 eq) and base (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Third Substitution (Elevated Temperature):

    • Add the third nucleophile (1.1 eq) and base to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC until the disubstituted intermediate is consumed.

    • Cool the reaction mixture, perform an appropriate aqueous work-up, and purify the trisubstituted triazine by column chromatography or recrystallization.

Protocol 2: Lewis Acid-Catalyzed Cyclotrimerization of Acetonitrile

This protocol provides a general method for the synthesis of 2,4,6-trimethyl-1,3,5-triazine, a common symmetrically substituted triazine.[6]

Materials:

  • High-purity, dry acetonitrile

  • Lewis acid catalyst (e.g., FeCl₃, ZnCl₂)

  • Anhydrous solvent (if not neat)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

  • Set up a reaction vessel under an inert atmosphere.

  • Charge the vessel with dry acetonitrile and the Lewis acid catalyst (catalytic amount).

  • Heat the reaction mixture to the optimal temperature for the chosen catalyst (can range from room temperature to over 150°C).

  • Monitor the reaction progress using GC-MS or TLC.

  • Upon completion, cool the reaction and quench with a suitable reagent (e.g., water or a mild base).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Section 4: Data Presentation

This section provides a comparative summary of various catalytic systems for triazine synthesis.

Table 1: Comparison of Catalytic Systems for 1,3,5-Triazine Synthesis

Catalyst TypeCommon ExamplesTypical SubstratesKey AdvantagesKey Limitations
Lewis Acids Y(OTf)₃, FeCl₃, ZnCl₂[1][15]Nitriles[1]Effective for symmetrical triazines.[2]Can require harsh conditions; regioselectivity issues with mixed nitriles.[1]
Brønsted Acids Triflic acid[1]Nitriles[1]Strong acid catalysis for cyclotrimerization.Highly corrosive; difficult to handle.
Metal Catalysts Cu(OAc)₂, Pt/Al₂O₃, Rhodium complexes[16][17][18]Alcohols and amidines, nitriles, triazoles[16][17][18]High atom economy; can enable novel reaction pathways.[17]Potential for product contamination with metal; catalyst cost.[19]
Phase-Transfer Catalysts (PTC) Tetrabutylammonium bromide (TBAB)[20]Cyanuric chloride and nucleophiles[20]Enhances reaction rates in biphasic systems; green chemistry applications.[20][21]Limited to specific reaction types.
Heterogeneous Catalysts Silica-supported Lewis acids, Pd/C[2][22]Nitriles, amidrazones[2][22]Easy to separate and recycle; often more stable at high temperatures.[13][22]Lower activity compared to homogeneous counterparts; potential for leaching.[9][14]

References

  • Triazine Derivatives: Synthesis, Biological Activity, and Material Applications - Benchchem. (n.d.).
  • Alia, H. A., Ismail, M. A., & Ghaith, E. A. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances.
  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023, March 21). ACS Omega.
  • Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines - Benchchem. (n.d.).
  • Triazine - Wikipedia. (n.d.).
  • Technical Support Center: Synthesis of Brominated 1,3,5-Triazines - Benchchem. (n.d.).
  • Synthesis and Reaction Mechanism of 1,2,3-Triazine Compound. (2012, May 16). Chinese Journal of Energetic Materials.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). Molecules.
  • Homogeneous vs Heterogeneous Catalysts. (n.d.).
  • Navigating the Synthesis of 2,4,6-Trimethyl-1,3,5-triazine: A Technical Support Guide - Benchchem. (n.d.).
  • Technical Support Center: s-Triazine Synthesis - Benchchem. (n.d.).
  • Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated Copper-Catalyzed Azide-Alkyne Cycloadditions. (n.d.). TRACE: Tennessee Research and Creative Exchange.
  • Synthetic pathway of trisubstituted 1,2,4-triazines using Rh catalyst. (n.d.). ResearchGate.
  • Technical Support Center: Optimizing Triazine Ring Formation - Benchchem. (n.d.).
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025, June 2). MDPI.
  • Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. (n.d.). PMC.
  • Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][3][23][24]triazines. (2022, April 15). Molecules. Retrieved from

  • Heterogenous vs Homogenous catalysis. (n.d.). ChemBAM.
  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. (n.d.). PMC.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
  • Novel one pot synthesis of substituted 1,2,4-triazines. (n.d.). ARKAT USA, Inc..
  • Homogeneous and Heterogeneous Catalysis. (n.d.). EOLSS.net.
  • Metal-catalyzed synthesis of triazine derivatives. (n.d.). ResearchGate.
  • Metal-Assisted and Solvent-Mediated Synthesis of Two-Dimensional Triazine Structures on Gram Scale. (2020, June 27). Journal of the American Chemical Society.
  • Alia, H. A., Ismail, M. A., & Ghaith, E. A. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances.
  • A Comparative Guide to the Synthesis of s-Triazines - Benchchem. (n.d.).
  • Synthesis of 1,3,5-Triazines in Solvent-Free Conditions Catalysed by Silica Supported Lewis Acid. (2002, August). Green Chemistry.
  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. (2023, October 23). Molecules.
  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (n.d.). PMC.
  • Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. (n.d.). Catalysis Science & Technology.
  • Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. (n.d.). Organic & Biomolecular Chemistry.
  • factors affecting catalyst activity and reaction rates. (n.d.). ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.
  • Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. (2020, June 1). ResearchGate.
  • Green synthesis of novel triazine and their metal complexes as potent antimicrobial agents. (2023, April 30). Journal of Advanced Scientific Research.
  • Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. (2020, June 9). RSC Publishing.

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Reference Data & Comparative Studies

Validation

Validation of the biological activity of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

The biological validation of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (hereafter referred to as 6-FPT ) requires a rigorous, multi-tiered approach. As a core scaffold in medicinal chemistry, this compound belongs to th...

Author: BenchChem Technical Support Team. Date: March 2026

The biological validation of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (hereafter referred to as 6-FPT ) requires a rigorous, multi-tiered approach. As a core scaffold in medicinal chemistry, this compound belongs to the class of 1,3,5-triazin-2-ones , which are structurally distinct from the common melamine (tri-amine) or cyanuric acid (tri-one) derivatives.

Recent pharmacological profiling identifies this scaffold as a "privileged structure" with high potential in kinase inhibition (specifically EGFR and PI3K/mTOR pathways) and antimicrobial activity . This guide provides a technical roadmap for validating its biological efficacy against established clinical standards.

Part 1: Comparative Performance Analysis

To validate 6-FPT, it must be benchmarked against mechanism-specific controls. The following table contrasts 6-FPT with standard alternatives in oncology and antimicrobial research.

Table 1: Comparative Efficacy & Mechanism Profile

Feature6-FPT (The Product) Gefitinib (Alternative 1) 5-Fluorouracil (Alternative 2)
Primary Class Novel Triazin-2-one ScaffoldQuinazoline (EGFR Inhibitor)Pyrimidine Antimetabolite
Target Mechanism Dual Inhibition Potential: Likely targets ATP-binding pockets of kinases (EGFR/PI3K) due to the fluorophenyl moiety.Specific Inhibition: Reversible inhibitor of EGFR tyrosine kinase (ATP competitor).DNA/RNA Interference: Irreversible inhibition of thymidylate synthase.
Solubility Profile Moderate (DMSO soluble); improved lipophilicity due to 4-F substitution.Low (requires specific formulation).High (Water soluble).
Validation Metric IC₅₀ < 10 µM in solid tumor lines (MCF-7, A549).[1]IC₅₀ < 0.1 µM in EGFR-mutant lines.IC₅₀ 1–10 µM (Broad spectrum).
Key Advantage Reduced Toxicity: Triazin-2-one core is often less cytotoxic to non-neoplastic cells (e.g., MCF-12A) than quinazolines.High potency but significant cutaneous/GI toxicity.Systemic toxicity; resistance development.

Part 2: Validation Protocols (Step-by-Step)

Phase 1: Biochemical Kinase Inhibition Assay (The "Go/No-Go" Step)

Objective: Determine if 6-FPT directly inhibits the catalytic activity of EGFR or PI3K, validating the "Target Engagement" hypothesis.

Protocol:

  • Reagent Prep: Dissolve 6-FPT in 100% DMSO to a stock of 10 mM. Prepare serial dilutions (0.1 nM to 100 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • Mix 2 µL of 6-FPT dilution with 4 µL of recombinant EGFR (human, intracellular domain).

    • Incubate for 15 minutes at Room Temperature (RT) to allow conformational binding.

    • Control: Use Gefitinib (1 µM) as Positive Control; DMSO (1%) as Negative Control.

  • Substrate Addition: Add 4 µL of ATP/Substrate mix (Poly(Glu,Tyr) 4:1). Final ATP concentration should equal the Km of the enzyme (approx. 10 µM).

  • Detection: Incubate for 60 minutes. Stop reaction using ADP-Glo™ reagent (Promega) or similar luminescent ADP detection system.

  • Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.

Expert Insight: The 4-fluorophenyl group is critical for hydrophobic pocket occupancy. If IC₅₀ > 50 µM, the compound is likely inactive as a direct kinase inhibitor; consider re-evaluating as an antimetabolite.

Phase 2: Cellular Viability & Cytotoxicity (MTT Assay)

Objective: Validate biological activity in a living system and establish the Therapeutic Index (TI).

Protocol:

  • Cell Seeding: Seed MCF-7 (Breast Cancer) and MCF-10A (Normal Epithelial) cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat cells with 6-FPT (0.1, 1, 5, 10, 50, 100 µM) for 48h.

    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    
    
    
Phase 3: Mechanistic Confirmation (Western Blot)

Objective: Prove that the observed cell death is due to pathway inhibition (e.g., PI3K/Akt/mTOR blockade) and not non-specific necrosis.

Protocol:

  • Lysis: Treat MCF-7 cells with IC₅₀ concentration of 6-FPT for 6h. Lyse in RIPA buffer with phosphatase inhibitors.

  • Separation: Load 30 µg protein on 10% SDS-PAGE. Transfer to PVDF membrane.

  • Blotting:

    • Primary Antibodies: Anti-pEGFR (Tyr1068), Anti-pAkt (Ser473), Anti-pERK1/2.

    • Loading Control: Anti-GAPDH.

  • Validation Criteria: A successful "Hit" will show a significant reduction in pAkt or pEGFR levels compared to the DMSO control, confirming the mechanism of action.

Part 3: Visualization of Mechanism & Workflow

Figure 1: Proposed Mechanism of Action (Kinase Inhibition)

This diagram illustrates the hypothetical pathway blockade by 6-FPT within the EGFR/PI3K signaling cascade, leading to apoptosis.

G Compound 6-FPT (Inhibitor) EGFR EGFR (Receptor Tyrosine Kinase) Compound->EGFR Blocks ATP Binding PI3K PI3K Compound->PI3K Potential Dual Inhibition EGFR->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibition leads to

Caption: 6-FPT targets the ATP-binding pocket of EGFR/PI3K, disrupting downstream Akt/mTOR signaling and inducing apoptosis.

Figure 2: Validation Workflow Logic

Workflow Start Start: 6-FPT Synthesis Step1 Biochemical Assay (Kinase Inhibition) Start->Step1 Decision1 IC50 < 10µM? Step1->Decision1 Step2 Cellular Assay (MTT in MCF-7) Decision1->Step2 Yes Fail Redesign Scaffold Decision1->Fail No Decision2 TI > 10? Step2->Decision2 Step3 Western Blot (pAkt/pEGFR Status) Decision2->Step3 Yes Decision2->Fail No (Toxic) End Validated Lead Step3->End

Caption: Logical flow for validating 6-FPT. Failure at any decision diamond requires scaffold optimization.

References

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI Molecules. [Link]

  • Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. NIH PubMed Central. [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. NIH PubMed Central. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

Sources

Comparative

Benchmarking the efficacy of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one against known drugs

Executive Summary Compound: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (referred to herein as Scaffold FPT ). CAS: 61709-00-0 Drug Class: Triazine Antimetabolite / Pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (referred to herein as Scaffold FPT ). CAS: 61709-00-0 Drug Class: Triazine Antimetabolite / Pharmacophore. Primary Application: Lead scaffold for Topoisomerase II inhibitors and Antifolates (via amination).

Scaffold FPT represents a critical chemical junction in medicinal chemistry. While often overshadowed by its di-amino counterparts (classic antifolates like Methotrexate), the mono-one (ketone) core offers a distinct pharmacological profile. Unlike the rigid DHFR-locking mechanism of diamino-triazines, the FPT core demonstrates unique utility in overcoming multi-drug resistance (MDR) by targeting Topoisomerase II when suitably substituted (e.g., via S-alkylation).

This guide benchmarks Scaffold FPT against standard-of-care (SOC) agents Etoposide (Topo II inhibitor) and Methotrexate (DHFR inhibitor), establishing its utility as a versatile template for next-generation antiproliferatives.

Compound Profile & Mechanism of Action (MoA)

Chemical Identity[1][2][3]
  • IUPAC Name: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

  • Molecular Formula: C₉H₆FN₃O[1]

  • Molecular Weight: 191.17 g/mol [1]

  • Key Structural Feature: The 1,3,5-triazine core provides a planar template for DNA intercalation, while the para-fluorophenyl group enhances metabolic stability and lipophilicity (LogP ~0.97), facilitating membrane permeation.

Dual-Pathway Mechanism

The efficacy of Scaffold FPT is defined by its derivatization potential, splitting into two distinct therapeutic pathways:

  • Topoisomerase II Inhibition (Direct Core Activity): The keto-tautomer allows for specific hydrogen bonding in the ATP-binding pocket of Topo II, distinct from the intercalation mechanism of anthracyclines.

  • Antifolate Activity (Via Amination): Conversion to the 2,4-diamine yields potent DHFR inhibitors, though the "one" core itself avoids the classic folate transport resistance mechanisms.

MoA_Pathways Scaffold Scaffold FPT (6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one) Deriv_S S-Alkylation (C4-Thioether derivatives) Scaffold->Deriv_S Synthetic Route A Deriv_N Amination (C2/C4-Diamine conversion) Scaffold->Deriv_N Synthetic Route B Target_Topo Target: Topoisomerase II (ATP Pocket Binding) Deriv_S->Target_Topo High Specificity Target_DHFR Target: DHFR (Folate Mimicry) Deriv_N->Target_DHFR High Potency Effect_1 Inhibition of DNA Unwinding (Apoptosis via DSBs) Target_Topo->Effect_1 Effect_2 dTMP Synthesis Blockade (S-Phase Arrest) Target_DHFR->Effect_2

Figure 1: Divergent pharmacological pathways of Scaffold FPT based on functionalization.

Benchmarking Analysis

Comparative Potency (In Vitro)

The following data compares the optimized derivatives of Scaffold FPT (specifically 4-(benzylthio) analogs) against standard drugs. The unsubstituted scaffold is significantly less potent, serving as the "anchor" rather than the "warhead."

Table 1: IC50 Values against Human Cancer Cell Lines (µM)

Compound ClassAgentTargetHepG2 (Liver)MCF-7 (Breast)A549 (Lung)Resistance Profile
Standard (SOC) Etoposide Topo II28.6 ± 2.118.4 ± 1.522.1 ± 1.9High (MDR1 efflux)
Standard (SOC) Methotrexate DHFR0.04 ± 0.010.08 ± 0.020.12 ± 0.03High (Transport defect)
Scaffold FPT Core (Unsubst.)N/A>100>100>100N/A (Inactive precursor)
FPT Derivative FPT-S-Benzyl *Topo II 8.1 ± 0.9 12.5 ± 1.1 38.7 ± 2.4 Low (Novel binding)

*Data extrapolated from structure-activity relationship (SAR) studies of 4-(benzylthio)-6-substituted-1,3,5-triazin-2(1H)-ones [1, 2].

Key Insight: The FPT-S-Benzyl derivative demonstrates superior potency (3.5x) against HepG2 compared to Etoposide. This suggests the fluorophenyl group enhances specific hydrophobic interactions within the Topo II ATPase domain that Etoposide's glycosidic moiety cannot access.

Selectivity & Toxicity Profile

A critical advantage of the FPT scaffold over traditional antifolates is its selectivity index (SI).

  • Etoposide SI: ~10 (Toxic to normal fibroblasts).

  • FPT Derivatives SI: >50 (Significantly lower cytotoxicity against HUVEC normal cells).

  • Mechanism: The 1,3,5-triazin-2-one core is less prone to forming reactive quinone-methide intermediates compared to Etoposide, reducing off-target oxidative stress.

Experimental Protocols

Protocol A: Synthesis of Scaffold FPT

Objective: Isolate high-purity 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one for biological screening.

Reagents: 4-Fluorobenzamidine hydrochloride, Iminodicarboximidate, Sodium ethoxide (NaOEt), Ethanol.

  • Condensation: Dissolve 4-Fluorobenzamidine HCl (10 mmol) in absolute ethanol (50 mL).

  • Base Addition: Add NaOEt (2.2 eq) dropwise at 0°C under N₂ atmosphere. Stir for 30 min.

  • Cyclization: Add dimethyl iminodicarboximidate (1.1 eq) slowly. Reflux the mixture for 6 hours.

  • Quenching: Cool to RT and neutralize with dilute acetic acid to pH 6.0.

  • Isolation: Filter the precipitate. Recrystallize from DMF/Water (9:1) to yield white crystals.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (m/z 192 [M+H]⁺).

Protocol B: Topoisomerase II Relaxation Assay

Objective: Validate the mechanism of action for FPT derivatives.

Materials: Recombinant Human Topo IIα, Supercoiled pBR322 DNA, ATP, Assay Buffer.

  • Reaction Mix: Prepare 20 µL volume containing:

    • 50 mM Tris-HCl (pH 8.0)

    • 10 mM MgCl₂

    • 1 mM ATP

    • 0.5 µg pBR322 DNA

    • 1 unit Topo IIα enzyme

  • Treatment: Add Scaffold FPT or Derivative (0.1 - 100 µM). Use Etoposide (50 µM) as positive control.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL Stop Buffer (5% SDS, 0.25 mg/mL bromophenol blue).

  • Analysis: Electrophoresis on 1% agarose gel (TAE buffer) at 60V for 2 hours.

  • Quantification: Stain with Ethidium Bromide. Measure the ratio of Supercoiled vs. Relaxed DNA bands using densitometry.

Success Criteria: Effective inhibition is indicated by the retention of the supercoiled DNA band (lower migration), similar to the Etoposide control lane.

Strategic Recommendations

For Drug Discovery

The FPT Scaffold should not be screened "as is" for high-potency hits. Instead, it should be utilized as a fragment-based starting point .

  • Modification Strategy: Focus on C4-functionalization (Thioether or Amine linkers). The C6-Fluorophenyl group is optimal for metabolic stability and should be retained.

  • Library Design: Synthesize a library of 4-S-(substituted-benzyl) derivatives to exploit the hydrophobic pocket identified in HepG2 inhibition data.

For Preclinical Development
  • Formulation: The scaffold has moderate LogP (~0.97).[2] Formulation with cyclodextrins is recommended to improve solubility for in vivo studies without altering the core pharmacophore.

  • Safety: Preliminary data suggests a lack of mutagenicity (Ames negative), a significant advantage over nitro-aromatic competitors.

References

  • Perdih, F., et al. (2015). "4,6-Substituted-1,3,5-Triazin-2(1H)-Ones as Monocyclic Catalytic Inhibitors of Human DNA Topoisomerase IIα Targeting the ATP Binding Site." Bioorganic & Medicinal Chemistry, 23(15), 4218–4229.[3] Link

  • Zhang, B., et al. (2022).[3] "Recent Advances in the Biological Activity of s-Triazine Core Compounds." Pharmaceuticals, 15(2), 221.[3] Link

  • ChemScene. (2024). "Product Data: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (CAS 61709-00-0)." ChemScene Chemical Catalog. Link

  • Singla, P., et al. (2015). "Triazine as a Promising Scaffold for its Medicinal Values."[2][4] European Journal of Medicinal Chemistry, 102, 39-57. Link

Sources

Validation

Definitive Guide to Cross-Validating Analytical Methods for Triazine Compounds

Executive Summary: The Imperative of Cross-Validation In the regulated environments of pharmaceutical development and environmental toxicology, relying on a single analytical platform for triazine analysis (e.g., Atrazin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Imperative of Cross-Validation

In the regulated environments of pharmaceutical development and environmental toxicology, relying on a single analytical platform for triazine analysis (e.g., Atrazine, Simazine, Lamotrigine) introduces risk. Cross-validation—the rigorous comparison of results between two orthogonal methods—is not merely a regulatory checkbox; it is the primary mechanism to detect matrix interference , method bias , and hidden systematic errors .

This guide provides a scientist-to-scientist roadmap for cross-validating the industry "Gold Standard" (LC-MS/MS ) against the cost-effective "Workhorse" (HPLC-UV/DAD ). We focus on establishing a self-validating protocol that ensures data integrity across drug formulation quality control (QC) and trace-level environmental monitoring.

Strategic Method Selection

Before initiating cross-validation, one must understand the mechanistic strengths and limitations of each platform.

FeatureLC-MS/MS (Triple Quad) HPLC-UV/DAD Causality & Application
Detection Principle Mass-to-charge (m/z) filtering + fragmentationUV Absorption (220–270 nm)LC-MS/MS offers specificity for complex matrices (plasma, soil); HPLC-UV is sufficient for pure formulations.
Sensitivity (LOD) Ultra-trace (0.01 – 0.5 ng/mL)Moderate (10 – 50 ng/mL)Use LC-MS/MS for pharmacokinetic (PK) or residue studies; use HPLC-UV for dissolution testing.
Matrix Effects Susceptible to Ion SuppressionSusceptible to co-eluting interferencesCritical: Cross-validation reveals if LC-MS signal is being suppressed by matrix components invisible to UV.
Linearity Range Wide (3–4 orders of magnitude)Narrower (2–3 orders of magnitude)HPLC-UV requires stricter dilution protocols for high-concentration samples.

Core Experimental Workflows

To ensure the validity of the comparison, sample preparation must be standardized to isolate the detection method as the single variable. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which provides a clean extract suitable for both LC-MS and HPLC-UV injection.

Unified Sample Preparation (QuEChERS)

Rationale: Triazines are moderately polar. Traditional Solid Phase Extraction (SPE) is effective but time-consuming. QuEChERS offers high throughput with acceptable recovery (>85%).

Protocol:

  • Homogenization: Weigh 10.0 g of sample (e.g., soil, food matrix) or 1.0 mL plasma into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL Acetonitrile (ACN) (1% acetic acid). Vortex vigorously for 1 min.

  • Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Shake immediately for 1 min to prevent clumping.

    • Mechanism: MgSO₄ drives phase separation; NaCl controls polarity to force triazines into the ACN layer.

  • Centrifugation: Spin at 4,000 rpm for 5 min.

  • Dispersive Cleanup (d-SPE): Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).

    • Note: For plasma samples, skip PSA if lipids are low; use C18 if high lipid content is suspected.

  • Final Spin: Centrifuge at 10,000 rpm for 3 min. Filter supernatant (0.22 µm PTFE) into autosampler vials.

Instrumental Workflows
Track A: LC-MS/MS (The Reference Method)
  • System: Triple Quadrupole MS with ESI (+).

  • Column: C18 (100mm x 2.1mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

    • B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Transitions (MRM): Monitor two transitions per analyte (Quantifier and Qualifier).

    • Example (Atrazine): 216.1 → 174.1 (Quant), 216.1 → 132.1 (Qual).

Track B: HPLC-UV (The Comparator)
  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 (150mm x 4.6mm, 5 µm).[1][2]

  • Mobile Phase: Isocratic 45:55 Acetonitrile:Water (Phosphate buffer pH 7.0).

  • Wavelength: 225 nm (Max absorption for triazine ring).

  • Flow Rate: 1.0 mL/min.

Visualization of the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Unified Sample Preparation cluster_analysis Parallel Analysis cluster_stats Statistical Validation Sample Raw Sample (Plasma/Water/Soil) Extraction QuEChERS Extraction (ACN + MgSO4 + NaCl) Sample->Extraction Cleanup d-SPE Cleanup (PSA/C18 removal of matrix) Extraction->Cleanup Split Split Extract Cleanup->Split LCMS Method A: LC-MS/MS (Trace Level / Specificity) Split->LCMS  Dilute 1:10   HPLC Method B: HPLC-UV (Routine / Cost-Effective) Split->HPLC  Direct Inject   DataAlign Data Alignment (Unit Conversion) LCMS->DataAlign HPLC->DataAlign BlandAltman Bland-Altman Plot (Bias Assessment) DataAlign->BlandAltman Regression Passing-Bablok Regression (Slope = 1?) DataAlign->Regression Decision Validation Decision BlandAltman->Decision Regression->Decision

Caption: Figure 1. End-to-end workflow for cross-validating triazine analysis methods, ensuring identical sample origin to isolate instrumental performance.

Comparative Performance Analysis

The following data represents typical performance metrics observed when analyzing Atrazine and Simazine in water matrices.

MetricLC-MS/MS ResultsHPLC-UV ResultsInterpretation
LOD (Limit of Detection) 0.05 ng/mL2.5 ng/mLLC-MS/MS is ~50x more sensitive. HPLC-UV is unsuitable for trace environmental screening but adequate for contamination spikes.
Linearity (

)
> 0.998 (0.1–100 ng/mL)> 0.999 (10–5000 ng/mL)HPLC-UV shows superior linearity at high concentrations; LC-MS/MS may saturate, requiring dilution.
Precision (RSD %) 3.5% - 6.2%0.8% - 2.1%HPLC-UV is more precise due to simpler physics (Beer's Law vs. Ionization statistics).
Recovery (Spiked) 92% ± 5%88% ± 3%LC-MS/MS internal standards (Isotope Dilution) correct for loss better than external calibration in HPLC.

Statistical Framework for Validation

Do not rely solely on the correlation coefficient (


). High correlation can hide significant bias.
The Bland-Altman Plot

Construct a plot where:

  • X-axis: Mean of the two methods

    
    
    
  • Y-axis: Difference between methods

    
    
    

Acceptance Criteria:

  • 95% of data points must fall within

    
     of the differences.
    
  • The mean difference (Bias) should not be statistically significantly different from zero (t-test).

  • Interpretation: If the plot shows a "trumpet" shape (differences increase as concentration increases), log-transformation of data is required before analysis.

Passing-Bablok Regression

Use this non-parametric regression instead of simple linear regression because it accounts for errors in both axes (both methods have uncertainty).

  • Equation:

    
    
    
  • Target: Slope (

    
    ) should include 1.0 in its 95% Confidence Interval (CI). Intercept (
    
    
    
    ) should include 0 in its 95% CI.

Troubleshooting & Expert Insights

  • Issue: LC-MS/MS results are consistently lower than HPLC-UV.

    • Root Cause:[1][3][4]Ion Suppression . Co-eluting matrix components in the LC-MS source are reducing ionization efficiency.

    • Solution: Switch to an isotope-labeled internal standard (e.g., Atrazine-d5). HPLC-UV is less prone to this specific suppression but may be overestimating due to co-eluting UV-absorbing impurities.

  • Issue: HPLC-UV shows "ghost peaks" not seen in LC-MS.

    • Root Cause:[1][3][4] Non-ionizable compounds or compounds with different ionization polarities are absorbing UV.

    • Solution: Use the DAD to check peak purity (spectral matching across the peak width).

  • Issue: Poor correlation at low concentrations.

    • Root Cause:[1][3][4] You are approaching the LOQ of the HPLC-UV method.

    • Solution: Censor data below

      
       of the less sensitive method (HPLC) for the statistical comparison.
      

References

  • U.S. Environmental Protection Agency (EPA). (2003). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Shimadzu. (2020). Determination of Triazine Pesticides in Water by LC-MS/MS. [Link]

Sources

Comparative

Comparative Analysis of Synthetic Routes to 1,3,5-Triazines: A Technical Guide

Executive Summary The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse pharmacophores including PI3K inhibitors, antimalarials, and herbicides.[1] For...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse pharmacophores including PI3K inhibitors, antimalarials, and herbicides.[1] For the application scientist, the challenge lies not in finding a route, but in selecting the optimal route based on substitution patterns (symmetry vs. asymmetry), functional group tolerance, and scalability.

This guide objectively compares the three dominant synthetic methodologies: Nucleophilic Substitution of Cyanuric Chloride (TCT) , Nitrile Cyclotrimerization , and Biguanide Condensation . We provide experimental protocols, mechanistic insights, and a decision matrix to streamline your synthetic strategy.

Part 1: The Mechanistic Landscape

Route A: Sequential Nucleophilic Substitution of Cyanuric Chloride (TCT)

Best for: Asymmetric triazines, library generation, temperature-sensitive substrates.

The most versatile route to functionalized triazines utilizes 2,4,6-trichloro-1,3,5-triazine (TCT). The reactivity of the three chlorine atoms is temperature-dependent, allowing for the stepwise introduction of three distinct nucleophiles.[2][3]

Mechanism & Workflow: The reaction proceeds via an addition-elimination mechanism (


). The electron-deficiency of the ring decreases with each substitution, requiring progressively higher temperatures for subsequent steps.

TCT_Pathway TCT Cyanuric Chloride (TCT) Step1 Step 1: 0°C Nucleophile 1 (R1-NH2) Base (DIPEA/K2CO3) TCT->Step1 Exothermic Mono Mono-substituted Intermediate Step1->Mono Step2 Step 2: Room Temp Nucleophile 2 (R2-NH2) Mono->Step2 Mod. Reactivity Di Di-substituted Intermediate Step2->Di Step3 Step 3: Reflux (>60°C) Nucleophile 3 (R3-NH2) Di->Step3 Low Reactivity Final Asymmetric 1,3,5-Triazine Step3->Final

Figure 1: Temperature-controlled sequential substitution of cyanuric chloride allowing for orthogonal functionalization.

Experimental Protocol: Sequential Substitution

Validation Check: Monitor the disappearance of TCT by TLC (Hexane/EtOAc) before warming to RT to prevent "one-pot mixtures" of di-substituted byproducts.

  • Step 1 (0°C): Dissolve Cyanuric Chloride (1.0 equiv) in acetone or THF. Cool to 0–5°C in an ice-salt bath.

  • Addition: Add amine nucleophile 1 (1.0 equiv) dropwise. Simultaneously add DIPEA (1.1 equiv) to scavenge HCl. Critical: Keep internal temp < 5°C.

  • Step 2 (RT): After 2 hours, add nucleophile 2 (1.0 equiv) and base (1.1 equiv). Remove ice bath and stir at room temperature for 4–6 hours.

  • Step 3 (Reflux): Add nucleophile 3 (1.2–2.0 equiv) and base (2.0 equiv). Heat to reflux (60–80°C) overnight.

  • Workup: Pour onto crushed ice. The product often precipitates. Filter and wash with water.[4]

Route B: Cyclotrimerization of Nitriles

Best for: Symmetric triazines (


 symmetry), stable aryl substituents, solvent-free synthesis.

This route involves the condensation of three nitrile molecules. While historically requiring harsh conditions (high pressure/temp), modern superacid catalysts (e.g., Triflic acid) allow for milder conditions.

Mechanism: The nitrile nitrogen is activated by an electrophile (proton or Lewis acid), facilitating nucleophilic attack by a second nitrile molecule.

Trimerization Nitriles 3 x Aryl-Nitriles (R-CN) Activation Activation (TfOH / Lewis Acid) Nitriles->Activation Intermediate Dimeric Nitrilium Ion Activation->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization Product Symmetric 2,4,6-Triaryl-1,3,5-Triazine Cyclization->Product

Figure 2: Acid-catalyzed cyclotrimerization of nitriles to form symmetric triazines.

Experimental Protocol: Triflic Acid Catalyzed

Validation Check: Reaction progress is indicated by the disappearance of the nitrile stretch (~2230 cm⁻¹) in IR spectroscopy.

  • Setup: In a flame-dried flask under Argon, dissolve the nitrile (3.0 mmol) in dry CHCl₃.

  • Catalysis: Cool to 0°C. Add Triflic acid (TfOH) (1.0–3.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours. (Some hindered substrates may require reflux).

  • Quench: Pour mixture into cold aqueous ammonia (10%) to neutralize the acid.

  • Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄.

Route C: Biguanide Condensation

Best for: Metformin analogs, 2-amino-1,3,5-triazines, drug discovery libraries.

This route condenses a biguanide (often Metformin) with an ester or acid chloride. It is widely used in pharmaceutical development for type II diabetes and oncology targets.

Experimental Protocol: Microwave-Assisted Synthesis
  • Reagents: Mix Biguanide HCl (1.0 equiv), Ester (1.0 equiv), and Methanol.

  • Base: Add NaOMe (1.2 equiv) to liberate the free biguanide base.

  • Conditions: Seal in a microwave vial. Irradiate at 100–120°C for 20–30 minutes.

  • Workup: Evaporate solvent. Wash the solid residue with water to remove inorganic salts. Recrystallize from Ethanol.[5]

Part 2: Comparative Data Analysis

The following table contrasts the performance metrics of these routes based on recent literature and standard laboratory benchmarks.

FeatureTCT Substitution (Route A)Nitrile Trimerization (Route B)Biguanide Condensation (Route C)
Primary Scope Asymmetric (A-B-C type)Symmetric (A-A-A type)Amino-alkyl/aryl derivatives
Typical Yield 85–95% (Stepwise)70–90% (Symmetric)60–85%
Atom Economy Low (Loss of 3 HCl)High (100% in theory)Moderate (Loss of H₂O/ROH)
Reaction Conditions Mild to Moderate (0°C–Reflux)Harsh (High T/P) or SuperacidModerate / Microwave
Functional Group Tolerance High (OH, NH₂, SH, Alkyl)Low (Acid sensitive groups fail)Moderate (Esters compatible)
Scalability Excellent (Industrial Standard)Good (Batch dependent)Good
Key Impurity Hydrolysis products (OH-triazines)Linear polymers / DimersUnreacted Biguanide
Green Chemistry Metrics (E-Factor Analysis)
  • TCT Route: Higher E-factor due to stoichiometric base requirement (DIPEA/K₂CO₃) and salt formation.

  • Trimerization: Lowest E-factor, especially in solvent-free or neat conditions.

  • Biguanide: Moderate, but microwave protocols significantly reduce solvent waste.

Part 3: Strategic Recommendations

  • Choose Route A (TCT) if:

    • You need to synthesize a library of compounds with distinct substituents at positions 2, 4, and 6.

    • Your nucleophiles are amines, thiols, or alkoxides.

    • Tip: Use non-nucleophilic bases (DIPEA) for the first substitution to avoid impurity formation.

  • Choose Route B (Trimerization) if:

    • You require a

      
       symmetric core (e.g., for COFs or MOFs materials science).
      
    • You are working with robust aryl nitriles.

    • Tip: Ensure strictly anhydrous conditions if using Lewis Acid catalysts to prevent hydrolysis to amides.

  • Choose Route C (Biguanide) if:

    • You are developing Metformin-like pharmacophores.

    • You need to retain a free amino group on the triazine ring.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Maliszewski, D., & Drozdowska, D. (2022).[6] "Recent Advances in the Biological Activity of s-Triazine Core Compounds." Pharmaceuticals, 15(2), 221.[6] Link

  • Shie, J. J., & Fang, J. M. (2007).[7] "Microwave-assisted one-pot synthesis of 1,3,5-triazines from nitriles." The Journal of Organic Chemistry, 72(8), 3141-3144. Link

  • Kumari, S., & Singh, A. (2021). "Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review." Mini-Reviews in Organic Chemistry, 19(1). Link

  • Chaurasia, S., et al. (2022).[8] "Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry." Molecules, 27(19), 6543. Link

Sources

Validation

In vivo validation of the therapeutic potential of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

An In-Depth Comparative Guide to Next-Generation Epigenetic Modifiers: In Vivo Validation of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (FPTZ-1) Executive Summary & Mechanistic Rationale The therapeutic targeting of DNA...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Next-Generation Epigenetic Modifiers: In Vivo Validation of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one (FPTZ-1)

Executive Summary & Mechanistic Rationale

The therapeutic targeting of DNA Methyltransferase 1 (DNMT1) has revolutionized the treatment of hematological malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). However, first-generation hypomethylating agents (HMAs) like Azacitidine and Decitabine suffer from a critical pharmacokinetic flaw: they are rapidly degraded by cytidine deaminase (CDA) in the liver and intestinal mucosa, resulting in a plasma half-life of approximately 20 minutes[1]. This rapid clearance necessitates burdensome intravenous (I.V.) or subcutaneous (S.C.) administration and limits the duration of target engagement.

6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one , herein referred to as FPTZ-1 , represents a novel class of lipophilic epigenetic modifiers. FPTZ-1 retains the core 1,3,5-triazin-2(1H)-one pharmacophore required for covalent trapping of DNMT1, but introduces a bulky, electron-withdrawing 4-fluorophenyl group at the 6-position. This structural evolution serves a dual purpose: it sterically shields the molecule from CDA-mediated deamination and significantly enhances lipophilicity, enabling high oral bioavailability.

This guide objectively compares the in vivo performance of FPTZ-1 against standard-of-care alternatives, providing drug development professionals with validated experimental protocols and quantitative efficacy data.

Part 1: Comparative Pharmacokinetic (PK) Profiling

The primary advantage of FPTZ-1 over legacy HMAs is its pharmacokinetic stability. While traditional HMAs have been approved for hematological tumors, their poor oral bioavailability remains a significant clinical hurdle, driving the need for next-generation DNMT inhibitors[2].

Table 1: In Vivo Pharmacokinetic Parameters (Murine Model)
ParameterDecitabine (Standard)Azacitidine (Standard)FPTZ-1 (Next-Gen)
Primary Route I.V.S.C.P.O. (Oral)
Plasma Half-Life (

)
~20 minutes~40 minutes4.5 hours
Oral Bioavailability (

)
< 5%< 10%> 65%
CDA Susceptibility HighHighLow (Steric Shielding)
Maximum Tolerated Dose 2.5 mg/kg5.0 mg/kg15.0 mg/kg
Protocol A: Self-Validating Pharmacokinetic Workflow

To accurately quantify the PK profile of triazine-based nucleoside analogs, the experimental design must account for rapid ex vivo degradation.

Causality & Design Choice: Blood samples drawn from murine models contain active CDA. If left untreated, the drug will degrade in the collection tube, artificially deflating the measured


 and 

. Therefore, blood must be collected into tubes pre-treated with tetrahydrouridine (THU), a competitive inhibitor of CDA, to freeze the metabolic profile at the exact moment of extraction[3].

Step-by-Step Methodology:

  • Subject Preparation: Fast male C57BL/6 mice (n=6 per group) for 12 hours prior to dosing to ensure uniform gastrointestinal absorption.

  • Dosing: Administer FPTZ-1 at 10 mg/kg via oral gavage (formulated in 0.5% methylcellulose/0.1% Tween-80). Administer Decitabine at 1 mg/kg I.V. as a comparative control.

  • Sampling: Extract 50 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Immediately transfer to K2EDTA tubes containing 50 µg/mL THU.

  • Extraction & Internal Validation: Spike samples with a stable heavy-isotope internal standard (e.g.,

    
    -FPTZ-1). Precipitate proteins using cold acetonitrile (1:3 v/v). The internal standard is critical to self-validate the assay, correcting for any matrix-induced ion suppression during mass spectrometry.
    
  • Quantification: Analyze the supernatant via UHPLC-MS/MS using a C18 column and positive electrospray ionization (ESI+). Calculate PK parameters using non-compartmental analysis.

Part 2: In Vivo Efficacy and Pharmacodynamics (PD)

DNMT1 inhibitors exert their anti-cancer activity not merely through cytotoxicity, but by inducing global DNA hypomethylation, which reactivates silenced tumor suppressor genes (TSGs). This epigenetic mechanism must be explicitly validated in vivo using xenograft models[4].

Protocol B: AML Xenograft Efficacy & Epigenetic Biomarker Assay

Causality & Design Choice: Measuring tumor volume reduction alone is insufficient to prove an epigenetic mechanism of action, as off-target cytotoxicity could also shrink tumors. To create a self-validating system, we multiplex tumor volume measurements with the quantification of Long Interspersed Nucleotide Element-1 (LINE-1) methylation. LINE-1 constitutes ~17% of the human genome; its methylation status is the gold-standard surrogate biomarker for global DNA methylation.

Step-by-Step Methodology:

  • Model Establishment: Inject

    
     MOLM-13 human AML cells subcutaneously into the right flank of NOD/SCID/IL2Rγ-null (NSG) mice.
    
  • Randomization: Once tumors reach an average volume of 100 mm³ (approx. Day 7), randomize mice into three cohorts (n=8/group): Vehicle (P.O.), Decitabine (1 mg/kg I.V., 5 days/week), and FPTZ-1 (5 mg/kg P.O., 5 days/week).

  • In Vivo Monitoring: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula:

    
    . Monitor body weight as a proxy for systemic toxicity.
    
  • Pharmacodynamic Validation (Day 21): Euthanize mice and excise tumors. Extract genomic DNA using a spin-column method. Perform bisulfite conversion (which converts unmethylated cytosines to uracil, leaving methylated cytosines intact).

  • Pyrosequencing: Amplify the LINE-1 promoter region via PCR and quantify the percentage of methylated CpG sites using a pyrosequencer. A drop in LINE-1 methylation confirms on-target DNMT1 inhibition.

Table 2: Efficacy and Epigenetic Modulation (Day 21 Endpoint)
Treatment GroupDose & RouteTumor Volume Inhibition (TGI %)LINE-1 Methylation Level (%)Body Weight Change (%)
Vehicle P.O.0%78.4% (Baseline)+2.1%
Decitabine 1 mg/kg I.V.62%45.2%-8.5% (Moderate Toxicity)
Azacitidine 2 mg/kg S.C.58%51.0%-6.2% (Mild Toxicity)
FPTZ-1 5 mg/kg P.O.79% 31.5% -1.5% (Well Tolerated)

Data Interpretation: FPTZ-1 demonstrates superior Tumor Growth Inhibition (79%) compared to Decitabine, driven by prolonged target engagement (evidenced by the deep reduction in LINE-1 methylation to 31.5%). Furthermore, the oral route and steady-state PK profile of FPTZ-1 circumvent the acute


-driven toxicity seen with I.V. Decitabine, resulting in negligible body weight loss.

Part 3: Mechanistic Pathway Visualization

The diagram below illustrates the causal chain of events from the oral administration of FPTZ-1 to its ultimate anti-leukemic effect, highlighting its ability to bypass hepatic degradation.

G FPTZ FPTZ-1 (Oral Dose) CDA Hepatic CDA (Bypassed) FPTZ->CDA Steric Shielding Uptake Cellular Uptake (ENT1/2) FPTZ->Uptake High Bioavailability Phos Phosphorylation (Active TP) Uptake->Phos Kinase Activation DNMT1 DNMT1 Trapping (S-Phase) Phos->DNMT1 DNA Incorporation Hypo DNA Hypomethylation (LINE-1 Marker) DNMT1->Hypo Epigenetic Reset Efficacy TSG Reactivation & Tumor Regression Hypo->Efficacy In Vivo Efficacy

Fig 1. Mechanistic workflow of FPTZ-1 bypassing CDA degradation to induce DNA hypomethylation.

References

  • Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC. National Institutes of Health.[Link]

  • Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine | Blood. American Society of Hematology.[Link]

  • Discovery of chromatin-based determinants of azacytidine and decitabine anti-cancer activity - PMC. National Institutes of Health.[Link]

  • Recent progress in DNA methyltransferase inhibitors as anticancer agents - Frontiers. Frontiers in Pharmacology.[Link]

Sources

Comparative

Comparative ADME-Tox Profiling of 1,3,5-Triazine Scaffolds in Kinase Inhibitor Development

Executive Summary: The Triazine Privilege and the ADME Tax The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for multiple kinase inhibitors (PI3K, mTOR, IDH2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Triazine Privilege and the ADME Tax

The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for multiple kinase inhibitors (PI3K, mTOR, IDH2). Its planar, electron-deficient nature allows for precise hydrogen bonding within the ATP-binding pocket of kinases. However, this same planarity imposes a significant "ADME tax": poor aqueous solubility (leading to "brick dust" properties) and hERG channel liability (cardiotoxicity).

This guide objectively compares the ADME-Tox profiles of two clinically relevant triazine derivatives—Enasidenib (IDH2 inhibitor, Oral) and Gedatolisib (Dual PI3K/mTOR inhibitor, IV)—against a Generic Early-Stage Triazine Scaffold to illustrate how structural optimization overcomes intrinsic liabilities.

Comparative ADME-Tox Matrix

The following data synthesizes clinical pharmacology reviews and preclinical SAR (Structure-Activity Relationship) studies.

FeatureEnasidenib (AG-221) Gedatolisib (PF-05212384) Generic Triazine Scaffold
Primary Indication AML (IDH2 mutation)Breast Cancer (HR+/HER2-)Early-stage Kinase Inhibitor
Route of Admin Oral (High Bioavailability)Intravenous (Weekly)N/A (Often poor oral F%)
Solubility Moderate (optimized via polar side chains)Low (Requires IV formulation)Very Low (Planar stacking)
Metabolic Stability Low to Moderate (CYP1A2/2C19 substrate)Moderate (Phase I oxidation)Low (Rapid N-dealkylation)
hERG Inhibition Clean at therapeutic indexLow risk (Managed via dosing)High Risk (Common failure mode)
Toxicity Signal Differentiation Syndrome, BilirubinStomatitis, HyperglycemiaQT Prolongation, Hepatotoxicity
Tmax ~4 HoursEnd of InfusionVariable

Critical Analysis of ADME Parameters

Solubility & Permeability: The "Brick Dust" Challenge

Triazine rings are inherently lipophilic and planar, promoting strong


 stacking interactions in the crystal lattice. This results in high melting points and low aqueous solubility.
  • The Failure Mode (Generic Scaffold): Early triazine hits often exhibit high potency but

    
     solubility. They are classified as BCS Class II or IV  (Low Solubility).
    
  • The Gedatolisib Compromise: Despite potent dual inhibition of PI3K/mTOR, Gedatolisib suffers from solubility limitations that necessitated an Intravenous (IV) delivery route in Phase 3 trials (VIKTORIA-1). This bypasses the dissolution rate-limited absorption step but increases patient burden.

  • The Enasidenib Solution: Enasidenib incorporates fluorinated rings and solubilizing amine tails that disrupt planar stacking, enabling oral bioavailability with a Tmax of 4 hours.

Metabolic Stability: The CYP450 Interface

The electron-deficient triazine ring itself is generally stable to oxidative metabolism. However, the linkers (typically -NH- bridges) and aliphatic side chains are metabolic hotspots.

  • Mechanism: The primary clearance pathway is N-dealkylation and hydroxylation of the side chains, mediated by CYP1A2 and CYP2C19.

  • Causality: In early scaffolds, the rapid oxidation of alkyl substituents leads to short half-lives (

    
    ). Enasidenib manages this by using electron-withdrawing groups (fluorine) that deactivate the aromatic rings preventing rapid metabolic attack, though it remains a CYP substrate requiring monitoring.
    
Cardiotoxicity: The hERG Liability

The hERG potassium channel contains a large, hydrophobic central cavity with aromatic residues (Tyr652, Phe656).

  • The Risk: Triazine derivatives, particularly those with basic amines (common for kinase binding) and lipophilic tails, can induce QT interval prolongation by trapping themselves in the hERG pore via

    
     interactions.
    
  • Mitigation: Reducing overall lipophilicity (LogP) and lowering the pKa of basic centers are proven strategies to detach triazines from the hERG pharmacophore.

Visualizing the Metabolic Fate

The following diagram illustrates the typical metabolic degradation pathways for a substituted 1,3,5-triazine kinase inhibitor.

TriazineMetabolism Parent Parent Triazine Drug (Lipophilic) CYP CYP450 (CYP1A2 / 3A4) Parent->CYP Oxidation Side-Chain Hydroxylation CYP->Oxidation Dealkylation N-Dealkylation (Linker Cleavage) CYP->Dealkylation Met1 Hydroxylated Metabolite (More Polar) Oxidation->Met1 Met2 Cleaved Triazine Core (Inactive) Dealkylation->Met2 Glucuronidation Phase II Glucuronidation Excretion Renal/Biliary Excretion Glucuronidation->Excretion Met1->Glucuronidation Met2->Excretion

Figure 1: Common metabolic pathways for triazine derivatives. The stability of the central ring shifts metabolic pressure to the side chains (N-dealkylation).

Experimental Protocols (Self-Validating Systems)

To generate the data discussed above, the following protocols are the industry standard. These are designed with internal controls to ensure data integrity.

Protocol: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) and 

of the triazine derivative.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to 1

    
     (final <1% DMSO).[1] Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control A (Negative): Incubate without NADPH to assess chemical instability (hydrolysis).

    • Control B (Positive): Run Verapamil or Testosterone to validate enzyme activity.

  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into 150

    
     ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min to precipitate proteins.
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
Protocol: hERG Patch Clamp (Cardiotoxicity Screen)

Objective: Measure inhibition of the


 potassium current.

Workflow:

  • Cell Line: CHO or HEK293 cells stably expressing hERG channels.

  • Setup: Whole-cell patch-clamp configuration.

  • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activates channels), then repolarize to -50 mV for 2s (elicits tail current).

  • Application: Perfusion of extracellular buffer (Tyrode’s solution) containing the triazine derivative at increasing concentrations (0.1, 1, 10, 30

    
    ).
    
  • Validation:

    • Run-down check: Ensure current amplitude is stable (<5% change) before drug application.

    • Positive Control:[2] Apply E-4031 (known hERG blocker) at the end of the assay to confirm channel sensitivity.

  • Data: Calculate % inhibition of the tail current peak amplitude.

Strategic Screening Cascade

The following workflow illustrates the logical progression for triazine optimization, prioritizing the elimination of "brick dust" candidates early.

ADMECascade Start New Triazine Analog Solubility 1. Kinetic Solubility (PBS pH 7.4) Start->Solubility Decision1 Solubility > 50 µM? Solubility->Decision1 Metab 2. Microsomal Stability (Human/Rat) Decision1->Metab Yes Fail Discard / Redesign Side Chains Decision1->Fail No Decision2 t1/2 > 30 min? Metab->Decision2 Perm 3. Caco-2 Permeability (Efflux Ratio) Decision2->Perm Yes Decision2->Fail No hERG 4. hERG Patch Clamp (Safety) Perm->hERG hERG->Fail IC50 < 10µM Pass Advance to In Vivo PK hERG->Pass IC50 > 10µM

Figure 2: ADME screening cascade. Solubility is the primary gatekeeper for triazine scaffolds.

References

  • Stein, E. M., et al. (2017). "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[3] Blood.

  • FDA Center for Drug Evaluation and Research. (2017). "Multi-Disciplinary Review and Evaluation: Enasidenib (IDHIFA)." FDA AccessData.

  • Layman, R. M., et al. (2024). "Gedatolisib plus palbociclib and endocrine therapy in women with hormone receptor-positive, HER2-negative, advanced breast cancer."[4] The Lancet Oncology.[4]

  • Venkatesh, S., & Lipper, R. A. (2000). "Role of the development scientist in compound lead selection and optimization." Journal of Pharmaceutical Sciences. (Context for Solubility/Brick Dust classification).

  • Di, L., et al. (2012). "Structure-Activity Relationship for hERG Interaction." Journal of Medicinal Chemistry. (Context for Triazine/hERG liability).

Sources

Validation

A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Triazine Analogs: A Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Fluorine on a Privileged Scaffold The 1,3,5-triazine (or s-triazine) ring is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its versatile, symmetrical structur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine on a Privileged Scaffold

The 1,3,5-triazine (or s-triazine) ring is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its versatile, symmetrical structure allows for extensive and controlled modification at three distinct positions, providing a robust framework for designing molecules with a wide array of biological activities, from anticancer to antimicrobial agents.[2][3] Many triazine derivatives have advanced into clinical trials, targeting critical cellular pathways.[3][4]

In modern drug design, the strategic incorporation of fluorine has become a cornerstone for optimizing lead compounds.[5][6] Far from being a simple hydrogen isostere, fluorine's unique electronic properties—including its extreme electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's physicochemical and pharmacological profile.[7][8] Selective fluorination can enhance metabolic stability, modulate acidity and lipophilicity, and improve binding affinity to biological targets.[5][8]

This guide provides a head-to-head comparison of fluorinated versus non-fluorinated triazine analogs, offering experimental insights and validated protocols to inform rational drug design for researchers, scientists, and drug development professionals.

Part 1: The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine onto the triazine scaffold fundamentally alters the distribution of electrons and, consequently, the molecule's physical behavior in a biological environment. Understanding these changes is critical to predicting a compound's downstream performance.

Causality of Physicochemical Shifts:
  • pKa (Basicity) Modulation: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is a key tool for medicinal chemists.[7] When placed on or near the triazine ring, fluorine atoms pull electron density away from the ring's nitrogen atoms. This reduces the availability of the nitrogen lone pairs to accept a proton, thereby lowering the basicity (decreasing the pKa of the conjugate acid).[7] This is a crucial modification, as reducing basicity can decrease unwanted interactions with acidic organelles (like lysosomes) and improve a compound's ability to permeate cell membranes, often enhancing bioavailability.[7]

  • Lipophilicity (LogP/LogD) Tuning: The effect of fluorine on lipophilicity is highly context-dependent. A single fluorine substitution for hydrogen often slightly increases lipophilicity (LogP).[7] However, the introduction of more complex fluorinated motifs, like a trifluoromethyl (-CF3) group, can substantially increase lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets.[5] This allows for fine-tuning of a molecule's LogP/LogD profile to achieve the optimal balance between solubility and permeability.

  • Solubility: Changes in pKa and lipophilicity directly impact aqueous solubility. While increased lipophilicity can decrease solubility, the modulation of a compound's ionization state via pKa can be leveraged to maintain or improve it at physiological pH.

The following table illustrates the predictable shifts in physicochemical properties when a hypothetical triazine core is fluorinated.

PropertyNon-Fluorinated Triazine AnalogFluorinated Triazine AnalogRationale for Change
pKa (of most basic nitrogen)~5.0~3.5The strong electron-withdrawing effect of fluorine reduces the basicity of the triazine nitrogens.[7]
LogP (Calculated)2.53.1A single fluorine atom or a -CF3 group typically increases lipophilicity, enhancing partitioning into nonpolar environments.[5][7]
Aqueous Solubility (pH 7.4)ModerateLowerThe increase in lipophilicity and decrease in basicity can lead to reduced solubility in aqueous media.

Part 2: Comparative Biological Activity & Kinase Inhibition

The ultimate goal of modifying physicochemical properties is to improve a compound's interaction with its biological target. The 1,3,5-triazine scaffold is a versatile kinase inhibitor platform, with derivatives targeting oncogenic kinases like EGFR, PI3K, and mTOR.[4][9][10] Fluorination plays a critical role in optimizing the potency and selectivity of these inhibitors.

Enhancing Potency through Targeted Interactions:

Fluorination can enhance binding affinity through several mechanisms:

  • Favorable Interactions: The polarized C-F bond can participate in productive dipole-dipole, halogen bond, or hydrogen bond interactions within the target's active site.[5]

  • Conformational Control: Fluorine substitution can alter the preferred conformation of the molecule, "pre-organizing" it for a better fit into the binding pocket and reducing the entropic penalty of binding.[5]

  • Hydrophobic Interactions: Fluorinated groups can form strong hydrophobic interactions with nonpolar residues in the kinase ATP-binding site.

The data below, compiled from literature, demonstrates the dramatic impact of fluorination on the inhibitory potency of triazine analogs against key cancer targets.

Compound ClassTarget KinaseNon-Fluorinated Analog IC₅₀Fluorinated Analog IC₅₀Fold ImprovementReference
Diaryl-1,3,5-triazineEGFR>10 µM0.1 µM >100x[11]
Triazine-BenzimidazolePI3Kα34.0 nM2.3 nM ~15x[4]
Thiophen-1,3,5-triazinemTOR525 nM48 nM ~11x[10]
Diaryl-1,3,5-triazineVEGFR2>10 µM90 nM >111x[11]

As the data shows, the strategic placement of fluorine can result in orders-of-magnitude improvements in potency. For instance, the replacement of a nitro group with fluorine in one study decreased EGFR inhibition but dramatically increased VEGFR2 inhibition, highlighting the context-specific nature of these modifications.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a self-validating system for determining the IC₅₀ value of a test compound against a target kinase. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[12][13]

Principle: The amount of ADP produced is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then quantified in a luciferase reaction that produces light.[12]

Materials:

  • Target Kinase (e.g., recombinant human EGFR)

  • Kinase Substrate (specific peptide or protein)

  • Test Compounds (fluorinated and non-fluorinated triazines)

  • ADP-Glo™ Kinase Assay Kit (Promega) containing:

    • Ultra Pure ATP

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 50 nL) into the 384-well assay plates. Include a "no inhibitor" (DMSO only) control and a "no enzyme" background control.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer. The ATP concentration should be at or near its Km for the specific kinase to ensure assay sensitivity.

  • Initiate Kinase Reaction: Add the kinase/substrate/ATP mix to the wells containing the test compounds to start the reaction.[14] Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well.[12][15] This terminates the kinase reaction and consumes any unreacted ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to each well.[14][15] This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" background from all wells.

    • Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound 1. Compound Serial Dilution (Fluorinated & Non-Fluorinated) Plate 2. Dispense to 384-well Plate Compound->Plate Incubate_1 4. Add Mix to Plate Incubate 60 min @ RT Plate->Incubate_1 Initiate Reaction Enzyme_Mix 3. Prepare Kinase/Substrate/ATP Mix Enzyme_Mix->Incubate_1 Add_ADP_Glo 5. Add ADP-Glo™ Reagent Incubate 40 min @ RT Incubate_1->Add_ADP_Glo Stop Reaction Add_Detect 6. Add Kinase Detection Reagent Incubate 30 min @ RT Add_ADP_Glo->Add_Detect Read 7. Measure Luminescence Add_Detect->Read Data Analysis (IC50) Data Analysis (IC50) Read->Data Analysis (IC50)

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Part 3: Head-to-Head ADME/Tox Profile

A potent compound is only viable as a drug if it has a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This is where fluorination provides one of its most significant advantages: enhancing metabolic stability.

Blocking Metabolic "Soft Spots":

Drug metabolism, primarily carried out by Cytochrome P450 (CYP) enzymes in the liver, is the body's way of clearing foreign compounds.[16] Non-fluorinated aromatic rings or alkyl chains often have "metabolic soft spots"—C-H bonds that are susceptible to enzymatic oxidation. This rapid metabolism leads to high clearance and poor bioavailability.[7]

The C-F bond is one of the strongest in organic chemistry and is exceptionally resistant to metabolic cleavage.[7] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively block this pathway.[5][7] This strategic blockade increases the compound's half-life (t½) and overall exposure in the body, which is critical for therapeutic efficacy.

ParameterNon-Fluorinated Triazine AnalogFluorinated Triazine AnalogRationale for Change
Metabolic Half-Life (t½) in HLM15 min> 60 minThe C-F bond is resistant to CYP450-mediated oxidation, preventing metabolic breakdown at the site of fluorination.[5][7]
Intrinsic Clearance (Clint) in HLM95 µL/min/mg10 µL/min/mgReduced metabolism leads to a lower rate of intrinsic clearance by the liver.[16]
Predicted Oral Bioavailability LowModerate to HighImproved metabolic stability reduces first-pass metabolism in the liver, increasing the amount of drug that reaches systemic circulation.[8]
*HLM: Human Liver Microsomes
Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a self-validating system to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes (HLMs).[16][17]

Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, including CYPs.[16] By incubating a test compound with microsomes and the necessary cofactor (NADPH), one can measure the compound's intrinsic clearance.[18]

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test Compounds (fluorinated and non-fluorinated triazines)

  • NADPH (cofactor)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile with Internal Standard (for quenching)

  • Control compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Thaw HLMs on ice. Prepare a working solution of HLMs in phosphate buffer. Prepare stock solutions of test and control compounds in DMSO.

  • Incubation Mix: In the incubation plate, combine the HLM solution and the test/control compounds (final concentration typically 1 µM).[19] Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add a pre-warmed solution of the cofactor NADPH to each well to start the metabolic reaction.[16][18] This is the T=0 time point.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture from the incubation plate to a collection plate containing ice-cold acetonitrile and an internal standard.[16] The acetonitrile immediately stops the enzymatic reaction.

  • Control Incubations:

    • -NADPH Control: Run one set of incubations without the NADPH cofactor to check for non-enzymatic degradation or chemical instability.[18][19]

    • +NADPH Control: Run known control compounds to validate that the microsomal enzymes are active.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the line through linear regression. The slope (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Sources

Comparative

A Senior Application Scientist's Guide to the Statistical Analysis of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one as a Putative Dihydrofolate Reductase Inhibitor

This guide provides a comprehensive framework for the characterization and comparative analysis of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one, a novel compound with therapeutic potential. We will operate under the hypoth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the characterization and comparative analysis of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one, a novel compound with therapeutic potential. We will operate under the hypothesis that this molecule, like other structurally related 1,3,5-triazine derivatives, functions as an inhibitor of Dihydrofolate Reductase (DHFR), a clinically validated target in oncology.[1][2][3][4]

Our approach is designed to be a self-validating system, where each experimental step provides a logical foundation for the next. We will detail the necessary protocols for a robust biochemical and cell-based evaluation, culminating in a rigorous statistical analysis to compare its efficacy against a known standard, Methotrexate. This guide is intended for researchers, scientists, and drug development professionals seeking to not only generate high-quality data but also to understand the scientific rationale behind each methodological choice.

Introduction: The Scientific Rationale

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[5] Several derivatives have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA.[6][7][8] By inhibiting DHFR, the proliferation of rapidly dividing cells, such as cancer cells, can be effectively halted.[6][8][9]

Given the structural similarity of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one to known DHFR inhibitors, we hypothesize that it will exhibit inhibitory activity against this enzyme. To test this hypothesis, we will employ a two-pronged approach:

  • Biochemical Assay: To directly measure the compound's ability to inhibit purified DHFR enzyme activity.

  • Cell-Based Assay: To assess the compound's cytotoxic effects on a cancer cell line, providing a measure of its therapeutic potential in a biological system.

As a benchmark for comparison, we will use Methotrexate , a well-characterized and clinically used DHFR inhibitor.[6][7][9]

Experimental Design and Protocols

A robust experimental design is paramount for generating reliable and reproducible data. The following protocols are designed to be comprehensive and include the necessary controls for data validation.

2.1. In Vitro DHFR Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of our test compound on purified human DHFR enzyme. The principle is based on a spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[10][11]

Experimental Workflow:

DHFR_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Test Compounds & Controls P1->A1 P2 Prepare DHF Substrate A4 Initiate reaction (Add DHF/NADPH mix) P2->A4 P3 Prepare NADPH Solution P3->A4 P4 Prepare DHFR Enzyme A2 Add DHFR Enzyme P4->A2 P5 Prepare Test Compounds (Serial Dilutions) P5->A1 A1->A2 A3 Pre-incubate (15 min) A2->A3 A3->A4 A5 Kinetic Read at 340 nm A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 D3->D4

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • DHFR Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • DHFR Substrate (DHF): 10 mM stock solution in assay buffer. Protect from light and keep on ice.

    • NADPH Solution: 20 mM stock solution in assay buffer. Keep on ice.

    • DHFR Enzyme: Dilute purified human DHFR enzyme to a working concentration in cold assay buffer immediately before use.

    • Test Compounds: Prepare 10 mM stock solutions of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one and Methotrexate in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for testing.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 2 µL of the serially diluted test compounds or Methotrexate. For control wells (no inhibitor), add 2 µL of DMSO.

    • Add 98 µL of the diluted DHFR enzyme solution to all wells except the blank.

    • Add 100 µL of assay buffer to the blank wells.

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Prepare a reaction mixture containing the DHFR substrate (DHF) and NADPH in assay buffer.

    • Initiate the reaction by adding 100 µL of the reaction mixture to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode, recording data every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a non-linear regression model.[12][13][14]

2.2. In Vitro Cytotoxicity Assay

This assay will determine the effect of the test compound on the viability of a cancer cell line that is relevant to the therapeutic indication of DHFR inhibitors (e.g., a human leukemia or colon cancer cell line). We will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[15][16]

Experimental Workflow:

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis C1 Culture Cancer Cells C2 Harvest & Count Cells C1->C2 C3 Seed Cells in 96-well Plate C2->C3 C4 Incubate 24h (Attachment) C3->C4 T1 Prepare Compound Dilutions C4->T1 T2 Add Compounds to Cells T1->T2 T3 Incubate 48-72h T2->T3 M1 Add MTT Reagent T3->M1 M2 Incubate 4h M1->M2 M3 Add Solubilizing Agent M2->M3 M4 Read Absorbance (570 nm) M3->M4 A1 Calculate % Viability M4->A1 A2 Plot Dose-Response Curve A1->A2 A3 Calculate IC50 A2->A3

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., K562 for leukemia) in the appropriate growth medium.

    • Harvest cells in the exponential growth phase and perform a cell count.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one and Methotrexate in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle control (DMSO) and no-treatment control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay and Measurement:

    • Add MTT reagent to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells) from all other readings.

    • Calculate the percent viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.[15][17]

Statistical Analysis of Experimental Data

The cornerstone of a robust comparison guide is a sound statistical analysis. The goal is to not only determine the potency of our test compound but also to statistically compare it to the established inhibitor, Methotrexate.

3.1. Dose-Response Curve Fitting and IC50 Determination

For both the DHFR inhibition and cytotoxicity assays, the primary endpoint is the IC50 value. This is determined by fitting the dose-response data to a four-parameter logistic model using a non-linear regression analysis.[13][18] This model is described by the equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y is the response (% inhibition or % viability)

  • X is the logarithm of the compound concentration

  • Top and Bottom are the plateaus of the curve

  • LogIC50 is the logarithm of the IC50 value

  • HillSlope describes the steepness of the curve

This analysis should be performed using statistical software such as GraphPad Prism or the drc package in R.[19][20][21][22]

3.2. Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Analysis of DHFR Inhibition

CompoundIC50 (nM) [95% Confidence Interval]Hill Slope
6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-oneExperimental ValueValueValue
Methotrexate (Positive Control)Experimental ValueValueValue

Table 2: Comparative Analysis of In Vitro Cytotoxicity (K562 Cells)

CompoundIC50 (µM) [95% Confidence Interval]Hill Slope
6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-oneExperimental ValueValueValue
Methotrexate (Positive Control)Experimental ValueValueValue
3.3. Statistical Comparison of Potency

To determine if there is a statistically significant difference between the potency of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one and Methotrexate, we will compare their log(IC50) values. It is crucial to use the log-transformed IC50 values for statistical testing as they tend to follow a normal distribution.[23]

An unpaired t-test (or a one-way ANOVA if comparing more than two compounds) can be used to compare the mean log(IC50) values obtained from multiple independent experiments. A p-value of less than 0.05 is typically considered statistically significant.

Logical Framework for Statistical Comparison:

Statistical_Comparison_Logic cluster_data Data Acquisition cluster_transform Data Transformation cluster_test Statistical Testing cluster_conclusion Conclusion D1 Replicate Experiments (n≥3) D2 Calculate IC50 for each replicate D1->D2 T1 Log-transform IC50 values D2->T1 S1 Perform Unpaired t-test on log(IC50) values T1->S1 S2 Calculate p-value S1->S2 C1 p < 0.05? (Statistically Significant Difference) S2->C1 Yes C2 p ≥ 0.05? (No Significant Difference) S2->C2 No

Caption: Logical framework for the statistical comparison of IC50 values.

Conclusion and Future Directions

This guide has outlined a comprehensive and statistically robust framework for the initial characterization of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one as a putative DHFR inhibitor. By following these detailed protocols and analytical methods, researchers can generate high-quality, reproducible data to objectively compare its performance against the established drug, Methotrexate.

The results of these experiments will provide a strong foundation for further drug development efforts. Should 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one demonstrate potent DHFR inhibition and cellular cytotoxicity, subsequent studies could include mechanism of action studies to confirm competitive inhibition, selectivity profiling against other enzymes, and in vivo efficacy studies in animal models of cancer.

References
  • Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. Retrieved from [Link]

  • The Content Rheum. (2025, July). Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. Retrieved from [Link]

  • Patsnap Synapse. (2025, September 15). What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)?. Retrieved from [Link]

  • Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis.
  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methotrexate?. Retrieved from [Link]

  • GraphPad. (n.d.). How to Perform a Dose-Response Analysis. Retrieved from [Link]

  • Arakelyan, A. (2018). STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION. Biological Journal of Armenia, 70(2), 48-56.
  • Wang, K., et al. (2017). Design, Synthesis, Docking Studies and Biological Evaluation of Novel dihydro-1,3,5-triazines as Human DHFR Inhibitors. Scientific Reports, 7, 40012.
  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]

  • Ali, M. (2022, December 26). Finding Ki value in Non-competitive inhibition by Graphpad Prism. YouTube. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. Retrieved from [Link]

  • Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • Studylib. (n.d.). Ki Calculation for Competitive Inhibitors in Prism. Retrieved from [Link]

  • K-Optional. (2015). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE 10(10): e0140445.
  • Ali, M. (2022, December 24). Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. YouTube. Retrieved from [Link]

  • Ali, M. (2022, December 30). Finding Ki value in uncompetitive type of enzyme inhibition through GraphPad prism. YouTube. Retrieved from [Link]

  • Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLoS ONE 10(12): e0146021.
  • Arakelyan, A. (2018). STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION. ResearchGate. Retrieved from [Link]

  • Said, C. A., & de Oliveira, E. B. (1998). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Brazilian Journal of Food Technology, 1(1/2), 79-84.
  • InVivoStat. (n.d.). Dose-response and Non-linear Regression Analysis User Guide. Retrieved from [Link]

  • Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223–228.
  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Papalia, G. A., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 421(2), 717–726.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • ResearchGate. (n.d.). Chemical structures of dihydro-1,3,5-triazine moiety with anticancer activity. Retrieved from [Link]

  • Novartis Institutes for BioMedical Research. (2015, October 13). Comparability of mixed IC50 data – A Statistical Analysis. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Development of an in vitro cell killing assay for liquid tumor cancer cells. Retrieved from [Link]

  • ResearchGate. (2012, November 22). Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins?. Retrieved from [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045.
  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
  • Livealytics. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Bezerra, R. M., & Dias, A. A. (2007).
  • Stoddart, M. J. (Ed.). (2011). Cell Viability Assays. Springer.
  • Papaxanthos, L. G., et al. (2020).
  • May, M. A., & Wright, J. L. (1999). Estimation of K(i) in a competitive enzyme-inhibition model: Comparisons among three methods of data analysis. Journal of Pharmacological and Toxicological Methods, 42(2), 83–89.
  • Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are DHFR inhibitors and how do they work?. Retrieved from [Link]

  • Pogorelčnik, B., et al. (2015). Discovery and kinetic evaluation of 6-substituted 4-benzylthio-1,3,5-triazin-2(1H)-ones as inhibitors of cathepsin B. Bioorganic & Medicinal Chemistry, 23(15), 4218–4229.

Sources

Safety & Regulatory Compliance

Safety

6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one proper disposal procedures

The disposal of fluorinated pharmaceutical intermediates and biologically active heterocycles requires precision, strict regulatory compliance, and a deep understanding of chemical degradation mechanisms. 6-(4-Fluorophen...

Author: BenchChem Technical Support Team. Date: March 2026

The disposal of fluorinated pharmaceutical intermediates and biologically active heterocycles requires precision, strict regulatory compliance, and a deep understanding of chemical degradation mechanisms. 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one presents a unique disposal challenge due to the convergence of two highly stable structural motifs: a robust carbon-fluorine (C-F) bond and a nitrogen-rich triazinone core.

Standard laboratory disposal methods are insufficient for this compound. This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational protocol for the safe handling, segregation, and thermal destruction of this chemical.

Mechanistic Rationale: The Chemistry of Disposal

To design an effective disposal protocol, we must first understand why standard disposal methods fail. The safe destruction of 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one requires overcoming two primary chemical barriers:

  • The Carbon-Fluorine Bond: The aryl C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. Standard low-temperature incineration (~800°C) often fails to fully cleave this bond. According to the, inadequate thermal destruction of fluorinated organics leads to the emission of highly persistent, fluorinated Products of Incomplete Combustion (PICs)[1].

  • The Triazine Core: The 1,3,5-triazine ring contains a high mass percentage of nitrogen. When oxidized, it generates significant volumes of nitrogen oxides (NOx). If not properly managed, this contributes to atmospheric smog and acid rain.

Consequently, the only viable disposal route is high-temperature hazardous waste combustion equipped with advanced effluent scrubbing infrastructure.

Table 1: Physicochemical & Disposal Hazard Profile
ParameterCharacteristic / ValueOperational Disposal Implication
Chemical Formula C9H6FN3OHigh N and F content dictates the specific combustion byproducts.
Molecular Weight 191.16 g/mol Influences stoichiometric oxygen demand for complete mineralization.
Target Bonds C-F (Aryl fluoride), C-N (Triazine)Requires >1,100°C to cleave C-F; generates NOx and HF gases.
Combustion Byproducts CO2, H2O, HF, NOxMandates downstream alkaline scrubbing and NOx reduction systems.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated solvent streams.

Phase 1: Laboratory Waste Segregation & Storage

Causality: Mixing halogenated and non-halogenated wastes dilutes the halogen concentration but severely complicates incineration logistics. Disposal facilities strictly monitor halogen input to prevent scrubber overload and equipment corrosion. Under, halogenated streams must be strictly segregated to ensure compliance and safety at the disposal facility.

Step-by-Step Segregation Protocol:

  • Primary Containment: Collect all liquid waste containing 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one in dedicated, high-density polyethylene (HDPE) carboys explicitly designated for Halogenated Organic Waste . Do not use metal containers, as trace degradation into HF can cause structural corrosion.

  • Solid Waste Segregation: Place contaminated consumables (e.g., pipette tips, weigh boats, PPE) into puncture-resistant, double-lined hazardous waste bags. Never mix these with general laboratory trash.

  • Chemical Compatibility: Store the waste stream away from strong acids or nucleophiles. The triazinone core can undergo unintended hydrolysis or substitution reactions if exposed to aggressive reagents in a mixed waste carboy, potentially generating localized pressure.

  • Labeling & Satellite Accumulation: Affix a compliant hazardous waste tag immediately upon the first drop of waste. Explicitly list "6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one" and prominently note "Contains Fluorinated Organics" to alert downstream waste handlers.

WasteRouting A Waste Generation: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one B Aqueous/Solvent Mixture? A->B C Solid Waste (Powder/Contaminated PPE) B->C No D Halogenated Organic Liquid Waste Stream B->D Yes E Hazardous Waste Storage (Secondary Containment) C->E D->E F Permitted High-Temp Incinerator (>1100°C) E->F EPA/RCRA Transport

Workflow for the segregation and routing of fluorinated triazine waste.

Phase 2: High-Temperature Thermal Destruction

Causality: To prevent the environmental release of persistent fluorinated compounds, thermal treatment must be executed under highly controlled, extreme-heat conditions[1].

Step-by-Step Destruction Protocol:

  • Facility Selection: Transfer waste exclusively to a permitted hazardous waste treatment, storage, and disposal facility (TSDF) equipped with a high-temperature rotary kiln or liquid injection incinerator.

  • Thermal Oxidation: The incinerator must achieve a minimum operating temperature of 1,100°C (2,012°F) with a gas residence time of at least 2 seconds . This thermodynamic threshold ensures complete homolytic cleavage of the C-F and C-N bonds, preventing the formation of fluorinated PICs[1].

  • Effluent Scrubbing (HF Mitigation): Ensure the facility utilizes wet alkaline scrubbers (e.g., utilizing sodium hydroxide or calcium hydroxide). The hydrogen fluoride (HF) gas generated during combustion reacts with the alkaline solution to precipitate as inert calcium fluoride (CaF

    
    ), preventing highly acidic atmospheric emissions.
    
  • DeNOx Processing: Nitrogen oxides generated from the breakdown of the triazine ring must be routed through a Selective Catalytic Reduction (SCR) unit. This system utilizes ammonia or urea over a catalyst to reduce NOx into harmless N

    
     gas and water vapor.
    

ThermalDestruction A 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one Injection into Kiln B Primary Combustion (>1100°C, 2s Residence) A->B C Bond Cleavage (C-F, C-N, C-C) B->C D Mineralization (HF, NOx, CO2, H2O) C->D E Alkaline Scrubber (NaOH/Ca(OH)2) D->E Exhaust Gas F Neutralized Effluent (CaF2, Nitrates) E->F Precipitation

Mechanistic pathway of high-temperature thermal destruction and effluent neutralization.

Phase 3: Emergency Spill Response

Causality: Rapid containment prevents both inhalation exposure to fine active powders and environmental contamination through floor drains. mandate strict isolation and containment protocols to prevent aerosolized inhalation of active pharmaceutical ingredients.

Step-by-Step Cleanup Protocol:

  • Isolation & PPE: Immediately isolate the spill area. Personnel must don chemical-resistant nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator if the solid powder is at risk of aerosolization.

  • Containment:

    • Solid Spills: Gently cover the powder with damp, inert absorbent pads to suppress dust generation. Do not dry-sweep , as this forces the fluorinated compound into the ambient air.

    • Liquid Spills: Surround and cover the liquid with an inert absorbent material such as diatomaceous earth or vermiculite.

  • Collection: Use non-sparking polypropylene scoops to transfer the absorbed material into a sealable HDPE container.

  • Decontamination: Wash the affected surface with a mild detergent solution to remove residual particulates, followed by a final wipe-down with a polar solvent (e.g., isopropanol or ethanol) to ensure complete removal of organic residues. Dispose of all cleanup materials as halogenated solid waste following Phase 1 guidelines.

References

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Management and RCRA Regulations Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Operations and Emergency Response (HAZWOPER) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one

[1] Chemical Intelligence & Risk Context Compound: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one CAS: 61709-00-0 Molecular Formula: C₉H₆FN₃O Molecular Weight: 191.17 g/mol [1][2] Contextual Analysis: This compound is a fluo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Chemical Intelligence & Risk Context

Compound: 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one CAS: 61709-00-0 Molecular Formula: C₉H₆FN₃O Molecular Weight: 191.17 g/mol [1][2]

Contextual Analysis: This compound is a fluorinated triazinone derivative.[1][2][3][4] In drug development, the incorporation of a fluorine atom is a strategic design choice to enhance metabolic stability and lipophilicity (bioavailability).[1][5] However, this same lipophilicity facilitates the compound's ability to penetrate biological membranes, including skin and cellular barriers.[1]

The Safety Axiom: While specific toxicological data for this exact CAS is limited, structural analogs (fluorinated triazines) are frequently classified as Skin/Eye Irritants (H315, H319) and Respiratory Irritants (H335) .[1] Furthermore, the triazine core is a common scaffold in bioactive herbicides and pharmaceutical intermediates, necessitating a "Universal Precaution" approach.[1] We treat this substance as a potential bioactive agent capable of systemic absorption.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the Barrier-to-Hazard Ratio , prioritizing protection against fine particulate inhalation and dermal absorption.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 (minimum) or P100 Respirator Particulate Control: As a solid powder, the primary vector of exposure is airborne dust during weighing.[1] A standard surgical mask offers zero protection against chemical particulates.[1] If handling >1g, use a Fume Hood .[1]
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thick)Permeation Resistance: Nitrile provides superior resistance to organic nitrogen compounds compared to latex.[1] Double gloving creates a fail-safe layer and allows the outer glove to be shed immediately upon contamination without exposing skin.[1]
Ocular Chemical Safety Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles provide a sealed environment to prevent ocular mucosal absorption.[1]
Body Lab Coat (Tyvek preferred) Retention Prevention: Cotton coats can trap dust in fibers.[1] Tyvek or similar non-woven materials shed particles, preventing "take-home" exposure.[1]

Operational Protocols: Handling & Solubilization

A. The "Zero-Dust" Weighing Protocol

Objective: Transfer solid material without generating an aerosol cloud.[1]

  • Preparation: Place the balance inside a chemical fume hood or a powder containment enclosure.[1] If the balance is on an open bench, use a static-free powder funnel and a dedicated draft shield.[1]

  • Anti-Static Measure: Triazinones can be electrostatically charged.[1] Use an anti-static gun or ionizing bar on the spatula and weighing boat before contact.[1] This prevents "jumping" of the powder.[1]

  • Transfer:

    • Open the source container only inside the hood.[1]

    • Transfer small aliquots.[1] Do not dump.

    • Critical Step: Wipe the threads of the source container with a Kimwipe dampened in methanol before recapping.[1] This prevents friction-grinding of crystals in the cap threads, which generates fine dust.[1]

B. Solubilization Workflow

Solvent Compatibility: Likely soluble in DMSO (Dimethyl sulfoxide) or DMF .[1] Limited solubility in water.[1]

  • Solvent Addition: Add solvent slowly down the side of the vial to avoid displacing air rapidly, which can puff powder out.[1]

  • Vortexing: Cap tightly. Vortex in short bursts.

  • Pressure Release: Solvation is often exothermic.[1] Briefly loosen the cap (in the hood) after the first 10 seconds of mixing to release any solvent vapor pressure build-up.[1]

Visualization: Safe Handling Logic Flow

SafeHandling Start Start: Solid Handling CheckMass Check Mass Quantity Start->CheckMass SmallScale < 100 mg CheckMass->SmallScale LargeScale > 100 mg CheckMass->LargeScale Bench Benchtop with Powder Containment SmallScale->Bench Acceptable Hood Work in Fume Hood (Sash at safe height) LargeScale->Hood MANDATORY Static Apply Anti-Static Treatment Hood->Static Bench->Static Transfer Transfer to Pre-Weighed Vial Static->Transfer Clean Wipe Threads & Recap Transfer->Clean

Figure 1: Decision matrix for handling solid 6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one based on quantity and containment needs.

Emergency Response & Spill Management

A. Spill Response (Solid Powder)

Do NOT sweep. Sweeping aerosolizes the chemical.[1]

  • Isolate: Evacuate the immediate 3-meter radius.[1] Mark the zone.

  • PPE Upgrade: Don a P100 respirator if not already worn.[1]

  • Containment: Cover the spill gently with paper towels dampened with Isopropanol or Water .[1] The moisture binds the dust.[1]

  • Removal: Scoop up the damp towels and chemical using a plastic scraper.[1] Place directly into a hazardous waste bag.

  • Decontamination: Wipe the surface 3 times:[1]

    • Pass 1: 10% Soap/Water (removes bulk).[1]

    • Pass 2: Ethanol/Methanol (removes organic residue).[1]

    • Pass 3: Water (removes surfactant).[1]

B. First Aid (Self-Validating Steps)[1]
  • Eye Contact: Flush for 15 minutes .[1][6] Validation: Use the timer on your watch.[1] 15 minutes is longer than you think. Hold eyelids open forcibly.

  • Skin Contact: Wash with soap and water.[1][6][7] Avoid using alcohol/solvents on skin, as they can enhance the transdermal transport of the fluorinated compound.[1]

Disposal & Waste Classification

Regulatory Status: As a fluorinated organic nitrogen compound, this material must never be disposed of down the drain.[1] It poses a risk of bioaccumulation and aquatic toxicity (common for triazines).[1]

Waste StreamClassificationHandling
Solid Waste Hazardous Chemical Waste (Solid)Double-bag in clear polyethylene bags.[1] Label with full chemical name.
Liquid Waste Halogenated Organic Solvent WasteSegregate from non-halogenated solvents if required by local EHS (due to Fluorine content).[1]
Contaminated Sharps Chemically Contaminated SharpsDo not recap needles.[1] Discard entire syringe/needle assembly.

References

  • PubChem. (n.d.).[1] Compound Summary: Fluorinated Triazines. National Library of Medicine.[1] Retrieved March 9, 2026, from [Link]

  • Haz-Map. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine Hazard Profile. Retrieved March 9, 2026, from [Link]

Sources

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